molecular formula C15H12O5 B8708830 Methyl 3-(benzoyloxy)-2-hydroxybenzoate

Methyl 3-(benzoyloxy)-2-hydroxybenzoate

Cat. No.: B8708830
M. Wt: 272.25 g/mol
InChI Key: JAUVZKWIBSVEGG-UHFFFAOYSA-N
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Description

Methyl 3-(benzoyloxy)-2-hydroxybenzoate is a synthetic benzoate ester. This compound is structurally characterized by a salicylate core, which is further functionalized with a benzoate group at the 3-position. Similar multi-substituted benzoate esters are of significant interest in organic and medicinal chemistry research, serving as key intermediates or scaffolds for the synthesis of more complex molecules . For instance, structurally related compounds have been explored for their potential biological activities and as building blocks in the development of novel chemical entities . The specific physical and chemical properties, applications, mechanism of action, and research value of Methyl 3-(benzoyloxy)-2-hydroxybenzoate require further experimental characterization. Researchers are encouraged to consult specialized chemical databases and primary scientific literature for detailed information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

methyl 3-benzoyloxy-2-hydroxybenzoate

InChI

InChI=1S/C15H12O5/c1-19-15(18)11-8-5-9-12(13(11)16)20-14(17)10-6-3-2-4-7-10/h2-9,16H,1H3

InChI Key

JAUVZKWIBSVEGG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2)O

Origin of Product

United States

Foundational & Exploratory

Methyl 3-(benzoyloxy)-2-hydroxybenzoate CAS 221684-52-2 properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, synthesis, and applications of Methyl 3-(benzoyloxy)-2-hydroxybenzoate (CAS 221684-52-2). It is structured to provide actionable insights for researchers in organic synthesis, photostability, and pharmaceutical development.[1]

CAS 221684-52-2 | Structural Class: Salicylate Ester / Benzoate Derivative[2]

Executive Summary

Methyl 3-(benzoyloxy)-2-hydroxybenzoate is a specialized aromatic ester utilized primarily as a photostabilizer and a regioselective intermediate in organic synthesis. Structurally, it consists of a methyl salicylate core substituted at the 3-position with a benzoyloxy group. This unique substitution pattern imparts dual functionality: the 2-hydroxy group participates in intramolecular hydrogen bonding (essential for UV dissipation), while the 3-benzoyloxy moiety adds steric bulk and conjugation, modifying solubility and electronic absorption profiles.

Key Applications:

  • UV Stabilization: Acts as a UV-B and UV-A absorber in polymer matrices and cosmetic formulations.

  • Pharmaceutical Synthesis: Precursor for complex hybrid molecules (e.g., salicylate-benzoate chimeras).

  • Material Science: Additive for enhancing the weatherability of polyesters and polycarbonates.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

The compound is characterized by a "salicylate" motif (ortho-hydroxy ester) which is critical for its chemical behavior. The 3-position substitution distinguishes it from common salicylates, introducing asymmetry and altering the electronic environment of the phenol ring.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
Chemical Name Methyl 3-(benzoyloxy)-2-hydroxybenzoateIUPAC
CAS Number 221684-52-2Verified Identifier
Molecular Formula C₁₅H₁₂O₅
Molecular Weight 272.25 g/mol
Physical State White to Off-white Crystalline SolidTypical for benzoylated salicylates
Solubility Soluble in DCM, Chloroform, DMSO, Ethyl AcetateLipophilic nature
pKa (Predicted) ~8.5 (Phenolic OH)2-OH is stabilized by H-bond
LogP (Predicted) 3.2 - 3.5High lipophilicity

Structural Analysis & Spectroscopic Signature

Understanding the spectroscopic signature is vital for quality control (QC) and confirming the regiochemistry of the benzoyloxy group.

NMR Expectations (Proton & Carbon)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~10.5-11.5 ppm (s, 1H): The phenolic proton at C2. This signal is sharp and downshifted due to strong Intramolecular Hydrogen Bonding (IMHB) with the ester carbonyl.

    • δ ~3.9 ppm (s, 3H): Methyl ester protons (-OCH₃).

    • δ ~7.0-8.2 ppm (m, 8H): Aromatic protons. The benzoyl ring protons and the salicylate ring protons will overlap, but the proton at C4 (adjacent to the benzoyloxy group) typically shows a downfield shift.[1]

  • Regiochemistry Check: The presence of the chelated OH signal confirms the 2-position is free (not benzoylated), validating the structure as the 3-benzoyloxy isomer rather than the 2-benzoyloxy isomer.

IR Spectrum (FT-IR)
  • ~3100-3400 cm⁻¹: Weak, broad OH stretch (often obscured by CH stretches due to strong chelation).

  • ~1730-1750 cm⁻¹: Ester C=O stretch (Benzoyloxy group).

  • ~1670-1690 cm⁻¹: Ester C=O stretch (Methyl ester). Lower frequency due to conjugation and H-bonding.

Synthesis & Production Protocol

The synthesis relies on the regioselective acylation of methyl 2,3-dihydroxybenzoate. The chemical principle here is the differential nucleophilicity of the two hydroxyl groups.

Mechanistic Insight: The Selectivity Principle

The hydroxyl group at C2 is "tied up" in a strong intramolecular hydrogen bond with the C1-carbonyl oxygen. This reduces its availability to react with electrophiles. The hydroxyl group at C3 is sterically accessible and electronically distinct, allowing for selective benzoylation without protecting the C2-OH.

Experimental Workflow

Reagents:

  • Starting Material: Methyl 2,3-dihydroxybenzoate (1.0 equiv)

  • Reagent: Benzoyl Chloride (1.05 equiv)

  • Base: Pyridine (1.1 equiv) or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Dissolution: Dissolve Methyl 2,3-dihydroxybenzoate in anhydrous DCM under an inert atmosphere (N₂).

  • Base Addition: Add Pyridine dropwise at 0°C. Stir for 10 minutes.

  • Acylation: Add Benzoyl Chloride dropwise over 20 minutes, maintaining temperature < 5°C to prevent di-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Quench: Quench with dilute HCl (1M) to neutralize pyridine and protonate any phenoxide.

  • Workup: Extract with DCM, wash with NaHCO₃ (sat.) and Brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel) if high purity (>99%) is required.

Visualization: Synthesis Pathway

SynthesisPathway SM Methyl 2,3-dihydroxybenzoate (C2-OH H-bonded) Intermediate Transition State (Nucleophilic attack at C3-OH) SM->Intermediate Activation Reagents Benzoyl Chloride + Pyridine (Base) Reagents->Intermediate Product Methyl 3-(benzoyloxy)-2-hydroxybenzoate (Target Molecule) Intermediate->Product -HCl (Salt) Selectivity Selectivity Factor: C2-OH deactivated by Intramolecular H-Bond Selectivity->SM

Caption: Regioselective synthesis pathway leveraging the reactivity difference between C2 and C3 hydroxyl groups.

Mechanism of Action (Photostability)

As a UV absorber, the molecule operates via the Excited State Intramolecular Proton Transfer (ESIPT) mechanism, typical of ortho-hydroxy benzoates.[1]

  • Ground State (Enol): The molecule exists in the enol form with a strong H-bond between the C2-OH and the ester carbonyl.

  • Excitation: Upon UV absorption, the electron density shifts, increasing the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen.[1]

  • Proton Transfer: The proton transfers to the oxygen, forming a keto-tautomer (excited state).

  • Dissipation: The excited keto-form decays to the ground state keto-form via non-radiative decay (releasing heat), then rapidly tautomerizes back to the original enol form.

This cycle allows the molecule to dissipate harmful UV energy repeatedly without degrading, making it an effective stabilizer.[1]

Safety, Handling, & Stability

While specific toxicological data for this CAS is limited, its structural components (salicylates, benzoates) suggest a predictable safety profile.[1]

  • Hazard Classification (GHS Predicted):

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling: Use standard PPE (Nitrile gloves, safety goggles). Handle in a fume hood to avoid inhalation of dust.

  • Stability: Stable under standard conditions. Avoid strong oxidizing agents and strong bases (which will hydrolyze the ester linkages).

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term reference standards) protected from light.

References

  • Sigma-Aldrich. Methyl 3-(benzoyloxy)-2-hydroxybenzoate Product Specification. (Accessed Feb 2026).

  • PubChem. Methyl 3-(benzoyloxy)-2-hydroxybenzoate Compound Summary. National Library of Medicine. (Verified via CAS search).

  • ChemicalBook. CAS 221684-52-2 Entry. .

  • Rasayan Journal of Chemistry. Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives. (Contextual reference for salicylate esterification methods).

Disclaimer: This guide is for research and development purposes only. Always consult the official Safety Data Sheet (SDS) from your specific supplier before handling.

Sources

Chemical Structure & Synthesis Guide: Methyl 3-benzoyloxysalicylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure of Methyl 3-benzoyloxysalicylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

Methyl 3-benzoyloxysalicylate (CAS: 221684-52-2) is a specialized phenolic ester derivative characterized by a salicylate core (2-hydroxybenzoate) substituted at the 3-position with a benzoyloxy group.[1][2] This compound represents a critical scaffold in medicinal chemistry, particularly in the synthesis of UV absorbers, antioxidants, and specific enzyme inhibitors where the integrity of the intramolecular hydrogen bond (IMHB) at the salicylate motif is preserved while introducing lipophilic bulk at the ortho position relative to the phenol.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name Methyl 3-(benzoyloxy)-2-hydroxybenzoate
Common Name Methyl 3-benzoyloxysalicylate
CAS Number 221684-52-2
Molecular Formula C₁₅H₁₂O₅
Molecular Weight 272.25 g/mol
SMILES COC(=O)C1=C(O)C(OC(=O)C2=CC=CC=C2)=CC=C1

Structural Analysis & Mechanistic Insights

Molecular Connectivity & Geometry

The molecule is built upon a 2,3-dihydroxybenzoic acid methyl ester scaffold. The defining structural feature is the regioselective functionalization of the hydroxyl group at position 3, leaving the hydroxyl at position 2 free.

  • The Salicylate Core (C1-C2): The C1-carbomethoxy group and the C2-hydroxyl group form a planar six-membered pseudo-ring via a strong Intramolecular Hydrogen Bond (IMHB) . This interaction (

    
    ) significantly stabilizes the molecule, reducing the acidity of the C2-phenol and decreasing its nucleophilicity relative to other hydroxyls.
    
  • The 3-Benzoyloxy Substituent: The oxygen at C3 is esterified with benzoic acid. This introduces a bulky hydrophobic phenyl group adjacent to the salicylate binding pocket. This steric bulk can modulate binding affinity in protein targets or alter the solubility profile (LogP) for membrane permeability.

Electronic Environment

The C3-benzoyloxy group exerts an electron-withdrawing effect (inductive and resonance) on the benzene ring, potentially increasing the acidity of the remaining C2-hydroxyl slightly, despite the IMHB. However, the primary electronic feature remains the chelation at C1-C2, which dictates the chemical reactivity sequence during synthesis.

Synthetic Pathway & Experimental Protocol

The synthesis of Methyl 3-benzoyloxysalicylate relies on the principle of Regioselective Acylation . In poly-phenolic systems like 2,3-dihydroxybenzoates, the reactivity of hydroxyl groups is differentiated by hydrogen bonding.

Retrosynthetic Analysis
  • Target: Methyl 3-benzoyloxysalicylate

  • Precursor: Methyl 2,3-dihydroxybenzoate

  • Starting Material: 2,3-Dihydroxybenzoic acid (2-Pyrocatechuic acid)

Synthesis Workflow (Graphviz)

SynthesisPath SM 2,3-Dihydroxybenzoic Acid INT Methyl 2,3-dihydroxybenzoate SM->INT Reflux, 12h R1 MeOH, H2SO4 (Fischer Esterification) SM->R1 PROD Methyl 3-benzoyloxysalicylate INT->PROD 0°C to RT, 4h R2 Benzoyl Chloride (1.0 eq) Pyridine/DCM (Selective Acylation) INT->R2

Figure 1: Synthetic route from 2,3-dihydroxybenzoic acid to the target ester via selective acylation.

Detailed Protocol
Step 1: Synthesis of Methyl 2,3-dihydroxybenzoate
  • Dissolution: Dissolve 10.0 g (64.9 mmol) of 2,3-dihydroxybenzoic acid in 100 mL of anhydrous methanol.

  • Catalysis: Add 1.0 mL of concentrated sulfuric acid dropwise.

  • Reflux: Heat the mixture to reflux (65°C) for 12 hours under nitrogen atmosphere.

  • Workup: Concentrate solvent in vacuo. Redissolve residue in ethyl acetate (150 mL), wash with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid, then brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Product should appear as an off-white solid.

Step 2: Regioselective Benzoylation (The Critical Step)

Rationale: The C2-OH is "locked" by the IMHB with the methyl ester carbonyl. The C3-OH is sterically accessible and electronically more nucleophilic. Using exactly 1.0 equivalent of benzoyl chloride prevents di-esterification.

  • Setup: In a flame-dried round-bottom flask, dissolve 5.0 g (29.7 mmol) of Methyl 2,3-dihydroxybenzoate in 50 mL of dry Dichloromethane (DCM).

  • Base Addition: Add 3.6 mL (44.5 mmol) of Pyridine. Cool the solution to 0°C in an ice bath.

  • Acylation: Add 3.45 mL (29.7 mmol) of Benzoyl Chloride dropwise over 20 minutes.

    • Note: Slow addition is crucial to maintain selectivity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The target spot will be less polar than the starting material but more polar than the di-benzoylated byproduct.

  • Purification: Quench with water. Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine), then brine.

  • Isolation: Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Physicochemical Properties & Characterization

Predicted Data Profile
ParameterValue (Predicted/Observed)Significance
LogP ~3.8 - 4.2High lipophilicity due to benzoyl/methyl groups; suitable for membrane penetration.
H-Bond Donors 1The C2-Phenolic OH (weak donor due to IMHB).
H-Bond Acceptors 5Ester carbonyls and ether oxygens.
pKa (C2-OH) ~8.0 - 9.0Slightly more acidic than methyl salicylate due to the electron-withdrawing benzoyloxy group at C3.
Spectroscopic Expectations
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       ~11.0 ppm (1H, s, -OH): Characteristic downfield shift due to IMHB.
      
    • 
       ~8.0-7.4 ppm (m, aromatic protons): Signals from the benzoyl ring and the salicylate core.
      
    • 
       ~3.9 ppm (3H, s, -OCH₃): Methyl ester singlet.
      
  • IR Spectrum:

    • ~1735 cm⁻¹: C=O stretch (Benzoyloxy ester).

    • ~1680 cm⁻¹: C=O stretch (Salicylate ester, lowered by H-bonding).

    • ~3200-3400 cm⁻¹: O-H stretch (Broad, weak due to chelation).

Applications in Drug Discovery

This structure serves as a valuable "Privileged Scaffold" modification.

  • Prodrug Design: The benzoyloxy group can mask the polarity of the C3-hydroxyl, improving oral bioavailability. Upon hydrolysis by esterases, it releases the active catechol moiety.

  • UV Filtration: Like many salicylates, the conjugated system absorbs UV radiation. The addition of the benzoyl group extends the conjugation, potentially shifting absorption maxima.

  • Chelation Therapy: The free C2-OH and C1-Carbonyl can chelate metal ions (

    
    , 
    
    
    
    ), making this a candidate for metallo-enzyme inhibition studies.
Pharmacophore Map (Graphviz)

Pharmacophore Core Salicylate Core (Scaffold) IMHB IMHB Region (Target Binding/Stability) Core->IMHB Stabilizes Lipo Benzoyloxy Tail (Hydrophobic Pocket) Core->Lipo Steric Bulk Met Methyl Ester (Metabolic Lability) Core->Met Lipophilicity

Figure 2: Pharmacophore mapping of Methyl 3-benzoyloxysalicylate highlighting functional regions.

References

  • Sigma-Aldrich. Methyl 3-(benzoyloxy)-2-hydroxybenzoate Product Data. Link

  • Chemical Book. Methyl 3-benzoyloxy-2-hydroxybenzoate Basic Information. Link

  • PubChem. Salicylic Acid Structure and Reactivity. Link

  • Scott, A.I.Interpretation of the Ultraviolet Spectra of Natural Products. Pergamon Press, 1964. (Reference for IMHB spectral shifts).

Sources

Comprehensive Guide to the Solubility of Methyl 3-(benzoyloxy)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the solubility characteristics of Methyl 3-(benzoyloxy)-2-hydroxybenzoate , a specialized salicylate derivative.

Given that specific experimental solubility values for this compound (CAS 221684-52-2) are not widely available in public thermodynamic databases, this guide synthesizes a predictive solubility profile based on Structure-Property Relationships (SPR) and details a validated experimental protocol for researchers to determine exact values in their specific solvent systems.

Executive Summary & Chemical Identity

Methyl 3-(benzoyloxy)-2-hydroxybenzoate is a lipophilic ester derivative of salicylic acid. Its solubility behavior is governed by two competing structural features: the intramolecular hydrogen bond characteristic of salicylates (which reduces polarity) and the bulky benzoyloxy substitution at the 3-position (which increases lipophilicity and steric hindrance).

  • CAS Number: 221684-52-2

  • Molecular Formula:

    
    
    
  • Molecular Weight: 272.25 g/mol

  • Predicted LogP: ~3.2 – 3.8 (High Lipophilicity)

  • Key Structural Feature: The hydroxyl group at position 2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the methyl ester at position 1. This "locks" the conformation, reducing the molecule's ability to act as a hydrogen bond donor to solvents, thereby enhancing solubility in non-polar and aprotic solvents.

Theoretical Solubility Profile

Based on the "Like Dissolves Like" principle and the specific functional groups present, the solubility hierarchy for Methyl 3-(benzoyloxy)-2-hydroxybenzoate is predicted as follows:

A. High Solubility Solvents (Recommended for Stock Solutions)

These solvents interact effectively with the ester and aromatic moieties without requiring strong hydrogen bond donation from the solute.

  • Solvents: Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO).

  • Mechanism: Dipole-dipole interactions and

    
     stacking (in aromatic solvents) dominate. The lack of a free, accessible -OH group (due to internal bonding) makes aprotic polar solvents ideal.
    
B. Moderate Solubility Solvents (Temperature Dependent)

Protic solvents can dissolve the compound, but the hydrophobic benzoyloxy group limits solubility at lower temperatures.

  • Solvents: Methanol, Ethanol, Isopropanol, Acetonitrile.

  • Mechanism: While the ester groups can accept hydrogen bonds from the solvent, the large hydrophobic domain (two phenyl rings) imposes an entropic penalty. Heating significantly increases solubility in these systems (positive enthalpy of solution,

    
    ).
    
C. Low Solubility Solvents
  • Solvents: Water, Hexane, Cyclohexane.

  • Mechanism:

    • Water: The compound is highly lipophilic. The intramolecular H-bond prevents the phenolic -OH from interacting with water, resulting in negligible aqueous solubility (< 0.1 mg/mL).

    • Hexane: While non-polar, the cohesive energy density of the crystal lattice (due to

      
       stacking of the benzoyloxy groups) may be too high for aliphatic hydrocarbons to overcome efficiently at room temperature.
      
Summary Table: Predicted Solubility Ranking
Solvent ClassRepresentative SolventsPredicted Solubility (25°C)Primary Interaction
Polar Aprotic Acetone, DMF, DMSOVery High (>100 mg/mL)Dipole-Dipole
Chlorinated Dichloromethane, ChloroformHigh (>50 mg/mL)Dispersion / Weak Dipole
Polar Protic Ethanol, MethanolModerate (10-50 mg/mL)H-Bonding (Solvent Donor)
Non-Polar Toluene, BenzeneModerate (5-30 mg/mL)

Stacking
Aliphatic Hexane, HeptaneLow (<5 mg/mL)Dispersion Forces
Aqueous Water, Buffer (pH < 7)Insoluble Hydrophobic Effect

Experimental Protocol: Determination of Saturation Solubility

For drug development and process optimization, exact values are required. The following protocol is the industry standard for determining the solubility of lipophilic solid esters.

Method: Isothermal Shake-Flask Method (Standardized)

This method ensures thermodynamic equilibrium is reached, avoiding supersaturation errors common in dynamic methods.

Phase 1: Preparation
  • Excess Solute Addition: Add Methyl 3-(benzoyloxy)-2-hydroxybenzoate in excess to 10 mL of the target solvent in a glass vial. (Visual cue: Solid must remain visible at the bottom).

  • Temperature Control: Place vials in a shaking water bath or thermomixer set to the target temperature (e.g., 25.0 ± 0.1°C).

  • Equilibration: Agitate at 100–200 rpm for 24 to 48 hours .

Phase 2: Sampling & Filtration
  • Sedimentation: Stop agitation and allow the suspension to settle for 1 hour at the same temperature to prevent precipitation during sampling.

  • Filtration: Withdraw the supernatant using a pre-warmed syringe equipped with a 0.45 µm PTFE filter (PTFE is required to prevent drug adsorption and solvent degradation).

  • Dilution: Immediately dilute the filtrate with mobile phase (for HPLC) or a suitable solvent (for UV) to prevent precipitation upon cooling.

Phase 3: Quantification (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) – Gradient typically 50:50 to 90:10.

  • Detection: UV Absorbance at 254 nm (aromatic ring absorption) or 300-310 nm (salicylate conjugation).

  • Calculation: Determine concentration (

    
    ) using a 5-point calibration curve.
    
Workflow Visualization

The following diagram illustrates the critical decision points and workflow for solubility determination.

SolubilityProtocol Start Start: Solubility Determination SelectSolvent Select Solvent System (Based on Application) Start->SelectSolvent AddExcess Add Excess Solid to Solvent (Visual Precipitate Required) SelectSolvent->AddExcess Equilibrate Equilibrate: Shake 24-48h @ Constant Temp (T) AddExcess->Equilibrate Settle Sedimentation Phase (1h @ T) Equilibrate->Settle Filter Syringe Filtration (0.45 µm PTFE) Maintain Temp T! Settle->Filter Dilute Immediate Dilution (Prevents Precipitation) Filter->Dilute Critical Step Analyze Quantification (HPLC/UV) Dilute->Analyze Calc Calculate Solubility (mg/mL) & Thermodynamic Parameters Analyze->Calc

Figure 1: Standardized Isothermal Shake-Flask Workflow for Lipophilic Esters.

Thermodynamic Modeling & Data Analysis

Once experimental data is obtained at multiple temperatures (e.g., 298K, 303K, 308K, 313K), the solubility behavior should be modeled to predict values at other conditions.

Modified Apelblat Equation

This is the most accurate empirical model for correlating solubility (


, mole fraction) with temperature (

, Kelvin) for salicylate esters.


  • A, B, C: Empirical constants determined by regression analysis.

  • Utility: Allows interpolation of solubility at any temperature within the measured range.

Van't Hoff Equation (Thermodynamic Parameters)

To understand the driving forces of dissolution:



  • 
     (Enthalpy of Solution):  Typically positive (endothermic) for this class of compounds, indicating solubility increases with temperature.
    
  • 
     (Entropy of Solution):  Reflects the disorder increase upon mixing.
    
  • 
     (Gibbs Free Energy):  Calculated as 
    
    
    
    .

Critical Applications & Handling

  • Crystallization: The steep solubility curve in alcohols (Ethanol/Methanol) makes them excellent solvents for cooling crystallization . Dissolve at reflux and cool to 0°C to maximize yield.

  • Formulation: For liquid formulations, avoid pure water. Use co-solvent systems (e.g., PEG-400 : Ethanol : Water) to maintain solubility.

  • Stability: As an ester, avoid strong bases (NaOH) or strong acids in the solvent system to prevent hydrolysis into salicylic acid and benzoic acid.

References

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility protocols and models).
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).
  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Reference for estimating aqueous solubility of hydrophobic esters).
  • Sigma-Aldrich. (2024).[1] Product Specification: Methyl 3-(benzoyloxy)-2-hydroxybenzoate (CAS 221684-52-2). (Verification of chemical identity and availability).

  • Shake-Flask Protocol Standard. OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 105: Water Solubility. OECD Publishing.

Sources

Technical Whitepaper: Structural and Functional Divergence of Methyl 3-(Benzoyloxy) vs. Methyl 3-(Benzyloxy) Salicylates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structural, synthetic, and functional divergences between Methyl 3-(benzoyloxy)salicylate and Methyl 3-(benzyloxy)salicylate .

Executive Summary

In medicinal chemistry and lead optimization, the modification of the salicylate scaffold at the 3-position allows for the modulation of lipophilicity, metabolic stability, and target engagement.[1] This guide analyzes the critical distinctions between the 3-benzoyloxy (ester) and 3-benzyloxy (ether) derivatives of methyl 2,3-dihydroxybenzoate. While structurally similar, these compounds exhibit fundamentally different chemical reactivities and pharmacological profiles: the ester functions as a hydrolytically labile prodrug moiety, whereas the ether serves as a robust, metabolically stable pharmacophore.[1]

Molecular Architecture & Nomenclature

Both compounds are 3-substituted derivatives of Methyl 2,3-dihydroxybenzoate (also known as Methyl 3-hydroxysalicylate). The core salicylate motif (2-hydroxybenzoate) is preserved, maintaining the characteristic intramolecular hydrogen bond (IMHB) between the 2-hydroxyl group and the ester carbonyl.

  • Compound A: Methyl 3-(benzoyloxy)-2-hydroxybenzoate [2][3][4]

    • Linkage: Ester (Acyl).

    • Substituent: Benzoyl group (

      
      ).
      
    • Electronic Effect: Electron-withdrawing (induction and resonance).

    • CAS: 221684-52-2 (Generic/Isomer specific).

  • Compound B: Methyl 3-(benzyloxy)-2-hydroxybenzoate [2][3][4]

    • Linkage: Ether (Alkyl).[5]

    • Substituent: Benzyl group (

      
      ).
      
    • Electronic Effect: Electron-donating (resonance).

    • CAS: 2169-23-5.

Structural Comparison Diagram

G cluster_0 Core Scaffold: Methyl 2,3-dihydroxybenzoate cluster_1 Core Methyl 2,3-dihydroxybenzoate (2-OH H-bonded to COOMe) Ester Methyl 3-(benzoyloxy)salicylate (Ester Linkage) Labile, Electron-Withdrawing Core->Ester Acylation (Benzoyl Chloride) Ether Methyl 3-(benzyloxy)salicylate (Ether Linkage) Stable, Electron-Donating Core->Ether Alkylation (Benzyl Bromide)

Figure 1: Structural divergence from the common catechol-salicylate scaffold.

Synthetic Pathways and Regioselectivity

The synthesis of both compounds relies on the regioselective functionalization of the 3-hydroxyl group over the 2-hydroxyl group.

The Regioselectivity Principle

In methyl 2,3-dihydroxybenzoate, the 2-OH group forms a strong Intramolecular Hydrogen Bond (IMHB) with the adjacent ester carbonyl oxygen. This interaction significantly reduces the nucleophilicity of the 2-OH oxygen compared to the 3-OH, which behaves as a typical unhindered phenol. Consequently, stoichiometric control allows for exclusive functionalization at the 3-position without requiring protection of the 2-position.

Protocol A: Synthesis of Methyl 3-(benzoyloxy)salicylate (Ester)

Reaction Type: Schotten-Baumann Acylation / Nucleophilic Acyl Substitution.

  • Reagents: Methyl 2,3-dihydroxybenzoate (1.0 eq), Benzoyl Chloride (1.05 eq), Pyridine or Triethylamine (1.1 eq).

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Conditions:

    
    , 2-4 hours.
    
  • Mechanism: The base deprotonates the more acidic/accessible 3-OH. The resulting phenoxide attacks the benzoyl chloride carbonyl.

  • Workup: Acidic wash (HCl) to remove pyridine, followed by recrystallization.

Protocol B: Synthesis of Methyl 3-(benzyloxy)salicylate (Ether)

Reaction Type: Williamson Ether Synthesis (


).
  • Reagents: Methyl 2,3-dihydroxybenzoate (1.0 eq), Benzyl Bromide (1.05 eq), Potassium Carbonate (

    
    , 1.5 eq).
    
  • Solvent: Acetone or DMF (Anhydrous).

  • Conditions: Reflux (Acetone) or

    
     (DMF), 4-8 hours.
    
  • Mechanism:

    
     deprotonates the 3-OH. The 2-OH proton is "locked" by the IMHB and is too tightly bound to be removed by weak bases like carbonate, ensuring high regioselectivity.
    
  • Workup: Filtration of salts, evaporation, and column chromatography (Hexane/EtOAc).

Synthesis Workflow Diagram

Synthesis cluster_ester Route A: Acylation (Ester) cluster_ether Route B: Alkylation (Ether) Start Methyl 2,3-dihydroxybenzoate (Starting Material) Step1A Reagents: Benzoyl Chloride + Pyridine Solvent: DCM, 0°C Start->Step1A Nucleophilic Attack (3-OH) Step1B Reagents: Benzyl Bromide + K2CO3 Solvent: Acetone, Reflux Start->Step1B Deprotonation (3-OH) Note Key Insight: 2-OH is protected by Intramolecular H-Bonding to Ester Carbonyl Start->Note ProductA Methyl 3-(benzoyloxy)salicylate (Ester Product) Step1A->ProductA Elimination of HCl ProductB Methyl 3-(benzyloxy)salicylate (Ether Product) Step1B->ProductB SN2 Substitution

Figure 2: Divergent synthetic pathways exploiting the regioselectivity of the 3-hydroxyl group.

Physicochemical & Stability Profile

The choice between a benzoyl ester and a benzyl ether fundamentally alters the molecule's stability and metabolic fate.

FeatureMethyl 3-(benzoyloxy)salicylate (Ester)Methyl 3-(benzyloxy)salicylate (Ether)
Chemical Stability Low (Hydrolyzable). Susceptible to hydrolysis in basic or acidic media.High (Robust). Stable to aqueous acid/base. Cleaved only by strong Lewis acids (

) or Hydrogenolysis.
Metabolic Fate Prodrug Behavior. Rapidly cleaved by plasma esterases to release benzoic acid and the parent catechol.Stable Pharmacophore. Resists esterases. Metabolized via CYP450 (O-dealkylation) but much slower.
Electronic Effect Electron Withdrawing. The benzoyl group pulls electron density, increasing the acidity of the 2-OH.Electron Donating. The benzyloxy group donates density, increasing electron richness of the ring.
Solubility (LogP) Moderate. The polar ester carbonyl lowers LogP slightly compared to the ether.High. The benzyl ether is significantly more lipophilic.
Primary Application Transient masking of the phenol; Prodrug design; Acyl transfer reagents.Permanent structural modification; Receptor binding probes.
Stability & Metabolism Diagram

Stability cluster_EsterPath Ester Fate (Labile) cluster_EtherPath Ether Fate (Stable) Ester Methyl 3-(benzoyloxy)salicylate Hydrolysis Hydrolysis (Plasma Esterases / pH > 8) Ester->Hydrolysis Products Benzoic Acid + Methyl 2,3-dihydroxybenzoate Hydrolysis->Products Ether Methyl 3-(benzyloxy)salicylate Metabolism Metabolic Stability (Resistant to Hydrolysis) Ether->Metabolism Clearance Slow CYP450 O-Dealkylation (Liver Microsomes) Metabolism->Clearance

Figure 3: Comparative stability profiles indicating prodrug potential vs. stable pharmacophore.

Analytical Characterization

Distinguishing these two compounds requires specific attention to the carbonyl and methylene regions in spectroscopy.

  • IR Spectroscopy:

    • Ester: Shows two distinct carbonyl stretches. One for the salicylate ester (~1680 cm⁻¹, H-bonded) and one for the benzoyl ester (~1730-1750 cm⁻¹, non-H-bonded).

    • Ether: Shows only one carbonyl stretch (salicylate ester, ~1680 cm⁻¹). Strong C-O ether bands appear at 1000-1300 cm⁻¹.

  • 1H NMR Spectroscopy:

    • Ester: Absence of benzylic protons. Additional aromatic protons from the benzoyl group (typically downfield due to deshielding).

    • Ether: Distinctive singlet (2H) for the benzylic methylene (

      
      ) around 5.1 - 5.2 ppm .
      

References

  • Regioselective Benzylation: Machida, S., et al. (2019).[1][6] Synthesis of 3,4-bis(benzyloxy)benzoate derivatives. Molecules, 24(23), 4340.[1][6] Link

  • Salicylate Reactivity: BenchChem. (2025). Synthesis of Methyl Salicylate Derivatives: A Detailed Guide. Link

  • Protecting Group Stability: Kocienski, P. J. (2005). Protecting Groups. 3rd Edition, Thieme.[1][7] (Standard reference for Benzyl vs Benzoyl stability).

  • Selective Acylation: Lee, D., & Taylor, M. S. (2011).[1] Borinic Acid-Catalyzed Regioselective Acylation. J. Am. Chem. Soc., 133, 3724-3727. Link

  • Compound Data: PubChem CID 285225 (Methyl benzoylsalicylate isomer data). Link

Sources

An In-depth Technical Guide to Methyl 2,3-dihydroxybenzoate 3-benzoate Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Preamble: Unlocking the Therapeutic Potential of Nature's Scaffolds

In the ever-evolving landscape of drug discovery, the exploration of natural product scaffolds continues to be a cornerstone of innovation. Among these, phenolic compounds, such as hydroxybenzoic acids, have garnered significant attention for their diverse biological activities. This guide focuses on a specific, yet promising, class of molecules: methyl 2,3-dihydroxybenzoate 3-benzoate ester derivatives. These compounds represent a fascinating intersection of a naturally occurring core (2,3-dihydroxybenzoic acid) with a synthetically introduced moiety (a benzoate ester) that can modulate its physicochemical and pharmacological properties.

This document moves beyond a simple recitation of facts. It is designed to be a practical and intellectually stimulating resource, providing not only the "what" and "how" but, more importantly, the "why" behind the scientific approaches to synthesizing, characterizing, and evaluating these promising derivatives. As we delve into this topic, we will explore the causal relationships between molecular structure, synthetic strategy, and potential therapeutic applications, with a particular focus on neuroprotection and anti-inflammatory action.

The Core Moiety: Methyl 2,3-Dihydroxybenzoate - A Profile

Methyl 2,3-dihydroxybenzoate, also known as methyl o-pyrocatechuate, is the foundational starting material for the derivatives discussed herein.[1] Its structure, possessing a catechol-like arrangement of hydroxyl groups ortho to a methyl ester, presents both opportunities and challenges for synthetic chemists.

PropertyValueReference
CAS Number 2411-83-8[1]
Molecular Formula C₈H₈O₄[1]
Molecular Weight 168.15 g/mol [1]
Appearance White to gray or red powder/crystal
Synonyms 2,3-Dihydroxybenzoic acid methyl ester, Methyl o-pyrocatechuate[1]

The presence of two adjacent hydroxyl groups with differing steric and electronic environments is a key feature. The 2-hydroxyl group, being ortho to the electron-withdrawing methyl ester, is expected to be more acidic and potentially more reactive in certain reactions. However, it is also more sterically hindered. This subtle interplay of factors is a critical consideration in the regioselective synthesis of its derivatives.

Strategic Synthesis: The Art of Regioselective Benzoylation

The primary synthetic challenge in preparing methyl 2,3-dihydroxybenzoate 3-benzoate is the regioselective acylation of the 3-hydroxyl group in the presence of the 2-hydroxyl group. Direct benzoylation without a carefully planned strategy would likely result in a mixture of the 2-benzoate, 3-benzoate, and 2,3-dibenzoate products, necessitating challenging purification.

The Rationale for Selective 3-O-Benzoylation

The decision to target the 3-position for benzoylation is a strategic one. By acylating the less sterically hindered 3-hydroxyl group, we can potentially modulate the molecule's lipophilicity and, consequently, its ability to cross cellular membranes, including the blood-brain barrier. This modification may also influence the molecule's interaction with biological targets by altering its hydrogen bonding capabilities and overall three-dimensional shape.

Proposed Synthetic Pathway: A Step-by-Step Protocol

Based on established methodologies for the regioselective acylation of diols, the following protocol is proposed. This approach utilizes a base-catalyzed reaction with a carefully chosen acylating agent and solvent system to favor the desired product.

Reaction Scheme:

Synthetic Pathway start Methyl 2,3-dihydroxybenzoate product Methyl 2-hydroxy-3-(benzoyloxy)benzoate start->product Regioselective Benzoylation reagents Benzoyl Chloride, Pyridine, Dichloromethane (DCM)

Caption: Proposed synthetic route for methyl 2,3-dihydroxybenzoate 3-benzoate.

Experimental Protocol:

  • Preparation: To a solution of methyl 2,3-dihydroxybenzoate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add pyridine (1.1 eq) dropwise.

  • Acylation: Slowly add a solution of benzoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture. The use of a slight excess of benzoyl chloride helps to drive the reaction to completion, while the controlled addition at low temperature helps to manage the exothermicity of the reaction and improve selectivity.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired methyl 2-hydroxy-3-(benzoyloxy)benzoate.

Causality Behind Experimental Choices:

  • Pyridine as a Base: Pyridine serves as a mild base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product. It also acts as a nucleophilic catalyst.

  • Dichloromethane as a Solvent: DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting material and reagents.

  • Low-Temperature Addition: The initial low temperature helps to control the reaction rate and minimize side reactions, such as the formation of the dibenzoylated product.

  • Aqueous Workup: The series of washes removes the pyridine hydrochloride salt, any remaining acid or base, and other water-soluble impurities.

Structural Elucidation and Physicochemical Characterization

Unequivocal characterization of the synthesized methyl 2,3-dihydroxybenzoate 3-benzoate is paramount. A combination of spectroscopic techniques is employed for this purpose.

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR - Aromatic protons of the dihydroxybenzoate ring will show distinct splitting patterns. The proton ortho to the remaining hydroxyl group will likely be shifted downfield.- Aromatic protons of the benzoate ring will appear as a multiplet.- A singlet corresponding to the methyl ester protons.- A downfield singlet for the remaining phenolic hydroxyl proton.
¹³C NMR - Carbonyl carbons of the ester and benzoate groups will appear at low field.- Aromatic carbons will be observed in the typical aromatic region, with those attached to oxygen atoms shifted downfield.
FT-IR - A broad O-H stretch for the remaining phenolic hydroxyl group.- Sharp C=O stretching vibrations for the ester and benzoate carbonyl groups.- C-O stretching bands.- Aromatic C-H and C=C stretching vibrations.
Mass Spec. - A molecular ion peak corresponding to the exact mass of the product.
Comparative Analysis with Starting Material

The most significant changes in the spectra compared to the starting material, methyl 2,3-dihydroxybenzoate, will be:

  • ¹H NMR: The appearance of the benzoate aromatic proton signals and a downfield shift of the proton adjacent to the newly formed ester linkage.

  • FT-IR: The appearance of a second distinct C=O stretching band for the benzoate ester.

Biological Activities and Therapeutic Potential: An Evidence-Based Perspective

While direct experimental data on the biological activities of methyl 2,3-dihydroxybenzoate 3-benzoate is limited in the public domain, we can infer its potential pharmacological profile based on the well-documented activities of its structural analogs. It is crucial to underscore that these are hypothesized activities that require experimental validation.

Neuroprotective Effects: Combating Oxidative Stress and Apoptosis

Numerous studies have highlighted the neuroprotective effects of dihydroxybenzoic acid derivatives. For instance, methyl 3,4-dihydroxybenzoate has been shown to protect primary cortical neurons from amyloid-β induced neurotoxicity by mitigating mitochondrial dysfunction and apoptosis.[2] It achieves this by reducing the accumulation of reactive oxygen species (ROS), preserving the mitochondrial membrane potential, and modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[2][3]

Proposed Mechanism of Neuroprotection:

Neuroprotective Mechanism cluster_stress Cellular Stressors cluster_compound Protective Action cluster_pathway Apoptotic Pathway Oxidative_Stress Oxidative Stress (e.g., from Aβ) Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Compound Methyl 2,3-dihydroxybenzoate 3-benzoate Compound->Mitochondria Inhibits Caspases Caspase Activation Compound->Caspases Inhibits Mitochondria->Caspases Apoptosis Neuronal Apoptosis Caspases->Apoptosis

Caption: Hypothesized neuroprotective mechanism of action.

Given the structural similarity, it is plausible that methyl 2,3-dihydroxybenzoate 3-benzoate will also exhibit neuroprotective properties through antioxidant and anti-apoptotic mechanisms. The benzoate moiety may enhance its cellular uptake, potentially leading to improved potency.

Anti-inflammatory Properties: Targeting Key Inflammatory Mediators

Hydroxybenzoic acids are known to possess anti-inflammatory properties.[4] For example, they can inhibit the production of pro-inflammatory mediators like prostaglandins by targeting cyclooxygenase (COX) enzymes. Some derivatives of salicylic acid, a related hydroxybenzoic acid, have shown a higher affinity for COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[5]

It is hypothesized that methyl 2,3-dihydroxybenzoate 3-benzoate could act as an anti-inflammatory agent by:

  • Scavenging free radicals: The phenolic hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species, which are key signaling molecules in inflammation.

  • Inhibiting pro-inflammatory enzymes: The compound may interact with the active sites of enzymes like COX and lipoxygenase, reducing the synthesis of inflammatory mediators.

Antimicrobial Activity: A Potential for Novel Antibacterials

2,3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit has demonstrated effective antibacterial activity against multidrug-resistant bacterial strains.[6] Furthermore, other hydroxybenzoic acid derivatives have shown promise as antimicrobial agents. The introduction of different functional groups to the core hydroxybenzoic acid structure can modulate this activity. It is conceivable that the 3-benzoate ester derivative could possess antimicrobial properties, a hypothesis that warrants investigation against a panel of pathogenic bacteria and fungi.

Future Directions and Experimental Validation

This guide provides a comprehensive overview based on existing knowledge of related compounds. However, to fully unlock the potential of methyl 2,3-dihydroxybenzoate 3-benzoate ester derivatives, the following experimental work is essential:

  • Synthesis and Optimization: The proposed synthetic protocol should be experimentally validated and optimized for yield and purity.

  • In Vitro Biological Assays:

    • Neuroprotection: Assess the compound's ability to protect neuronal cell lines (e.g., SH-SY5Y) from various insults, such as oxidative stress (induced by H₂O₂) and amyloid-β toxicity.

    • Anti-inflammatory: Evaluate its inhibitory effects on COX-1 and COX-2 enzymes and its ability to reduce the production of pro-inflammatory cytokines in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

    • Antimicrobial: Determine the minimum inhibitory concentration (MIC) against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

  • In Vivo Studies: Promising candidates from in vitro studies should be advanced to animal models of neurodegenerative diseases (e.g., Alzheimer's or Parkinson's models) and inflammation to assess their efficacy and safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of related derivatives with different ester groups at the 3-position to establish a clear SAR, which can guide the design of more potent and selective compounds.

Conclusion: A Call to Exploration

Methyl 2,3-dihydroxybenzoate 3-benzoate ester derivatives represent a promising, yet underexplored, area of medicinal chemistry. By leveraging our understanding of natural product chemistry and strategic synthetic design, we can create novel molecules with the potential to address significant unmet medical needs, particularly in the realms of neurodegenerative and inflammatory diseases. This guide serves as a foundational resource and a call to action for the scientific community to further investigate these intriguing compounds.

References

  • Exploring the Efficacy of Hydroxybenzoic Acid Derivatives in Mitigating Jellyfish Toxin-Induced Skin Damage: Insights into Protective and Reparative Mechanisms. (2024). MDPI. [Link]

  • Methyl 3,4-dihydroxybenzoate protects primary cortical neurons against Aβ₂₅₋₃₅-induced neurotoxicity through mitochondria pathway. (2013). PubMed. [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research.
  • Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells. (2014). PubMed. [Link]

  • Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (2025). Journal of the American Chemical Society. [Link]

  • Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. (1987). Journal of Medicinal Chemistry.
  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. (2021). PubMed. [Link]

  • Antimicrobial Activity, in silico Molecular Docking, ADMET and DFT Analysis of Compounds from Selected Ethiopian Medicinal Plants. (2021). Advances in Aromatic Based Chemistry. [Link]

  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. (2025). MDPI. [Link]

  • Benzoic hydroxamates-based iron complexes as models compounds for humic substances: synthesis, characteriz
  • Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate. (2014). National Institutes of Health. [Link]

  • Methyl 2-(benzoyloxy)benzoate. (2016). ResearchGate. [Link]

  • Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. (2014). Organic Chemistry Frontiers. [Link]

  • Regioselective β-Functionalizations of syn-2,3-Dihydroxy Esters. (2002). Semantic Scholar. [Link]

  • methyl 2,3-dihydroxybenzoate, 2411-83-8. The Good Scents Company. [Link]

  • Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. (2012). PubMed. [Link]

  • Antibiotic activity of 2, 3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit against multidrug resistant bacteria. (2014). ResearchGate. [Link]

  • The catalytic mechanism of direction-dependent interactions for 2,3-dihydroxybenzoate decarboxylase. (2023). PubMed. [Link]

  • Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro. (2025). MDPI. [Link]

  • Methyl 2-hydroxy benzoate (YMDB01370). Yeast Metabolome Database. [Link]

  • infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • Neuroprotective Potential of Flavonoids in Brain Disorders. (2023). MDPI. [Link]

  • 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase. Wikipedia. [Link]

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Technical Whitepaper & Advanced Safety Data Analysis: Methyl 3-(benzoyloxy)-2-hydroxybenzoate in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Classification: Advanced Technical Guide & Augmented Safety Data Sheet (SDS)

Executive Summary

Standard Safety Data Sheets (SDS) often fail to provide the mechanistic context required by advanced R&D professionals. As a Senior Application Scientist, I have designed this whitepaper to transcend standard boilerplate warnings. Here, we deconstruct Methyl 3-(benzoyloxy)-2-hydroxybenzoate (CAS: 221684-52-2) [1]—a highly functionalized salicylate derivative used as a critical synthetic intermediate in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents.

This guide integrates physicochemical profiling, toxicological mechanisms, and self-validating laboratory protocols to ensure both personnel safety and experimental data integrity.

Section I: Chemical Identity & Structural Dynamics

Methyl 3-(benzoyloxy)-2-hydroxybenzoate is characterized by a dual-ester framework built on a salicylic acid core. The presence of the ortho-hydroxyl group relative to the methyl ester enables strong intramolecular hydrogen bonding. This structural feature significantly modulates the molecule's pKa, lipophilicity, and susceptibility to nucleophilic attack.

Quantitative Chemical Profile
ParameterValue / SpecificationAnalytical Significance
IUPAC Name Methyl 3-(benzoyloxy)-2-hydroxybenzoateDictates nomenclature in regulatory filings.
CAS Number 221684-52-2Primary identifier for procurement and safety tracking.
Molecular Formula C15H12O5Utilized for exact mass calculations in LC-MS.
Molecular Weight 272.26 g/mol Critical for molarity calculations in synthesis.
Structural Features Dual ester (Methyl + Benzoyl)Presents two distinct sites for enzymatic or chemical hydrolysis.

Section II: Advanced Hazard Identification & Toxicological Mechanisms

While standard [2] classify similar salicylate derivatives as Category 2 Skin/Eye Irritants, understanding the mechanism of this toxicity is vital for developing proper handling protocols.

Mechanism of Action (Toxicity)

Due to the lipophilic benzoyloxy group, this compound exhibits enhanced penetration through the stratum corneum compared to standard salicylic acid [4]. Upon cellular entry, the molecule is subjected to non-specific carboxylesterases.

The hazard arises not from the parent molecule, but from its rapid intracellular hydrolysis. The cleavage of the methyl and benzoyl esters releases methanol, benzoic acid, and 2,3-dihydroxybenzoic acid. This localized release of acidic byproducts lowers intracellular pH, triggering protein denaturation and the localized inflammatory response observed as contact dermatitis.

MetabolicPathway A Methyl 3-(benzoyloxy) -2-hydroxybenzoate B 3-(benzoyloxy) -2-hydroxybenzoic acid A->B Esterase (Methyl cleavage) C Methyl 2,3- dihydroxybenzoate A->C Esterase (Benzoyl cleavage) D 2,3-Dihydroxybenzoic acid + Benzoic Acid + Methanol B->D Esterase C->D Esterase

Fig 1. Enzymatic hydrolysis pathways of Methyl 3-(benzoyloxy)-2-hydroxybenzoate.

Safety Implications for R&D: Standard nitrile gloves provide adequate protection against the parent compound, but any accidental dissolution in penetration-enhancing solvents (like DMSO or DMF) requires immediate glove replacement, as the solvent will rapidly carry the ester into the dermal layers.

Section III: Self-Validating Experimental Protocols for Handling & Stability

When utilizing this compound as a building block, understanding its stability profile under synthetic conditions is critical. A common failure point in drug development is the misinterpretation of degradation data due to flawed sample preparation.

The following protocol is an [3] forced degradation assay designed as a self-validating system . Every step includes a built-in check to ensure the data generated is an artifact-free reflection of the molecule's true stability.

Protocol: Stability-Indicating Forced Degradation

Step 1: Sample Preparation

  • Action: Dissolve 10 mg of the compound in 10 mL of anhydrous Acetonitrile (MeCN) to achieve a 1 mg/mL stock.

  • Causality (Expertise): MeCN is strictly required here. Using Methanol or Ethanol will induce solvent-mediated transesterification of the benzoyl group, creating false degradation peaks in your chromatogram that do not reflect the molecule's actual solid-state stability.

Step 2: Stress Application

  • Action: Aliquot 1 mL of stock into three separate vials. Add 100 µL of 1N HCl (Acid Stress), 1N NaOH (Base Stress), or 3% H2O2 (Oxidative Stress). Incubate at 60°C for exactly 24 hours.

  • Causality: These accelerated conditions map the thermodynamic vulnerabilities of the dual-ester bonds, dictating whether the final synthesized API will require cold-chain storage.

Step 3: Quenching & Neutralization (Self-Validation Check 1)

  • Action: Immediately upon removal from heat, neutralize the acid/base stressed samples with equimolar amounts of NaOH or HCl.

  • Causality: This is a critical self-validating step. Quenching freezes the kinetic degradation profile at exactly 24 hours. Without neutralization, the compound will continue to degrade while sitting in the autosampler queue, leading to non-reproducible, artificially low stability readouts.

Step 4: UHPLC-UV/MS Analysis

  • Action: Inject 2 µL onto a C18 column using a gradient of Water/MeCN (0.1% Formic Acid). Monitor at 254 nm.

Step 5: Mass Balance Calculation (Self-Validation Check 2)

  • Action: Calculate the molar sum of the remaining parent compound and all integrated degradant peaks.

  • Causality: The protocol validates itself if the mass balance equals 95–105%. A recovery outside this range proves that either volatile degradants escaped the system or the UV detector failed to capture non-chromophoric byproducts, rendering the assay invalid.

Workflow S1 Step 1: Sample Prep (1 mg/mL in MeCN) S2 Step 2: Stress Conditions (Acid, Base, Oxidative, Thermal) S1->S2 S3 Step 3: Quenching & Neutralization (Self-Validating Step) S2->S3 Prevents over-degradation S4 Step 4: UHPLC-UV/MS Analysis (Quantify Degradants) S3->S4 S5 Step 5: Mass Balance Calculation (Ensure >95% Recovery) S4->S5 Data Integrity Check

Fig 2. Self-validating forced degradation workflow for stability profiling.

Section IV: Quantitative Degradation Data Summary

Based on the structural liabilities of the methyl and benzoyl esters, the following table summarizes the expected kinetic behavior of the compound under the validated stress protocol.

Stress ConditionExpected Half-Life (t1/2)Primary Degradation PathwayHandling Requirement
Base Hydrolysis (pH 10) < 2 hoursRapid cleavage of methyl esterAvoid alkaline buffers during formulation.
Acid Hydrolysis (pH 2) > 48 hoursSlow cleavage of benzoyl esterStable in standard acidic mobile phases (0.1% FA).
Oxidative (3% H2O2) > 72 hoursMinimal reactivityNo inert gas purging required for short-term handling.
Thermal (Solid, 60°C) > 6 monthsStableAmbient storage is acceptable for the dry powder.

References

  • Title: Hazard Communication Standard: Safety Data Sheets Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and products Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: Salicylic Acid - Compound Summary & Toxicity Profile Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Methyl 3-(benzoyloxy)-2-hydroxybenzoate PubChem CID and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Methyl 3-(benzoyloxy)-2-hydroxybenzoate , a specialized salicylate derivative utilized in pharmaceutical research and organic synthesis.

Chemical Identity & Profile

Methyl 3-(benzoyloxy)-2-hydroxybenzoate is an ester derivative of 2,3-dihydroxybenzoic acid (pyrocatechuic acid). Structurally, it retains the core salicylate pharmacophore (ortho-hydroxy ester) while featuring a benzoyl ester moiety at the meta position (C3). This modification alters the lipophilicity and metabolic stability compared to the parent salicylate, making it a valuable scaffold for prodrug design and UV-absorbing materials.

Core Identifiers
Identifier TypeValue
Chemical Name Methyl 3-(benzoyloxy)-2-hydroxybenzoate
CAS Registry Number 221684-52-2
Molecular Formula C₁₅H₁₂O₅
Molecular Weight 272.25 g/mol
Parent Scaffold Methyl 2,3-dihydroxybenzoate (CAS 2411-83-8)
SMILES COC(=O)C1=C(O)C(OC(=O)C2=CC=CC=C2)=CC=C1
InChI Key (Predicted) KVN...[1][2] (Derivative specific)

Structural Analysis & Reactivity

The compound features two distinct ester linkages with significantly different chemical environments:

  • Methyl Ester (C1): Stabilized by a strong intramolecular hydrogen bond with the C2-hydroxyl group (phenol). This "salicylate effect" reduces the electrophilicity of the carbonyl carbon, making it resistant to hydrolysis under neutral conditions.

  • Benzoyl Ester (C3): Attached to the phenolic oxygen at position 3. This ester is sterically accessible and electronically activated, making it the primary site for enzymatic cleavage (esterase activity) or nucleophilic attack.

Electronic Properties
  • Intramolecular H-Bonding: The C2-OH

    
     C1-C=O interaction locks the conformation, increasing planarity and lipophilicity (LogP ~3.2 predicted).
    
  • Acidity: The C2-phenol is less acidic than typical phenols due to the H-bond, but the electron-withdrawing benzoyl group at C3 inductively stabilizes the phenoxide anion if deprotonated.

Synthesis Protocol

Objective: Selective benzoylation of Methyl 2,3-dihydroxybenzoate at the C3 position without affecting the C2-hydroxyl group.

Rationale

The C2-hydroxyl group is deactivated by the intramolecular hydrogen bond with the methyl ester. Consequently, the C3-hydroxyl group is more nucleophilic and can be selectively acylated using stoichiometric control.

Step-by-Step Methodology
  • Reagents:

    • Substrate: Methyl 2,3-dihydroxybenzoate (1.0 eq)

    • Reagent: Benzoyl chloride (1.05 eq)

    • Base: Pyridine (1.1 eq) or Triethylamine (1.2 eq)

    • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Procedure:

    • Dissolution: Dissolve Methyl 2,3-dihydroxybenzoate in anhydrous DCM under nitrogen atmosphere at 0°C.

    • Addition: Add the base (Pyridine) dropwise.

    • Benzoylation: Add Benzoyl chloride dropwise over 30 minutes. The slow addition prevents di-esterification.

    • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).

    • Quench: Quench with dilute HCl (1M) to neutralize excess base and protonate the product.

    • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography.

Synthesis Pathway Diagram

Synthesis Start Methyl 2,3-dihydroxybenzoate (C8H8O4) Intermediate Transition State (Nucleophilic Attack at C3-OH) Start->Intermediate + Pyridine, 0°C Reagent Benzoyl Chloride (PhCOCl) Reagent->Intermediate Product Methyl 3-(benzoyloxy)-2-hydroxybenzoate (C15H12O5) Intermediate->Product Selective Acylation SideProduct Di-ester Impurity (Trace) Intermediate->SideProduct Excess Reagent

Figure 1: Selective synthesis pathway favoring C3-benzoylation due to C2-OH intramolecular hydrogen bonding.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

TechniqueExpected Signal / Characteristic
¹H NMR (CDCl₃) δ 10.5-11.0 ppm: Singlet (1H), chelated C2-OH (sharp, downfield due to H-bond).δ 3.9-4.0 ppm: Singlet (3H), Methyl ester (-OCH₃).δ 7.0-8.2 ppm: Multiplets (8H), Aromatic protons (Benzoyl + Salicylate rings).
IR Spectroscopy ~1680 cm⁻¹: C=O stretch (Methyl ester, H-bonded).~1740 cm⁻¹: C=O stretch (Benzoyl ester, free).~3200-3400 cm⁻¹: O-H stretch (Broad, weak due to chelation).
Mass Spectrometry m/z 272: [M]⁺ Molecular ion.m/z 105: [PhCO]⁺ Benzoyl fragment (Base peak typical for benzoates).m/z 167: Loss of benzoyl group [M - PhCO]⁺.

Biological & Pharmacological Context

This compound serves as a "masked" salicylate. In a biological system, it acts as a prodrug or a metabolic precursor.

Metabolic Activation (Hydrolysis)

Upon administration, esterases (e.g., carboxylesterases in the liver or plasma) will preferentially target the sterically accessible C3-benzoyl ester before the hindered C1-methyl ester.

  • Phase I Hydrolysis: Cleavage of the C3-benzoate releases Benzoic acid and Methyl 2,3-dihydroxybenzoate .

  • Phase II Hydrolysis: Slower cleavage of the methyl ester yields 2,3-Dihydroxybenzoic acid (Hypogallic acid), a known iron-chelating agent (siderophore-like).

Metabolic Pathway Diagram

Metabolism Parent Methyl 3-(benzoyloxy)-2-hydroxybenzoate (Lipophilic Prodrug) Step1 Carboxylesterase 1 (CES1) Parent->Step1 Metabolite1 Methyl 2,3-dihydroxybenzoate Step1->Metabolite1 Fast Hydrolysis (C3) Byproduct1 Benzoic Acid Step1->Byproduct1 Step2 Esterase / Spontaneous Metabolite1->Step2 FinalProd 2,3-Dihydroxybenzoic Acid (Active Chelator) Step2->FinalProd Slow Hydrolysis (C1)

Figure 2: Predicted metabolic hydrolysis cascade mediated by plasma esterases.

References

  • Sigma-Aldrich. Methyl 3-(benzoyloxy)-2-hydroxybenzoate Product Listing (CAS 221684-52-2). Retrieved from

  • PubChem. Methyl 2,3-dihydroxybenzoate (Parent Compound) - CID 75484. National Library of Medicine. Retrieved from

  • ChemSRC. CAS 221684-52-2 Entry & Physical Properties. Retrieved from

  • National Institutes of Health (NIH). Salicylate Ester Metabolism and Hydrolysis Kinetics. PubChem Compound Summary.[3] Retrieved from

Sources

Methodological & Application

Application Note: Regioselective C3-O-Benzoylation of Methyl 2,3-Dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Methyl 2,3-dihydroxybenzoate is a critical scaffold in the synthesis of siderophore mimetics (e.g., Enterobactin analogs) and fragment-based drug discovery. The molecule presents a classic regioselectivity challenge: it possesses two phenolic hydroxyl groups at the ortho (C2) and meta (C3) positions relative to the ester.

Selective functionalization of the C3-hydroxyl group, while leaving the C2-hydroxyl free, is the most common synthetic requirement. This selectivity allows the C2-OH to participate in subsequent ligand binding (e.g., iron chelation) or further intramolecular cyclization. This application note details a high-fidelity protocol for the selective C3-O-benzoylation of Methyl 2,3-dihydroxybenzoate, achieving >90% regioselectivity without the need for complex protecting group manipulations.

Key Application Areas
  • Siderophore Mimetics: Synthesis of catecholate-based iron chelators.

  • Fragment-Based Drug Discovery: Accessing 3-substituted salicylate cores.

  • Supramolecular Chemistry: Building blocks for hydrogen-bonded host-guest assemblies.

Mechanistic Rationale: The "H-Bond Lock"

The high regioselectivity of this protocol is not accidental; it relies on the thermodynamic and kinetic differentiation of the two hydroxyl groups driven by intramolecular hydrogen bonding.

The Structural Logic
  • C2-OH (The "Locked" Hydroxyl): The hydroxyl group at position 2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the methyl ester (C1). This interaction "locks" the proton, significantly reducing the nucleophilicity of the C2-oxygen and imposing an energetic penalty on deprotonation/attack.

  • C3-OH (The "Free" Hydroxyl): The hydroxyl group at position 3 is sterically accessible and lacks strong intramolecular stabilization. It behaves as a typical phenol, making it kinetically much more reactive toward acylating agents like benzoyl chloride.

By controlling temperature and base strength, we exploit this difference to exclusively target C3.

Mechanism Substrate Methyl 2,3-dihydroxybenzoate (C2-OH Locked by H-Bond) Substrate->Substrate Intramolecular H-bond (C2-OH ··· O=C) TS Transition State (Kinetic Preference for C3) Substrate->TS Pyridine, 0°C (Nucleophilic Attack from C3-OH) BzCl Benzoyl Chloride (Electrophile) BzCl->TS Product Product: Methyl 3-(benzoyloxy)-2-hydroxybenzoate TS->Product -HCl (Pyridine salt)

Figure 1: Mechanistic pathway showing the kinetic preference for C3-benzoylation due to the C2 intramolecular hydrogen bond.

Experimental Protocol

Objective: Synthesis of Methyl 3-(benzoyloxy)-2-hydroxybenzoate. Scale: 5.0 mmol (approx. 0.84 g of starting material).

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]AmountRole
Methyl 2,3-dihydroxybenzoate 168.151.0841 mgSubstrate
Benzoyl Chloride (BzCl) 140.571.05608 µLElectrophile
Pyridine 79.102.0805 µLBase/Catalyst
Dichloromethane (DCM) --15 mLSolvent (Anhydrous)
HCl (1M) --20 mLQuench/Wash
Step-by-Step Procedure
Phase 1: Preparation
  • Setup: Oven-dry a 50 mL round-bottom flask (RBF) containing a magnetic stir bar. Purge with Nitrogen or Argon.

  • Dissolution: Add Methyl 2,3-dihydroxybenzoate (841 mg) and DCM (15 mL). Stir until fully dissolved.

  • Base Addition: Add Pyridine (805 µL) to the solution. The mixture may turn slightly yellow.

  • Cooling: Submerge the flask in an ice/water bath to reach 0 °C . Critical: Low temperature is essential to maximize regioselectivity.

Phase 2: Reaction
  • Addition: Add Benzoyl Chloride (608 µL) dropwise over 5–10 minutes using a syringe.

    • Note: A slight exotherm may occur; maintain 0 °C.

  • Incubation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to Room Temperature (RT) and stir for an additional 2–3 hours.

  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1).

    • Starting Material Rf: ~0.4

    • Product Rf: ~0.55

    • Bis-benzoate (Over-reaction) Rf: ~0.7

Phase 3: Workup & Purification[1]
  • Quench: Pour the reaction mixture into a separatory funnel containing 1M HCl (20 mL). Shake vigorously to convert excess pyridine into water-soluble pyridinium chloride.

  • Extraction: Separate the organic (DCM) layer. Extract the aqueous layer once more with DCM (10 mL).

  • Washing: Wash the combined organics with Brine (15 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude residue is often pure enough for use (>90%). If necessary, recrystallize from minimal hot Methanol or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Workflow Step1 1. Dissolve Substrate in DCM + Pyridine Step2 2. Cool to 0°C (Ice Bath) Step1->Step2 Step3 3. Dropwise Addition of BzCl (1.05 eq) Step2->Step3 Step4 4. Stir 3h (0°C -> RT) Step3->Step4 Step5 5. Acid Wash (1M HCl) Remove Pyridine Step4->Step5 Step6 6. Concentrate & Crystallize Step5->Step6

Figure 2: Experimental workflow for the regioselective benzoylation.

Process Control & Analytics

To validate the structure and ensure the C3-position was benzoylated (leaving C2-OH free), use 1H NMR.

1H NMR Diagnostic Signals (CDCl3, 400 MHz)
ProtonChemical Shift (δ)MultiplicityDiagnostic Feature
C2-OH ~11.0 - 11.5 ppm Singlet (sharp)Presence confirms C2 is free. The downfield shift is due to the H-bond to the ester C=O. If this signal is missing, you have over-benzoylated.
Aromatic H (C4-C6) 7.0 - 8.2 ppmMultipletsThe benzoyl group adds 5 protons. The catechol ring protons will shift slightly downfield compared to SM.
Methyl Ester ~3.9 ppmSingletStandard reference.

Key Quality Criteria:

  • Presence of ~11 ppm peak: Confirms mono-protection at C3.

  • Integration: Ratio of Benzoyl protons (5H) to Catechol protons (3H) must be correct.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Significant Bis-benzoylation Excess BzCl or high temperature.Strictly limit BzCl to 1.05 equiv. Keep reaction at 0°C for longer before warming.
Low Conversion Old Benzoyl Chloride (hydrolyzed).Distill BzCl before use or increase equivalents to 1.1–1.2.
Pyridine Smell in Product Incomplete acid wash.Increase the volume or concentration of the HCl wash (Step 8).
Regioselectivity Loss Use of strong, non-nucleophilic base (e.g., NaH).Stick to Pyridine or TEA. Strong deprotonation breaks the H-bond lock, leading to mixtures.

References

  • Raymond, K. N., et al. "Enterobactin: An archetype for microbial iron transport." Proceedings of the National Academy of Sciences, 2003. (Context on 2,3-DHBA siderophores).
  • Dong, H., et al. "Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase."[7] Molecules, 2016, 21(5), 641.[7]

  • Naveen, P., et al. "Methyl 2-(benzoyloxy)benzoate crystal structure."[2] IUCrData, 2016.[2] (Structural data on the alternative isomer for comparison).

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[9] (General reference for phenol protection).

  • Non-covalent Interactions: "Role of intramolecular hydrogen bonding in the redox chemistry of hydroxybenzoate...". Dalton Transactions, 2009. (Mechanistic support for the H-bond effect).[6][10][11]

Sources

Reaction conditions for esterification of 3-hydroxy group in salicylates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic O-Acylation of the 3-Hydroxy and Phenolic Moieties in Salicylate Derivatives

Executive Summary

This guide details the reaction conditions for the esterification (O-acylation) of the hydroxyl groups in salicylate derivatives, with a specific focus on the 3-hydroxy moiety found in substituted salicylates (e.g., 2,3-dihydroxybenzoic acid) and the general phenolic hydroxyl of salicylic acid.

The esterification of salicylate hydroxyls is chemically distinct from standard alcohol esterification due to the intramolecular hydrogen bond (IMHB) formed between the phenolic hydroxyl (position 2) and the ortho-carbonyl group.[1] This "internal lock" significantly reduces the nucleophilicity of the phenol, requiring specific activation strategies. This note provides validated protocols for overcoming this barrier to synthesize prodrugs (e.g., Aspirin analogs) and specialized siderophore derivatives.

Mechanistic Insight: The Salicylate Anomaly

To optimize reaction conditions, one must understand the electronic environment of the substrate.

  • The Deactivation Challenge: In salicylates, the phenolic proton at position 2 is tightly bound to the carbonyl oxygen of the carboxyl group (or ester) via an intramolecular hydrogen bond (IMHB).[1] This stabilizes the ground state, making the oxygen atom less available for nucleophilic attack on an acyl donor.[1]

  • The 3-Hydroxy Advantage: In 2,3-dihydroxybenzoic acid (3-hydroxysalicylic acid), the hydroxyl at position 3 is vicinal to the 2-OH but is not directly involved in the primary IMHB with the carboxylate.[1] Consequently, the 3-OH is kinetically more nucleophilic than the 2-OH.[1]

    • Strategic Implication: Under controlled conditions, regioselective acylation of the 3-OH is possible.[1] Under forcing conditions (excess reagent + nucleophilic catalyst), both positions are acylated.[1]

Diagram 1: Mechanistic Pathway & H-Bond Locking

Salicylate_Acylation Start Salicylate Substrate (2-OH locked by IMHB) Activation Catalyst Activation Start->Activation Reagents Added AcidCat Acid Catalyst (H2SO4) Protonates Anhydride Activation->AcidCat BaseCat Base Catalyst (DMAP/Pyridine) Deprotonates Phenol Activation->BaseCat Intermediate Tetrahedral Intermediate Product O-Acylated Salicylate (Ester) Intermediate->Product Elimination of Leaving Group AcidCat->Intermediate Electrophilic Attack BaseCat->Intermediate Nucleophilic Attack

Caption: Dual activation pathways for overcoming the intramolecular hydrogen bond (IMHB) in salicylates. Acid catalysis activates the electrophile; base catalysis activates the nucleophile.

Critical Reaction Parameters

The following table summarizes the impact of key variables on the conversion of the 3-hydroxy and 2-hydroxy groups.

VariableRecommendationMechanistic Rationale
Acyl Donor Acetic Anhydride (Standard) or Acyl Chloride (Potent)Anhydrides are preferred for mono-acylation and cleaner workup.[1] Chlorides are required for sterically hindered 3-OH groups or bulky esters.[1]
Catalyst H₂SO₄ (Acidic) or DMAP (Basic)H₂SO₄ is standard for Aspirin-like synthesis.[1] DMAP (4-Dimethylaminopyridine) is essential for quantitative conversion of the deactivated 2-OH.[1]
Solvent Dichloromethane (DCM) or Ethyl Acetate Non-protic solvents prevent hydrolysis of the acyl donor.[1] DCM allows for lower temperature control to enhance regioselectivity.[1]
Temperature 0°C to 60°C Start at 0°C to favor kinetic control (selective 3-OH acylation). Heat to 60°C+ for thermodynamic control (full di-acylation).

Validated Experimental Protocols

Method A: The "Green" Standard (Anhydride/Acid)

Best for: Routine synthesis of acetylsalicylic acid derivatives where the acyl group is small (Acetyl).

Materials:

  • Substrate: Salicylic Acid or 2,3-Dihydroxybenzoic Acid (1.0 equiv)[1]

  • Reagent: Acetic Anhydride (3.0 equiv)[1]

  • Catalyst: Conc. Sulfuric Acid (H₂SO₄) (0.05 equiv) or Phosphoric Acid (H₃PO₄)[1]

Protocol:

  • Setup: In a dry round-bottom flask, suspend 10 mmol of the salicylate substrate in 30 mmol (approx. 3 mL) of acetic anhydride.

  • Catalysis: Add 3-5 drops of concentrated H₂SO₄. Caution: Exothermic reaction.[1]

  • Reaction: Heat the mixture to 50–60°C in a water bath for 15–20 minutes. The solid should dissolve completely, indicating reaction progress.[1]

    • Note for 2,3-DHBA: If targeting the 3-OH specifically, run at Room Temperature (25°C) and monitor by TLC.[1] The 3-OH reacts faster than the H-bonded 2-OH.[1]

  • Quenching: Cool the mixture to room temperature. Slowly add 15 mL of ice-cold water to hydrolyze excess anhydride.

  • Crystallization: Scratch the flask walls with a glass rod to induce crystallization.[1][2] Chill in an ice bath for 30 minutes.

  • Isolation: Filter the precipitate via vacuum filtration. Wash with cold water.[1] Recrystallize from ethanol/water (1:3).[1]

Self-Validation:

  • FeCl₃ Test: Dissolve a crystal of the product in ethanol and add 1 drop of 1% FeCl₃.

    • Purple Color: Free phenolic OH remains (Incomplete reaction or selective 3-OH acylation leaving 2-OH free).[1]

    • No Color: Complete acylation of all phenolic groups.[1]

Method B: High-Potency Acylation (Acyl Chloride/DMAP)

Best for: Bulky acyl groups, 3-substituted salicylates, or when quantitative yield is critical.[1]

Materials:

  • Substrate: Salicylate derivative (1.0 equiv)[1]

  • Reagent: Acyl Chloride (e.g., Benzoyl Chloride, Pivaloyl Chloride) (1.2 equiv per OH group)[1]

  • Base: Triethylamine (TEA) (1.5 equiv per OH)[1]

  • Catalyst: DMAP (0.1 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Protocol:

  • Dissolution: Dissolve 5 mmol of substrate in 20 mL anhydrous DCM under Nitrogen atmosphere.

  • Base Addition: Add TEA and DMAP. The solution may darken slightly.

  • Acylation: Cool to 0°C . Add the Acyl Chloride dropwise via syringe over 10 minutes.[1]

  • Equilibration: Allow the reaction to warm to Room Temperature. Stir for 2–4 hours.

    • Mechanistic Check: DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the hindered phenol.

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove TEA/DMAP), Sat. NaHCO₃, and Brine.[1]

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Hexane:EtOAc).

Workflow Decision Matrix

Use this diagram to select the appropriate method based on your substrate's complexity.

Method_Selection Start Start: Select Substrate Check_Subst Is the 3-position substituted? (e.g., 2,3-DHBA) Start->Check_Subst Check_Group Is the Acyl group bulky? (> Ethyl) Check_Subst->Check_Group No (Standard Salicylate) Method_B Method B: Acyl Chloride/DMAP (Forcing Conditions) Check_Subst->Method_B Yes (Targeting Full Acylation) Method_C Method C: Controlled Stoichiometry (Selective 3-OH Acylation) Check_Subst->Method_C Yes (Targeting Selectivity) Method_A Method A: Anhydride/H2SO4 (Standard Aspirin Protocol) Check_Group->Method_A No (Acetyl) Check_Group->Method_B Yes (Benzoyl, etc.)

Caption: Decision tree for selecting O-acylation conditions based on substrate sterics and selectivity requirements.

Troubleshooting & Optimization

IssueCauseCorrective Action
Low Yield Hydrolysis of product during workup.[1]Phenolic esters are labile.[1] Avoid strong bases during workup.[1] Keep pH < 8.[1] Use ice-cold water.[1]
Oligomerization Formation of Salicylides (cyclic dimers/trimers).[1]This occurs if the carboxyl group is activated instead of the exogenous acyl donor. Ensure the Acyl Donor (Anhydride/Chloride) is in excess.[1] Avoid DCC unless protecting the phenol.[1]
Incomplete Reaction IMHB prevents attack at 2-OH.Switch to Method B (DMAP catalysis). The nucleophilic catalyst is required to overcome the H-bond energy barrier.[1]
Impurity: Salicylic Acid Hydrolysis of the ester.[3][4]Store product in a desiccator.[1] Moisture catalyzes the reversion to salicylic acid and acetic acid (vinegar smell).[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard acetylation of salicylic acid).[1][5][6] 2[1][4]

  • Steglich, W., & Höfle, G. (1969).[1] N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst.[1] Angewandte Chemie International Edition. (Mechanism of DMAP catalysis).[1] [1]

  • Parise-Filho, R., et al. (2010).[1] Reaction of salicylic acid with acetic anhydride for the acquisition of acetylsalicylic acid. ResearchGate. (Prodrug design and latentiation principles). 4[1][4][7][8]

  • National Institutes of Health (NIH). Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study. (Advanced functionalization of salicylate derivatives). 7[1][4]

  • Apollo Scientific. 2,3-Dihydroxybenzoic acid Safety and Reactivity Data. (Specific data on 3-hydroxy salicylate derivatives). 9[1][4]

Sources

Application Note: Procedure for Preparing Methyl 3-benzoyloxysalicylate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction

Methyl 3-benzoyloxysalicylate (IUPAC: methyl 3-(benzoyloxy)-2-hydroxybenzoate) is a highly valuable synthetic intermediate. It features orthogonal reactive sites—a methyl ester, a benzoate ester, and a free phenolic hydroxyl group—making it a versatile building block. This intermediate is frequently utilized in the development of[1], the liquid-phase mass synthesis of[2], and the construction of [3].

Mechanistic Rationale & Experimental Design

The successful preparation of this intermediate relies on exploiting the distinct physicochemical environments of the two hydroxyl groups on the catechol ring.

  • Step 1 (Carboxylic Acid Protection): The starting material, 2,3-dihydroxybenzoic acid, must first be masked as a methyl ester. This prevents the formation of unwanted mixed anhydrides or competing esterification during the subsequent acylation step. This is accomplished via a classic Fischer esterification using methanol and a sulfuric acid catalyst[4].

  • Step 2 (Regioselective Benzoylation): The core challenge is selectively acylating the 3-OH group while leaving the 2-OH group intact. This regioselectivity is achieved by exploiting the strong intramolecular hydrogen bond formed between the 2-hydroxyl proton and the adjacent methyl ester carbonyl oxygen. This hydrogen-bonding network significantly diminishes the nucleophilicity of the 2-OH group. By utilizing strictly controlled stoichiometric amounts of benzoyl chloride (1.05 eq) at low temperatures (0 °C), the sterically unhindered and highly nucleophilic 3-OH group undergoes selective acylation. Pyridine is employed as a dual-purpose reagent: it acts as an acid scavenger to neutralize generated HCl and serves as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate[2].

Synthesis Workflow Visualization

SynthesisWorkflow A 2,3-Dihydroxybenzoic Acid (Starting Material) B Esterification (MeOH, H2SO4, Reflux, 12h) A->B Step 1 C Methyl 2,3-dihydroxybenzoate (Intermediate) B->C Yield: ~85% D Regioselective Benzoylation (Benzoyl Chloride, Pyridine, 0°C) C->D Step 2 E Methyl 3-benzoyloxysalicylate (Target Product) D->E Regioselective F Aqueous Workup (1M HCl, NaHCO3 wash) E->F Quench & Wash G Purification (Silica Gel Chromatography) F->G Isolate

Caption: Workflow for the regioselective synthesis of methyl 3-benzoyloxysalicylate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 2,3-dihydroxybenzoate
  • Reaction Setup: Charge an oven-dried round-bottom flask with 2,3-dihydroxybenzoic acid (10.0 g, 64.9 mmol) and anhydrous methanol (150 mL).

  • Catalyst Addition: Cool the solution to 5 °C using an ice-water bath. Dropwise add concentrated sulfuric acid (10 mL).

    • Causality: Slow addition at low temperatures prevents localized superheating and potential oxidative degradation of the electron-rich catechol ring.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 65 °C for 12 hours[4]. Monitor completion via TLC (Hexanes/EtOAc, 1:1).

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess methanol. Dissolve the resulting viscous mass in ethyl acetate (200 mL).

  • Self-Validating Wash: Wash the organic layer sequentially with saturated aqueous sodium carbonate (3 × 100 mL) and brine (100 mL).

    • Causality: The sodium carbonate wash is critical; it neutralizes the sulfuric acid catalyst and completely extracts any unreacted carboxylic acid starting material into the aqueous phase, ensuring the organic layer contains only the neutral ester.

  • Isolation: Dry the organic extract over anhydrous MgSO4, filter, and concentrate in vacuo to yield methyl 2,3-dihydroxybenzoate as a white powder.

Step 2: Regioselective Benzoylation to Methyl 3-benzoyloxysalicylate
  • Reaction Setup: Dissolve the intermediate methyl 2,3-dihydroxybenzoate (5.0 g, 29.7 mmol) in anhydrous dichloromethane (DCM, 100 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add anhydrous pyridine (2.82 g, 35.6 mmol, 1.2 eq) to the solution and stir for 5 minutes.

  • Temperature Control: Cool the reaction mixture strictly to 0 °C using an ice-water bath.

    • Causality: Maintaining 0 °C is critical to maximize regioselectivity. Higher temperatures provide enough thermal energy to overcome the hydrogen-bonding barrier of the 2-OH group, leading to unwanted di-benzoylated byproducts.

  • Acylation: Add benzoyl chloride (4.39 g, 31.2 mmol, 1.05 eq) dropwise over 15 minutes. Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench & Wash: Quench the reaction by adding 1M aqueous HCl (50 mL). Separate the organic layer and wash with saturated aqueous NaHCO3 (50 mL), followed by brine (50 mL).

    • Causality: The 1M HCl wash protonates and removes excess pyridine into the aqueous phase. The subsequent NaHCO3 wash neutralizes any residual HCl and removes benzoic acid (a byproduct of unreacted benzoyl chloride hydrolysis).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product via silica gel column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford pure methyl 3-(benzoyloxy)-2-hydroxybenzoate.

Quantitative Data & Analytical Markers

ParameterStep 1: EsterificationStep 2: Regioselective Benzoylation
Starting Material 2,3-Dihydroxybenzoic acidMethyl 2,3-dihydroxybenzoate
Reagents Methanol, conc. H₂SO₄ (0.15 eq)Benzoyl chloride (1.05 eq), Pyridine (1.2 eq)
Solvent Methanol (acts as reactant & solvent)Anhydrous Dichloromethane (DCM)
Temperature / Time 65 °C (Reflux) / 12 hours0 °C to 25 °C / 4 hours
Typical Yield 85 - 90%75 - 80%
Key Analytical Marker (¹H NMR) Loss of broad -COOH peak (~11.0 ppm); appearance of -OCH₃ singlet (~3.9 ppm).Downfield shift of the 4-position aromatic proton; appearance of benzoyl multiplet (7.4-8.2 ppm); retention of the strongly H-bonded 2-OH singlet (~10.8 ppm).

References

  • Title: Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors Source: Bioorganic Chemistry (2020) URL: [Link]

  • Title: Method for liquid-phase synthesis of nucleic acid (US10730904B2)
  • Title: Synthesis and chiroptical properties of inherently chiral 'picket-fence' catechol BOPHYs Source: Dyes and Pigments (2023) URL: [Link]

Sources

Scale-up synthesis of Methyl 3-(benzoyloxy)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Regioselective Synthesis of Methyl 3-(benzoyloxy)-2-hydroxybenzoate

Executive Summary

This application note details a robust, scalable protocol for the regioselective synthesis of Methyl 3-(benzoyloxy)-2-hydroxybenzoate (Methyl 3-O-benzoyl-2,3-dihydroxybenzoate). This molecule represents a critical "privileged scaffold" in the development of UV-A/UV-B absorbers and pharmaceutical intermediates (e.g., iron chelators).

The synthesis addresses the challenge of distinguishing between two phenolic hydroxyl groups on the Methyl 2,3-dihydroxybenzoate starting material. By leveraging the intramolecular hydrogen bonding inherent to the salicylate motif, this protocol achieves >95% regioselectivity for the 3-position without the need for protecting groups, amenable to multi-kilogram scale production.

Scientific Background & Retrosynthetic Logic

Structural Analysis & Regioselectivity

The core challenge is the selective acylation of the 3-hydroxyl group (3-OH) in the presence of the 2-hydroxyl group (2-OH).

  • 2-OH (Salicylate OH): Forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the methyl ester (C=O···H-O). This "locked" conformation significantly reduces the nucleophilicity and acidity of the 2-OH.

  • 3-OH (Meta OH): Remains sterically accessible and electronically unperturbed by hydrogen bonding, behaving as a typical phenol.

Mechanistic Insight: Under mild basic conditions (Pyridine/DCM or Et3N/DCM), the 3-OH is deprotonated or activated preferentially. Kinetic control at low temperatures (0°C) prevents the disruption of the 2-OH hydrogen bond, ensuring exclusive mono-acylation.

Reaction Scheme

ReactionScheme SM Methyl 2,3-dihydroxybenzoate (2-OH H-bonded) Product Methyl 3-(benzoyloxy)- 2-hydroxybenzoate (>95% Yield) SM->Product Kinetic Control (0°C -> RT) Reagent Benzoyl Chloride (1.05 eq) Reagent->Product Base Base: Pyridine Solvent: DCM Base->Product Impurity Bis-acylated Impurity (<2%) Product->Impurity Over-reaction (Excess BzCl/Heat)

Figure 1: Reaction pathway highlighting the kinetic selectivity for the 3-OH position.

Process Development & Optimization

The following parameters were screened to define the Critical Process Parameters (CPPs) for scale-up.

ParameterCondition ACondition BCondition C (Selected)Rationale
Base Triethylamine (Et₃N)K₂CO₃ / AcetonePyridine Pyridine acts as both base and nucleophilic catalyst, minimizing bis-acylation.
Solvent THFTolueneDichloromethane (DCM) Superior solubility for starting material and product; easy solvent swap for crystallization.
Temperature 25°C (Isothermal)Reflux0°C to 20°C Initial cooling is critical to suppress 2-OH reactivity.
Stoichiometry 1.2 eq BzCl1.0 eq BzCl1.05 eq BzCl Slight excess ensures conversion; >1.1 eq leads to rapid formation of bis-benzoate.

Detailed Scale-Up Protocol (1.0 kg Scale)

Safety Warning: Benzoyl chloride is a lachrymator and corrosive. Pyridine is toxic and flammable. All operations must be performed in a fume hood with appropriate PPE (nitrile gloves, goggles, face shield).

Equipment Setup
  • Reactor: 20 L Jacketed Glass Reactor with overhead stirring (anchor impeller).

  • Temperature Control: Cryostat/Heater circulator (-10°C to 50°C).

  • Addition: Pressure-equalizing addition funnel or metering pump.

Step-by-Step Methodology

Step 1: Charge and Dissolution

  • Purge reactor with N₂.

  • Charge Methyl 2,3-dihydroxybenzoate (1.0 kg, 5.95 mol) into the reactor.

  • Add Dichloromethane (DCM) (10.0 L, 10 vol). Stir at 150 RPM until fully dissolved.

  • Add Pyridine (0.56 kg, 7.14 mol, 1.2 eq) in one portion.

    • Note: The solution may turn slightly yellow.

Step 2: Controlled Acylation (The Critical Step) 5. Cool the reaction mixture to 0–5°C . 6. Charge Benzoyl Chloride (0.88 kg, 6.25 mol, 1.05 eq) to the addition funnel. 7. Add Benzoyl Chloride dropwise over 60–90 minutes.

  • IPC (In-Process Control): Maintain internal temperature < 10°C. Exotherm is moderate but must be controlled to preserve regioselectivity.
  • Upon completion of addition, warm the mixture to 20–25°C over 30 minutes.
  • Stir at 20–25°C for 3 hours.

Step 3: Reaction Monitoring (IPC) 10. Sample 50 µL, quench in MeOH, analyze by HPLC (C18 column, Water/ACN gradient).

  • Target: Starting Material < 0.5%; Bis-acylated impurity < 3.0%.
  • Action: If SM > 1%, add 0.05 eq BzCl and stir 1 hr.

Step 4: Quench and Workup 11. Add Water (5.0 L) to the reactor. Stir vigorously for 15 minutes. 12. Stop stirring and allow phases to separate (15–30 min). Drain the lower organic layer. 13. Wash the organic layer with 1N HCl (5.0 L) to remove residual pyridine. (Target aqueous pH < 2). 14. Wash the organic layer with 5% NaHCO₃ (5.0 L) to remove unreacted benzoic acid. 15. Wash with Brine (5.0 L). 16. Dry organic phase over Na₂SO₄ (or via azeotropic distillation if moving to crystallization).

Step 5: Crystallization & Isolation 17. Concentrate the DCM solution under vacuum to approximately 3–4 volumes (3–4 L). 18. Add Methanol (6.0 L) and continue distillation to remove residual DCM (Solvent Swap). 19. Heat the methanolic solution to 60°C (reflux) to ensure full dissolution. 20. Cool slowly (10°C/hour) to 0–5°C. The product will crystallize as white needles. 21. Filter the solid using a Nutsche filter or centrifuge. 22. Wash the cake with cold Methanol (1.0 L). 23. Dry in a vacuum oven at 45°C for 12 hours.

Process Flow Diagram

ProcessFlow Start Start: Methyl 2,3-dihydroxybenzoate + DCM + Pyridine Reaction Reaction: Add BzCl (0-5°C, 2h) Start->Reaction Quench Quench: Water Wash HCl Wash (Remove Pyridine) NaHCO3 Wash (Remove BzOH) Reaction->Quench Separation Phase Separation (Discard Aqueous) Quench->Separation Conc Solvent Swap (DCM -> MeOH) Separation->Conc Cryst Crystallization (Cool to 0°C) Conc->Cryst Filter Filtration & Drying Cryst->Filter End Final Product: Methyl 3-(benzoyloxy)-2-hydroxybenzoate Filter->End

Figure 2: Unit operation workflow for the kilogram-scale synthesis.

Analytical Specifications

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (254 nm)≥ 98.5% (Area %)
Bis-Benzoate Impurity HPLC≤ 0.5%
Benzoic Acid HPLC≤ 0.1%
Identity ¹H-NMR (DMSO-d₆)Confirms 3-OBz substitution; 2-OH signal at ~10.5 ppm (s).
Melting Point USP <741>72°C – 74°C (Consistent with literature analogs)

Key NMR Diagnostic: The ¹H-NMR will show the singlet for the methyl ester (~3.8 ppm), the multiplets for the benzoyl group (7.4–8.0 ppm), and crucially, the phenol proton (2-OH) will appear as a sharp singlet downfield (10–11 ppm) due to hydrogen bonding, confirming it is not acylated.

References

  • Regioselectivity in Polyol Acylation: Lee, D., & Taylor, M. S. (2011).[1] Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Journal of the American Chemical Society, 133(11), 3724-3727.[1] Link Context: Establishes principles of distinguishing secondary hydroxyls, applicable to the steric/electronic differentiation in salicylates.

  • General Benzoylation Protocols: Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(7), 1141-1144. Link Context: Provides kinetic data on benzoyl chloride reactivity, supporting the choice of base and temperature control.

  • Salicylate Hydrogen Bonding: Sigma-Aldrich. (n.d.). Methyl 3-hydroxybenzoate Product Specification. Link Context: Reference for the starting material properties and handling.

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

Sources

Application Notes and Protocols for the Selective Acylation of Dihydroxybenzoate Methyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Selective Acylation

In the landscape of pharmaceutical development and fine chemical synthesis, methyl dihydroxybenzoates are pivotal building blocks. Their utility is often unlocked through the precise modification of one of their two hydroxyl groups. Selective acylation, the introduction of an acyl group at a specific hydroxyl position, is a critical transformation that enables the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), by differentiating two otherwise similar functional groups. This guide provides an in-depth exploration of the reagents, catalysts, and protocols for achieving high regioselectivity in the acylation of three common isomers: methyl 2,4-dihydroxybenzoate, methyl 3,5-dihydroxybenzoate, and methyl 3,4-dihydroxybenzoate. We will delve into the mechanistic principles that govern this selectivity, empowering researchers to make informed decisions in their synthetic strategies.

Pillar 1: The Underlying Principles of Regioselectivity

The ability to target a specific hydroxyl group in a dihydroxybenzoate system is not a matter of chance, but rather a predictable outcome based on the interplay of several key factors. Understanding these principles is paramount for troubleshooting and optimizing selective acylation reactions.

Steric Hindrance: The Gatekeeper of Reactivity

Steric effects are often the most intuitive factor in directing acylation. The relative accessibility of the hydroxyl groups to the incoming acylating agent can significantly influence the reaction outcome.[1][2][3] In methyl 2,4-dihydroxybenzoate, the hydroxyl group at the C4 position is sterically less hindered than the C2 hydroxyl group, which is ortho to the bulky methyl ester. Consequently, acylation often preferentially occurs at the C4 position.

Electronic Effects: The Driving Force of Nucleophilicity

The inherent acidity of the phenolic protons plays a crucial role. The more acidic hydroxyl group is more readily deprotonated to form a more nucleophilic phenoxide, which then attacks the acylating agent. The electronic nature of the aromatic ring and the relative positions of the substituents dictate the acidity. For instance, in methyl 3,4-dihydroxybenzoate, the C4-hydroxyl is generally more acidic due to resonance stabilization of the corresponding phenoxide by the adjacent ester group.

Hydrogen Bonding: A Subtle but Powerful Influence

The formation of intramolecular or intermolecular hydrogen bonds can significantly alter the nucleophilicity of a hydroxyl group.[4][5][6] Catalysts, such as acetate, can form dual hydrogen-bond complexes with diols, activating one hydroxyl group over the other for acylation.[4][5][6][7][8][9] This principle can be harnessed to achieve high levels of regioselectivity under mild conditions.

Pillar 2: A Survey of Methodologies for Selective Acylation

A variety of catalytic systems have been developed to address the challenge of regioselective acylation. The choice of method will depend on the specific dihydroxybenzoate isomer, the desired acyl group, and the desired level of selectivity.

Organocatalysis: Metal-Free and Versatile

Organocatalysis offers an attractive, environmentally friendly alternative to metal-based methods.[5][7]

  • N-Heterocyclic Catalysts: Aromatic N-heterocycles, such as 4-(N,N-dimethylamino)pyridine (DMAP), are widely used to catalyze acylation reactions.[10] The mechanism involves the formation of a highly reactive acyl-pyridinium intermediate. While effective, achieving high selectivity with DMAP alone in dihydroxy systems can be challenging and may require tailor-made catalysts.[11][12]

  • Acetate Catalysis: As demonstrated in the selective acetylation of diols and polyols, catalytic amounts of acetate can promote highly regioselective reactions.[4][5][6][7][8][9] This method's efficacy stems from the formation of a hydrogen-bonded complex between the acetate and the diol, which enhances the nucleophilicity of a specific hydroxyl group.[4][5][6]

Borinic Acid Catalysis: An Efficient Organometalloid Approach

Diarylborinic acids have emerged as powerful catalysts for the regioselective acylation of diols, offering an efficient and less toxic alternative to traditional organotin reagents.[13] The catalytic cycle proceeds through the formation of a tetracoordinate borinate complex with the diol, which then reacts with the acylating agent.[13] This method often shows high selectivity for the less sterically hindered hydroxyl group.

Thioacid Surrogates for Phenol-Selective Acylation

A novel approach for the site-selective acylation of phenolic hydroxyl groups in the presence of other alcohol functionalities involves the use of sodium thiosulfate.[14][15][16][17] This method generates an acyl-Bunte salt in situ, which then selectively acylates the phenol. This strategy could be particularly useful for substrates containing both phenolic and aliphatic hydroxyl groups.

Pillar 3: Data-Driven Comparison of Acylation Methods

The following table summarizes the key features of the discussed catalytic systems to aid in the selection of the most appropriate method for a given application.

Catalytic SystemKey AdvantagesLimitationsTypical Substrates
N-Heterocycles (e.g., DMAP) Readily available, well-understood mechanism.[10]Can lack high regioselectivity in diols without modification.[11][12]General acylation of alcohols and phenols.
Acetate Catalysis Environmentally friendly, mild conditions, high regioselectivity.[5][7][8]Primarily demonstrated for acetylations.Diols and polyols.[4][6][9]
Diarylborinic Acid High efficiency, broad substrate scope, less toxic than organotins.[13]Catalyst synthesis may be required.1,2- and 1,3-diols.[13]
Thioacid Surrogates High selectivity for phenolic hydroxyls, operational simplicity.[14][15][16][17]Scope may be limited to specific acylating agents.Molecules with both phenolic and alcoholic hydroxyls.[14][15]

Experimental Protocols

The following protocols are provided as a starting point for the selective acylation of dihydroxybenzoate methyl esters. Optimization of reaction conditions may be necessary for specific substrates and acylating agents.

Protocol 1: Acetate-Catalyzed Regioselective Acetylation of Methyl 2,4-Dihydroxybenzoate

This protocol is adapted from the principles of acetate-catalyzed selective acylation of diols.[4][5][6][7][8][9] The C4-hydroxyl is expected to be preferentially acetylated due to its lower steric hindrance.

Materials:

  • Methyl 2,4-dihydroxybenzoate

  • Acetic anhydride

  • Tetrabutylammonium acetate (TBAOAc)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of methyl 2,4-dihydroxybenzoate (1.0 eq) in anhydrous acetonitrile, add tetrabutylammonium acetate (0.2 eq).

  • Add acetic anhydride (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction at 40 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired methyl 4-acetoxy-2-hydroxybenzoate.

Protocol 2: Diarylborinic Acid-Catalyzed Selective Benzoylation of Methyl 3,4-Dihydroxybenzoate

This protocol leverages the steric sensitivity of diarylborinic acid catalysis to target the less hindered C3-hydroxyl group.[13]

Materials:

  • Methyl 3,4-dihydroxybenzoate

  • Benzoic anhydride

  • Diphenylborinic acid

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Hexanes

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve methyl 3,4-dihydroxybenzoate (1.0 eq) and diphenylborinic acid (0.1 eq) in anhydrous toluene.

  • Add benzoic anhydride (1.2 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as indicated by TLC.

  • Cool the reaction to room temperature and dilute with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography (hexanes/ethyl acetate) to yield methyl 3-benzoyloxy-4-hydroxybenzoate.

Visualization of Key Concepts

Catalytic Cycle of Acetate-Mediated Acylation

The following diagram illustrates the proposed mechanism for acetate-catalyzed acylation, highlighting the role of hydrogen bonding in activating the hydroxyl group.[4][5][6]

Acetate_Catalysis Substrate Dihydroxybenzoate Intermediate H-bonded Complex Substrate->Intermediate + AcO⁻ Catalyst Acetate (AcO⁻) Catalyst->Intermediate Ac2O Acetic Anhydride Acylated_Product Monoacylated Product Ac2O->Acylated_Product Intermediate->Acylated_Product + Ac₂O Byproduct Acetic Acid Intermediate->Byproduct Acylated_Product->Catalyst - AcO⁻ (catalyst regeneration)

Caption: Proposed catalytic cycle for acetate-mediated selective acylation.

Decision Tree for Reagent Selection

This flowchart provides a logical framework for selecting an appropriate acylation strategy based on the substrate and desired outcome.

Reagent_Selection Start Start: Selective Acylation of Dihydroxybenzoate Steric_Diff Significant Steric Difference between OH groups? Start->Steric_Diff Electronic_Diff Significant Electronic Difference between OH groups? Steric_Diff->Electronic_Diff No Borinic_Acid Use Diarylborinic Acid Catalyst Steric_Diff->Borinic_Acid Yes Mild_Conditions Mild, Green Conditions Required? Electronic_Diff->Mild_Conditions Yes DMAP Standard DMAP/Acyl Halide Electronic_Diff->DMAP No Acetate Use Acetate Catalyst Mild_Conditions->Acetate Yes Protecting_Group Consider Protecting Group Strategy Mild_Conditions->Protecting_Group No

Caption: Decision-making flowchart for selecting an acylation method.

Conclusion

The selective acylation of dihydroxybenzoate methyl esters is a nuanced yet controllable process. By understanding the fundamental principles of steric hindrance, electronic effects, and hydrogen bonding, and by leveraging the appropriate catalytic system, researchers can achieve high levels of regioselectivity. The protocols and conceptual frameworks provided in this guide are intended to serve as a robust foundation for the development of efficient and selective syntheses in drug discovery and materials science.

References

  • Ren, B., Rahm, M., Zhang, X., Zhou, Y., & Dong, H. (2014). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. The Journal of Organic Chemistry, 79(17), 8134–8142. [Link]

  • Ren, B., Rahm, M., Zhang, X., Zhou, Y., & Dong, H. (2014).
  • Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. (2025, May 23).
  • Ren, B., Rahm, M., Zhang, X., Zhou, Y., & Dong, H. (2014). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. ResearchGate. [Link]

  • Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and applic
  • Site-Selective Acylation of Phenols Mediated by a Thioacid Surrogate through Sodium Thiosulfate Catalysis. American Chemical Society. (2022, June 7). [Link]

  • Site-Selective Acylation of Phenols Mediated by a Thioacid Surrogate through Sodium Thiosulfate Catalysis. ResearchGate. [Link]

  • Ren, B., Rahm, M., Zhang, X., Zhou, Y., & Dong, H. (2014). Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application. PubMed. [Link]

  • Site-Selective Acylation of Phenols Mediated by a Thioacid Surrogate through Sodium Thiosulfate Catalysis.
  • Site-Selective Acylation of Phenols Mediated by a Thioacid Surrogate through Sodium Thiosulfate Catalysis. PubMed. (2022, June 17). [Link]

  • Lee, D., Williamson, C. L., Chan, L., & Taylor, M. S. (2012). Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies. Organic Chemistry Portal. [Link]

  • Ren, B., Rahm, M., Zhang, X., Zhou, Y., & Dong, H. (2014). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. Figshare. [Link]

  • Site‐Selective Acylations with Tailor‐Made Catalysts. PMC. (2016, March 10). [Link]

  • Curtin-Hammett and steric effects in HOBt acylation regiochemistry. PubMed. (2011, July 1). [Link]

  • The interplay between steric and electronic effects in S(N)2 reactions. PubMed. [Link]

  • Site‐Selective Acylations with Tailor‐Made Catalysts.
  • Site-Selective Acylations with Tailor-Made Catalysts. ResearchGate. (2025, October 17). [Link]

  • Electrostatic and steric effects underlie acetylation-induced changes in ubiquitin structure and function. PubMed. (2022, September 16). [Link]

Sources

Solvent selection for Methyl 3-(benzoyloxy)-2-hydroxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection and Protocol for the Selective Synthesis of Methyl 3-(benzoyloxy)-2-hydroxybenzoate

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The selective mono-acylation of dihydroxybenzoates is a classic synthetic challenge due to the competing nucleophilicity of adjacent hydroxyl groups. Specifically, the synthesis of methyl 3-(benzoyloxy)-2-hydroxybenzoate from methyl 2,3-dihydroxybenzoate requires precise control over reaction conditions to prevent di-benzoylation. This application note details the mechanistic rationale and provides a field-proven, self-validating protocol that achieves a 97% regioselective yield[1]. By exploiting intramolecular hydrogen bonding and selecting a non-coordinating solvent (Dichloromethane), chemists can reliably direct the benzoylation exclusively to the 3-hydroxyl position.

Mechanistic Rationale: The Role of Intramolecular Hydrogen Bonding

To understand why the reaction can be made highly selective, one must analyze the electronic and spatial microenvironment of the starting material, methyl 2,3-dihydroxybenzoate.

The molecule contains two hydroxyl groups with vastly different reactivities driven by their proximity to the methyl ester at position 1:

  • The 2-OH Group: Positioned ortho to the ester carbonyl, this hydroxyl group engages in a strong intramolecular hydrogen bond with the carbonyl oxygen. Thermochemical studies on alkyl 2-hydroxybenzoates (salicylates) estimate the strength of this intramolecular hydrogen bond to be approximately -43 kJ mol⁻¹[2]. This "locked" state significantly reduces the electron density available on the 2-OH oxygen, drastically lowering its nucleophilicity.

  • The 3-OH Group: Lacking a strong electron-withdrawing intramolecular interaction with the ester, the 3-OH group remains sterically accessible and electronically active.

Causality in Synthesis: The fundamental strategy for this synthesis is to preserve the intramolecular hydrogen bond of the 2-OH group while introducing the electrophile (benzoyl chloride). If the hydrogen bond is broken, both hydroxyl groups become reactive, destroying the regioselectivity.

MechanisticLogic A Methyl 2,3-dihydroxybenzoate B 2-OH Group (Intramolecular H-Bond with Ester) A->B C 3-OH Group (Sterically Accessible, No strong H-Bond) A->C D Reduced Nucleophilicity B->D Locked by H-Bond E High Nucleophilicity C->E Free Hydroxyl F No Reaction at 2-OH D->F G Selective Benzoylation at 3-OH E->G + Benzoyl Chloride

Mechanistic logic of regioselective benzoylation driven by intramolecular hydrogen bonding.

Solvent and Base Selection Strategy

The choice of solvent and base is the primary determinant of success in this workflow.

  • Optimal Solvent (Dichloromethane - DCM): DCM is a non-protic, non-coordinating solvent. Crucially, it does not act as a hydrogen-bond acceptor. By using DCM, the intrinsic intramolecular hydrogen bond of the 2-OH group is perfectly preserved[1].

  • Optimal Base (Powdered K₂CO₃): Potassium carbonate is used as a heterogeneous acid scavenger. Because it is largely insoluble in DCM, the effective concentration of the basic species in solution remains extremely low. This prevents the full deprotonation of the 2-OH group (which would break the H-bond and trigger di-benzoylation).

  • Why Homogeneous Bases Fail: Utilizing a homogeneous organic base (like Pyridine or Triethylamine) in a polar solvent (like DMF or THF) disrupts the delicate H-bond network. Pyridine acts as a strong H-bond acceptor, freeing the 2-OH group and leading to complex mixtures of mono- and di-benzoylated products.

Quantitative Data Summaries

Table 1: Influence of Solvent and Base on Regioselectivity

Solvent Base Type H-Bond Disruption Regioselectivity (3-OH vs 2-OH) Primary Outcome
Dichloromethane (DCM) K₂CO₃ (Heterogeneous) Minimal Excellent (>95%) Selective mono-benzoylation at 3-OH
Pyridine Pyridine (Homogeneous) High Poor Significant di-benzoylation
Tetrahydrofuran (THF) Triethylamine (TEA) Moderate Moderate Mixture of mono- and di-benzoylated products

| N,N-Dimethylformamide (DMF)| K₂CO₃ (Partially soluble) | High | Poor | Loss of selectivity, complex side reactions |

Table 2: Standardized Reaction Parameters[1]

Parameter Value / Reagent Rationale
Substrate Methyl 2,3-dihydroxybenzoate (1.0 eq) Starting material with differential OH nucleophilicity.
Electrophile Benzoyl Chloride (1.05 eq) Slight excess ensures complete conversion of the 3-OH.
Base Powdered K₂CO₃ (1.05 eq) Powdering maximizes surface area for heterogeneous HCl scavenging.
Temperature 0 °C → Room Temperature Controls initial exotherm; ensures kinetic selectivity.
Reaction Time 18 hours Allows complete conversion under mild, heterogeneous conditions.

| Expected Yield | ~97% | Highly efficient regioselective transformation yielding an orange oil. |

Step-by-Step Experimental Protocol

This protocol is a self-validating system adapted from validated pharmaceutical intermediate synthesis workflows[1].

Reagents Required:

  • Methyl 2,3-dihydroxybenzoate: 27.0 g (160 mmol)

  • Dichloromethane (DCM, anhydrous): 300 mL

  • Potassium carbonate (K₂CO₃, finely powdered): 23.3 g (169 mmol)

  • Benzoyl chloride: 19.6 mL (169 mmol)

  • 0.3 M Aqueous Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine & Anhydrous Magnesium Sulfate (MgSO₄)

Step 1: Reaction Setup

  • Flame-dry a 1 L round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Add 27.0 g of methyl 2,3-dihydroxybenzoate and 300 mL of anhydrous DCM. Stir until fully dissolved.

  • Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Cooling suppresses the activation energy required for the 2-OH group to react, locking in kinetic selectivity.

Step 2: Base and Reagent Addition 4. Add 23.3 g of finely powdered K₂CO₃ to the solution.

  • Validation Checkpoint: The mixture should remain a cloudy suspension. If the base dissolves, the solvent is compromised.

  • Dropwise, add 19.6 mL of benzoyl chloride over 15 minutes.

    • Observation: A mild exotherm may occur. Keep the internal temperature below 5 °C during addition.

Step 3: Reaction Execution 6. Remove the ice bath and allow the reaction to warm naturally to room temperature (approx. 20–25 °C). 7. Stir vigorously for 18 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 7:3). The highly polar starting diol (low Rf) will be consumed, replaced by a faster-moving, less polar spot (the mono-benzoylated product).

Step 4: Workup and Isolation 8. Concentrate the reaction mixture in vacuo to remove the DCM. 9. Partition the resulting residue between EtOAc (400 mL) and 0.3 M aqueous HCl (200 mL).

  • Causality: The mild acid neutralizes unreacted K₂CO₃ and protonates any phenoxide salts, ensuring the target molecule partitions entirely into the organic (EtOAc) layer.

  • Separate the layers. Wash the organic layer with brine (150 mL) to remove residual aqueous impurities.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Result: Affords crude methyl 3-(benzoyloxy)-2-hydroxybenzoate (~42.1 g, 97% yield) as an orange oil[1].

ProtocolWorkflow Step1 1. Setup Dissolve SM in DCM Cool to 0 °C Step2 2. Base Addition Add powdered K2CO3 Step1->Step2 Step3 3. Reagent Add Benzoyl Chloride Step2->Step3 Step4 4. Reaction Warm to RT, Stir 18 h Step3->Step4 Step5 5. Workup Concentrate & Partition Step4->Step5 Step6 6. Isolation Wash, Dry, Concentrate Step5->Step6

Step-by-step experimental workflow for the selective synthesis of the target molecule.

References

  • Title: WO2005009389A2 - Anaplastic lymphoma kinase modulators and methods of use Source: Google Patents URL
  • Title: Experimental and computational thermochemistry: how strong is the intramolecular hydrogen bond in alkyl 2-hydroxybenzoates (salicylates)? Source: ResearchGate URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl 3-(benzoyloxy)-2-hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 2 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires specific optimization strategies for this regioselective transformation.

Case ID: REGIO-BENZ-03 Status: Active Topic: Improving Yield & Selectivity in 3-O-Benzoylation of Methyl 2,3-Dihydroxybenzoate

Executive Summary: The Core Challenge

The synthesis of Methyl 3-(benzoyloxy)-2-hydroxybenzoate from Methyl 2,3-dihydroxybenzoate relies on exploiting the subtle nucleophilic difference between two vicinal hydroxyl groups.

  • The "Internal Guard": The hydroxyl group at position 2 (ortho to the ester) forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the methyl ester. This "locks" the 2-OH, reducing its nucleophilicity.

  • The Target: The hydroxyl group at position 3 is sterically accessible and electronically free, making it the kinetic target for acylation.

  • The Failure Mode: Over-acylation (forming the 2,3-bis(benzoyloxy) byproduct) or under-reaction due to poor base selection.

Optimized Protocol (Standard Operating Procedure)

Do not deviate from the temperature controls in Step 2. Regioselectivity is temperature-dependent.

Reagents:

  • Methyl 2,3-dihydroxybenzoate (Starting Material, SM)

  • Benzoyl Chloride (BzCl) - Freshly distilled recommended

  • Pyridine (Anhydrous)

  • Dichloromethane (DCM) - Anhydrous

Workflow Diagram:

SynthesisWorkflow Setup 1. Setup SM + DCM + Pyridine (Argon atm) Addition 2. Addition Add BzCl dropwise Temp: -5°C to 0°C Setup->Addition Cool to 0°C Reaction 3. Reaction Stir 4-6 hrs Warm to RT Addition->Reaction Slow kinetics Quench 4. Quench Add dilute HCl (pH < 3) Reaction->Quench Monitor TLC Workup 5. Workup Wash: Brine/NaHCO3 Dry: Na2SO4 Quench->Workup Phase sep

Figure 1: Step-by-step workflow for the regioselective benzoylation process.

Step-by-Step Procedure:
  • Solvation: Dissolve Methyl 2,3-dihydroxybenzoate (1.0 eq) in anhydrous DCM (10 mL/mmol). Add Pyridine (3.0 eq).

    • Tech Note: Pyridine acts as both the base and a nucleophilic catalyst (via N-acylpyridinium intermediate).

  • Cryo-Addition: Cool the solution to -5°C to 0°C using an ice/salt bath.

  • Acylation: Dilute Benzoyl Chloride (1.05 eq) in a small volume of DCM. Add this solution dropwise over 30-60 minutes.

    • Critical: Rapid addition creates localized high concentrations of BzCl, overcoming the selectivity barrier and causing bis-acylation.

  • Reaction: Allow the mixture to stir at 0°C for 2 hours, then slowly warm to Room Temperature (RT) over 4 hours.

  • Quench: Pour into ice-cold 1M HCl. (Acidic quench removes pyridine).

  • Purification: Extract with DCM. Wash organic layer with Sat. NaHCO3 (removes benzoic acid byproduct) and Brine. Dry over Na2SO4.

Troubleshooting Guide (Root Cause Analysis)
Issue 1: Low Yield / Significant Bis-benzoylation (Product is an oil/gum)
  • Diagnosis: You have acylated both the 2-OH and 3-OH positions.

  • Mechanism: The intramolecular H-bond at 2-OH is strong, but not invincible. If the concentration of the active acylating species (N-benzoylpyridinium) is too high, or the temperature is too high, the selectivity is lost.

  • Corrective Action:

    • Reduce Equivalents: Drop BzCl to 0.95 eq . It is better to leave 5% unreacted starting material (easy to separate) than to form the bis-ester (difficult to separate).

    • Temperature Lock: Keep the reaction at 0°C for the entire duration. Do not warm to RT.

    • Dilution: Double the volume of DCM.

Issue 2: No Reaction / Starting Material Recovery
  • Diagnosis: The acylating agent was hydrolyzed or the base was insufficient.

  • Corrective Action:

    • Check Reagents: Benzoyl chloride hydrolyzes to benzoic acid in moist air. If your BzCl smells strongly of vinegar/acid and contains white crystals, distill it or buy fresh.

    • Base Switch: If pyridine is too slow, add a catalytic amount (5 mol%) of DMAP (4-Dimethylaminopyridine). Warning: DMAP is highly active and may decrease regioselectivity. Use only at -10°C.

Issue 3: Product Hydrolysis during Workup
  • Diagnosis: The ester bond at position 3 is essentially a phenol ester, which is labile under strong basic conditions.

  • Corrective Action:

    • Avoid Strong Base: Do not use NaOH or KOH during the wash steps. Use Saturated NaHCO3 only for short contact times to remove benzoic acid.

    • Acidic Quench: Ensure the quench is acidic (HCl) to protonate the pyridine immediately.

Mechanistic Insight (The "Why")

Understanding the molecular interactions is crucial for troubleshooting.

Mechanism SM Methyl 2,3-dihydroxybenzoate (2-OH H-bonded to Ester) H_Bond Intramolecular H-Bond (Protects 2-OH) SM->H_Bond Stabilizes Target 3-OH (Free Nucleophile) Sterically Accessible SM->Target Available site Reagent Benzoyl Chloride (Electrophile) H_Bond->Reagent Blocked (High Energy Barrier) Target->Reagent Kinetic Attack Product Major Product: 3-Benzoyloxy Derivative Reagent->Product Primary Pathway Byproduct Minor Byproduct: 2,3-Bis(benzoyloxy) Reagent->Byproduct Over-reaction (Excess BzCl)

Figure 2: Mechanistic rationale for regioselectivity. The 2-OH is passivated by hydrogen bonding.

Data & Specifications

Solvent Screening Table (Yield vs. Selectivity) Data simulated based on standard catechol acylation kinetics [1, 2].

Solvent SystemBaseYield (Isolated)Selectivity (3-Mono : Bis)Notes
DCM Pyridine 88% 95 : 5 Recommended. Best balance.
THFTEA72%80 : 20THF disrupts H-bonding, lowering selectivity.
AcetoneK2CO365%60 : 40Heterogeneous conditions favor bis-acylation.
DMFNaH<40%10 : 90Strong base deprotonates both OH groups indiscriminately.
Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (TEA) instead of Pyridine? A: Yes, but Pyridine is superior here. Pyridine forms an N-acylpyridinium intermediate which is a "softer" acylating agent than the acyl chloride itself, often aiding selectivity. If you must use TEA, use DCM as solvent and add 5 mol% DMAP, but strictly control temperature at -10°C.

Q: How do I separate the mono-ester from the di-ester if I messed up? A: The polarity difference is significant.

  • Di-ester: No free OH groups -> Non-polar (High Rf on TLC).

  • Mono-ester (Product): One free OH (2-OH) -> Medium Polarity.

  • Starting Material: Two free OH groups -> More Polar (Lower Rf).

  • Purification: Flash chromatography using Hexanes:Ethyl Acetate (Start 9:1, gradient to 7:3). The bis-ester elutes first.

Q: Why is the 2-OH not reacting even with excess chloride? A: The hydrogen bond between the 2-OH and the ester carbonyl (Position 1) forms a stable 6-membered pseudo-ring. Breaking this bond requires significant energy or a very strong base (like NaH) that deprotonates the phenol entirely. Under mild conditions (Pyridine), the 2-OH is effectively "protected" by physics.

References
  • PubChem. Methyl 2,3-dihydroxybenzoate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Lee, D., & Taylor, M. S. (2011).[1][2] Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Journal of the American Chemical Society, 133(11), 3724–3727.[1][2] (Cited for principles of regioselective acylation in polyols).[2] Available at: [Link]

Sources

Technical Support Center: Methyl 3-(benzoyloxy)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Stability

Methyl 3-(benzoyloxy)-2-hydroxybenzoate is a complex aromatic ester with significant potential in synthetic chemistry and drug development. Its structure, featuring two ester linkages and a phenolic hydroxyl group, makes it a versatile intermediate. However, this same structural complexity renders it highly susceptible to hydrolysis, which can compromise experimental outcomes, reduce yields, and impact product purity.

This guide provides an in-depth, troubleshooting-focused resource for researchers encountering stability issues with this molecule. We will explore the underlying mechanisms of its degradation and offer field-proven protocols to ensure its integrity during storage, handling, and experimentation.

The "Why": Understanding the Hydrolysis Mechanism

The primary stability threat to Methyl 3-(benzoyloxy)-2-hydroxybenzoate is hydrolysis—the cleavage of its ester bonds by water. The molecule contains two ester groups: a methyl ester and a benzoate ester. Both are susceptible to cleavage, particularly the benzoate ester, which is influenced by the adjacent hydroxyl group.

Hydrolysis can be catalyzed by both acids and bases, proceeding via a nucleophilic acyl substitution pathway.[1][2][3] The presence of the ortho-hydroxyl group can potentially facilitate intramolecular catalysis, creating a more complex degradation profile compared to simple benzoate esters. The reaction yields 3-benzoyloxy-2-hydroxybenzoic acid (from methyl ester hydrolysis) or methyl salicylate and benzoic acid (from benzoate ester hydrolysis).

Hydrolysis_Mechanism sub Methyl 3-(benzoyloxy)-2-hydroxybenzoate ts_base Tetrahedral Intermediate (Base-Catalyzed) sub->ts_base Attack at Benzoate Ester ts_acid Protonated Carbonyl (Acid-Catalyzed) sub->ts_acid Protonation prod2 3-Benzoyloxy-2-hydroxybenzoic Acid + Methanol sub->prod2 Attack at Methyl Ester prod1 Methyl Salicylate + Benzoic Acid ts_base->prod1 Elimination of Leaving Group ts_acid->prod1 Nucleophilic Attack by H₂O water H₂O h3o H₃O⁺ h3o->ts_acid oh OH⁻ oh->ts_base Base Catalysis

Caption: General mechanism for ester hydrolysis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with Methyl 3-(benzoyloxy)-2-hydroxybenzoate.

Q1: I suspect my stored compound has degraded. What are the most likely causes?

A1: Degradation during storage is almost certainly due to hydrolysis. The most common culprits are exposure to atmospheric moisture and improper storage temperatures.

  • Moisture: Esters are highly sensitive to water.[4][5] Even trace amounts of moisture in the storage container or atmosphere can initiate hydrolysis over time. Compounds stored in a standard freezer are particularly at risk, as freezers can have humid environments.[6]

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis.[4][7] Storing the compound at room temperature or in areas with temperature fluctuations can significantly increase the degradation rate.

  • pH Contamination: Trace acidic or basic residues on glassware or spatulas can act as catalysts for hydrolysis.[8]

Q2: What is the correct way to store this compound to ensure long-term stability?

A2: Proper storage is the most critical factor in preventing hydrolysis. The goal is to create a dry, cool, and inert environment.

  • Primary Container: Use a tightly sealed amber glass vial with a PTFE-lined cap. The amber glass protects against potential light-induced degradation, although hydrolysis is the primary concern.

  • Environment: Store the vial inside a desiccator containing a drying agent like anhydrous calcium sulfate (Drierite®) or molecular sieves.[6]

  • Atmosphere: For maximum protection, backfill the vial with an inert gas like argon or nitrogen before sealing. This displaces any ambient moisture and oxygen.

  • Temperature: Store the desiccator in a refrigerator at a stable temperature, ideally between 2-8°C.[4] Avoid using a freezer unless it is a frost-free model designed for chemical storage, due to potential moisture issues.[6]

Q3: I need to run a reaction in a solution. What solvents and pH conditions should I use to minimize hydrolysis?

A3: Solvent and pH choice are critical during experiments.

  • Solvent Selection:

    • Recommended: Use anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). Ensure solvents are from a freshly opened bottle or have been properly dried using standard laboratory techniques.

    • Avoid: Protic solvents like methanol and ethanol can participate in transesterification. Avoid aqueous solutions unless absolutely necessary. If water is required, use buffered solutions and keep the reaction time as short as possible. In some cases, replacing water with solvents like glycerin or propylene glycol can reduce hydrolysis.[9]

  • pH Control:

    • Hydrolysis is catalyzed by both acids and bases.[2][8] The stability of similar esters, like aspirin, is often greatest in a slightly acidic pH range (around pH 2-4). However, the optimal pH for your specific application may vary. It is crucial to maintain a consistent, buffered pH and avoid strong acidic or alkaline conditions.

    • If your reaction requires basic conditions, use non-nucleophilic organic bases (e.g., triethylamine, DIPEA) instead of aqueous bases like NaOH or KOH whenever possible.

Q4: How can I confirm that my compound has hydrolyzed and identify the degradation products?

A4: High-Performance Liquid Chromatography (HPLC) is the most effective method for detecting and quantifying hydrolysis.[5][10][11]

  • Methodology: A reversed-phase HPLC method can effectively separate the parent compound from its more polar hydrolysis products (e.g., methyl salicylate, benzoic acid).

  • Detection: Use a UV detector. The aromatic rings in the parent compound and its degradation products will have strong UV absorbance, typically monitored around 230-304 nm.[10][11]

  • Quantification: Compare the peak areas from your sample to those of certified reference standards of the parent compound and expected hydrolysis products to determine the extent of degradation.

Q5: Are there any chemical stabilizers I can add to my formulation to prevent hydrolysis?

A5: While the best approach is to control the environment (moisture, pH, temperature), certain additives can help.

  • Moisture Scavengers: In some non-aqueous liquid formulations, adding a moisture scavenger can be effective.

  • Antioxidants & Chelating Agents: While hydrolysis is the main issue, oxidative processes can sometimes trigger degradation. The addition of antioxidants or chelating agents like EDTA can sometimes slow degradation by complexing metal ions that might catalyze hydrolysis.[12]

  • Carbodiimides: In specific polymer or formulation contexts, carbodiimides can act as ester stabilizers by reacting with carboxylic acids that are formed, preventing them from catalyzing further hydrolysis.[12] However, this is an advanced application and may interfere with subsequent reactions.

Experimental Protocols & Data
Protocol 1: Recommended Storage and Handling
  • Preparation: Work in a low-humidity environment or a glove box. Ensure all glassware and tools are oven-dried and cooled in a desiccator.

  • Aliquoting: Upon receiving the compound, immediately aliquot it into smaller, single-use vials if you will be using it over a long period. This prevents repeated exposure of the bulk material to the atmosphere.

  • Inerting: Place an open vial containing the aliquot into a larger chamber or desiccator. Purge the chamber with dry argon or nitrogen for 5-10 minutes.

  • Sealing: While still under the inert atmosphere, tightly seal the vial with a PTFE-lined cap.

  • Storage: Place the sealed vial inside a labeled secondary container within a desiccator. Store the desiccator at 2-8°C.

Protocol 2: Analytical HPLC Method for Stability Testing
  • System: Reversed-phase HPLC with UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Methanol and water (e.g., 65:35 v/v) containing 0.1% formic or acetic acid to suppress ionization.[10][13]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm or 304 nm.[10][11]

  • Column Temperature: 30-35°C.[10][11]

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase to a final concentration of approximately 100 µg/mL.[10]

  • Analysis: Inject the sample and compare the resulting chromatogram to reference standards of Methyl 3-(benzoyloxy)-2-hydroxybenzoate and its potential hydrolysis products.

Summary of Recommended Conditions
ParameterRecommended ConditionRationale & Notes
Storage Temp. 2–8°CReduces reaction kinetics. Avoids freeze/thaw cycles and humidity of standard freezers.[4]
Storage Atmos. Inert Gas (Ar, N₂) in a DesiccatorExcludes moisture, which is the primary reactant in hydrolysis.[6]
Reaction pH Mildly Acidic (Buffered)Minimizes both acid and base-catalyzed hydrolysis. The optimal range must be determined empirically.
Solvents Anhydrous Aprotic (DCM, THF, ACN)Prevents the solvent from acting as a reactant (hydrolysis or transesterification).[9]
Handling Use oven-dried glasswarePrevents introduction of trace moisture and contaminants.
Troubleshooting Workflow

Caption: A workflow for troubleshooting the hydrolysis of Methyl 3-(benzoyloxy)-2-hydroxybenzoate.

References
  • Development and validation of a liquid chromatography method for the determination of methyl salicylate. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • Voelker, M., & Hammer, M. (2012). Aspirin Hydrolysis in Plasma Is a Variable Function of Butyrylcholinesterase and Platelet-activating Factor Acetylhydrolase 1b2 (PAFAH1b2). Journal of Biological Chemistry. [Link]

  • Brainly.com. (2023). Explain why the rate of hydrolysis of methyl benzoate's ester group varies with the nature of the substituent at the para position. [Link]

  • ChemFine. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • de Oliveira, D. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. [Link]

  • Pihlaja, K., et al. (1994). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. [Link]

  • Al-Khafaji, K., & Ghanem, E. (2025). Stability Evaluation of Acetylsalicylic Acid in Commercial Aspirin Tablets under Different Storage Conditions. ResearchGate. [Link]

  • Holman, M. R., et al. (2018). Development of an analytical method to detect methyl salicylate in human plasma. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Otagiri, M., et al. (2001). The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media. SciSpace. [Link]

  • Bunting, J. W., et al. (1974). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Journal of Chemistry. [Link]

  • Google Patents. (n.d.). Method for producing stable acetylsalicylic acid solutions.
  • Cox, R. A., et al. (1979). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Canadian Journal of Chemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate. [Link]

  • Dahanayaka, D.L.D.A.N., et al. (n.d.). STUDY OF THE DETERIORATION OF ASPIRIN IN THE PRESENCE OF VARIOUS EXCIPIENTS. University of Colombo. [Link]

  • YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • ResearchGate. (2020). Simultaneous analytical determination of methyl salicylate and thymol in selected Malaysian traditional medicines. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • IOSR Journal. (2020). Hydrolysis Product Analysis of Methyl Salicylate in Nitrogenous. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • COP Bela. (n.d.). Module 02 Hydrolysis. [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed? [Link]

  • ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds? [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

Sources

Regioselectivity issues in benzoylation of Methyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific regioselectivity challenges encountered when acylating catechol derivatives, specifically the benzoylation of Methyl 2,3-dihydroxybenzoate .

This guide synthesizes mechanistic causality with field-validated protocols to ensure your team can achieve precise control over your target isomers.

Knowledge Base: Mechanistic Principles of Regioselectivity

To control the benzoylation of methyl 2,3-dihydroxybenzoate, we must first understand the intrinsic electronic and steric environments of its two hydroxyl groups:

  • The 2-OH Position (Deactivated): The hydroxyl group at the C2 position is locked in a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent methyl ester. This pseudo-six-membered ring significantly reduces the electron density (nucleophilicity) of the 2-OH oxygen and increases local steric hindrance.

  • The 3-OH Position (Activated): The hydroxyl group at the C3 position lacks this strong intramolecular hydrogen bond to the ester. It remains highly nucleophilic and is kinetically favored for electrophilic attack.

Under standard acylation conditions (e.g., Benzoyl chloride and Pyridine), the reaction will almost exclusively yield the 3-O-benzoyl product[1]. Overcoming this intrinsic bias to access the 2-O-benzoyl or 2,3-di-O-benzoyl derivatives requires strategic catalytic intervention or protection-deprotection workflows[2].

Troubleshooting & FAQs

Q1: I am using 1.0 equivalent of benzoyl chloride with triethylamine, but I am exclusively getting the 3-O-monobenzoylated product. Why is the 2-OH not reacting? A: This is a classic kinetic outcome driven by causality. The intramolecular hydrogen bonding between the 2-OH and the C1 ester carbonyl drastically lowers the nucleophilicity of the 2-OH. The 3-OH is free and reacts orders of magnitude faster. In fact, standard benzoylation of methyl 2,3-dihydroxybenzoate routinely yields the 3-O-benzoyl derivative in >95% yield[1].

Q2: How can I force the reaction to yield the 2,3-di-O-benzoyl product? A: Triethylamine or Pyridine alone is insufficiently nucleophilic to activate the acyl chloride enough to overcome the 2-OH hydrogen bond. You must introduce 4-Dimethylaminopyridine (DMAP) . DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate. Combined with an excess of benzoyl chloride (2.5+ equivalents) and elevated temperatures (60 °C), the thermodynamic barrier of the 2-OH is overcome, driving the reaction to exhaustive di-benzoylation.

Q3: My target is the 2-O-monobenzoylated product. How can I invert the natural regioselectivity? A: Direct selective acylation of the 2-OH over the 3-OH is thermodynamically unfavorable. You have two validated options:

  • Protection-Deprotection (High Reliability): Selectively protect the more reactive 3-OH with a bulky silyl ether (e.g., TBS-Cl), benzoylate the 2-OH using forcing conditions (DMAP/Heat), and then desilylate using TBAF.

  • Organocatalysis (Advanced): Utilize borinic acid catalysis (e.g., Taylor's catalyst) or organobase systems (e.g., 1-benzoylimidazole/DBU) which form cyclic intermediates with 1,2-diols, altering the steric environment to direct the electrophile[3],[4].

Quantitative Data Summary

The following table summarizes the expected regioselective outcomes based on the chosen reaction conditions. Use this to benchmark your HPLC/LC-MS conversions.

Reaction StrategyReagents & CatalystsTemp3-O-Benzoyl Yield2-O-Benzoyl Yield2,3-di-O-Benzoyl Yield
Standard Kinetic BzCl (1.05 eq), Pyridine0 °C to RT> 95% < 2%< 2%
Organobase Catalysis 1-Benzoylimidazole, DBU[4]RT~ 85-90% < 5%< 5%
Forcing/Exhaustive BzCl (2.5 eq), Pyridine, DMAP60 °C< 5%< 5%> 90%
Protection-Directed 1. TBS-Cl 2. BzCl/DMAP 3. TBAFVariable< 5%> 85% N/A

Validated Experimental Protocols

These protocols are designed as self-validating systems. TLC/LC-MS checks are embedded to ensure mechanistic milestones are met before proceeding.

Protocol A: Selective Synthesis of Methyl 3-(benzoyloxy)-2-hydroxybenzoate

Objective: Exploit intrinsic nucleophilicity to target the 3-OH.

  • Initiation: Dissolve methyl 2,3-dihydroxybenzoate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert N₂ atmosphere.

  • Base Addition: Add anhydrous Pyridine (2.0 eq) and cool the reaction flask to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve Benzoyl chloride (1.05 eq) in a small volume of DCM and add dropwise over 15 minutes. Causality note: Slow addition prevents local concentration spikes that could lead to over-acylation.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation: Monitor by LC-MS. You should observe a single major peak corresponding to the mono-benzoylated mass (M+H = 273.07)[1].

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with 1M HCl (to remove pyridine), dry over MgSO₄, and concentrate.

Protocol B: Selective Synthesis of Methyl 2-(benzoyloxy)-3-hydroxybenzoate

Objective: Invert regioselectivity via a temporary steric shield (Protection-Deprotection).

  • Step 1: Selective Silylation. Dissolve methyl 2,3-dihydroxybenzoate (1.0 eq) in anhydrous DMF. Add Imidazole (2.2 eq) and cool to 0 °C. Add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.05 eq). Stir for 2 hours. The highly reactive 3-OH will selectively form the silyl ether. Workup with water/EtOAc and isolate the 3-O-TBS intermediate.

  • Step 2: Forcing Benzoylation. Dissolve the 3-O-TBS intermediate in Pyridine. Add DMAP (0.2 eq) and Benzoyl chloride (1.5 eq). Heat to 60 °C for 12 hours. Causality note: DMAP is strictly required here to break the 2-OH hydrogen bond. Workup and isolate the fully protected intermediate.

  • Step 3: Deprotection. Dissolve the intermediate in THF. Add TBAF (1.1 eq of a 1M solution in THF) at 0 °C. Stir for 30 minutes. The silyl group is cleaved, leaving the benzoyl group intact at the 2-position.

Process Visualizations

Mechanism SM Methyl 2,3-dihydroxybenzoate (Intramolecular H-bond at 2-OH) Cond1 Standard Conditions (BzCl, Pyridine, RT) SM->Cond1 Cond2 Forcing Conditions (Excess BzCl, DMAP, Heat) SM->Cond2 Cond3 Protection Strategy (1. TBS-Cl 2. BzCl 3. TBAF) SM->Cond3 Prod1 3-O-Benzoyl Product (Major, >95% yield) Cond1->Prod1 Prod2 2,3-di-O-Benzoyl Product (Exhaustive acylation) Cond2->Prod2 Prod3 2-O-Benzoyl Product (Regioselective inversion) Cond3->Prod3

Mechanistic pathways for the regioselective benzoylation of methyl 2,3-dihydroxybenzoate.

Workflow Start Identify Target Isomer Q1 Target: 3-O-Benzoyl? Start->Q1 Q2 Target: 2-O-Benzoyl? Q1->Q2 No Act1 Use Protocol A: Standard Pyridine/BzCl Q1->Act1 Yes Act2 Use Protocol B: Protect 3-OH first Q2->Act2 Yes Act3 Use Forcing Conditions: DMAP + Heat Q2->Act3 No (Di-benzoyl)

Decision tree for selecting the appropriate benzoylation protocol based on target regioselectivity.

References

  • Recent progress in selective functionalization of diols via organocatalysis Source: RSC Publishing URL:[Link][3]

  • Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase Source: MDPI URL:[Link][4]

  • Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies Source: National Science Foundation (NSF) / Tetrahedron URL:[Link][2]

  • WO2005009389A2 - Anaplastic lymphoma kinase modulators and methods of use Source: Google Patents URL:[1]

Sources

Technical Support Center: Purification of Methyl 3-(benzoyloxy)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

The Challenge: You are attempting to remove unreacted Benzoyl Chloride (BzCl) from a reaction mixture containing Methyl 3-(benzoyloxy)-2-hydroxybenzoate. The difficulty lies in the "chemoselectivity gap." You must destroy the highly reactive acid chloride without hydrolyzing your target molecule, which contains two ester motifs:

  • Methyl Ester (C-1): Generally stable to mild conditions.[1]

  • Phenolic Ester (C-3 Benzoyloxy): Significantly more labile (prone to hydrolysis) than alkyl esters due to the better leaving group ability of the phenoxide anion.

The Solution Architecture: Standard aggressive acid/base washes often degrade phenolic esters.[1] Therefore, our purification strategy relies on kinetic scavenging or mild hydrolysis rather than thermodynamic equilibrium.[1]

Decision Matrix (Workflow)

Before selecting a protocol, determine your impurity profile and available reagents.[1]

PurificationWorkflow Start Start: Crude Reaction Mixture (Target + Excess BzCl) Scale Reaction Scale? Start->Scale Analyze Is the product acid-sensitive? MethodA Method A: Amine Scavenger (High Purity / High Value) Analyze->MethodA Yes (Avoid Hydrolysis) MethodB Method B: Bicarbonate Hydrolysis (Standard / Low Cost) Analyze->MethodB No (Robust) Scale->Analyze < 10g Scale->MethodB > 100g (Cost driver) MethodC Method C: Recrystallization (Final Polish) MethodA->MethodC If solid purity < 98% MethodB->MethodC If solid purity < 98%

Figure 1: Decision tree for selecting the optimal purification route based on scale and substrate stability.

Protocols & Methodologies

Method A: The "Smart" Scavenger (Recommended)

Best for: High-value intermediates, preventing ester hydrolysis. Mechanism: Uses a nucleophilic amine with a basic tail (e.g., 3-(Dimethylamino)propylamine - DMAPA) to react rapidly with BzCl. The resulting amide is basic and can be washed away with dilute acid, leaving your neutral product in the organic layer.

Reagents:

  • 3-(Dimethylamino)propylamine (DMAPA)

  • Dilute HCl (1M) or Citric Acid (10% w/v)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step:

  • Quench: Add 1.5 equivalents (relative to the estimated excess BzCl) of DMAPA to the reaction mixture at room temperature.

  • Stir: Agitate for 15–30 minutes. The lachrymatory smell of BzCl should disappear, replaced by the amine/amide odor.

  • Acid Wash: Transfer to a separatory funnel. Wash the organic layer twice with cold 1M HCl or 10% Citric Acid.[1]

    • Why? The DMAPA-Benzamide byproduct becomes protonated (ammonium salt) and partitions into the aqueous layer. Your neutral ester product stays in the organic layer.[1]

  • Neutralize: Wash the organic layer once with saturated Brine/NaHCO3 (1:[1]1) to remove trace acid.[1]

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    
Method B: The Bicarbonate Hydrolysis (Standard)

Best for: Large scale, robust substrates. Mechanism: Converts BzCl to Benzoic Acid, then to water-soluble Sodium Benzoate.[1] Risk: If the pH spikes > 9, the phenolic ester may hydrolyze.

Step-by-Step:

  • Dilution: Ensure the organic phase (EtOAc or DCM) is mobile.[1]

  • The "Slow" Wash: Add Saturated Sodium Bicarbonate (

    
    ).[1]
    
  • Agitation: Stir vigorously for at least 45–60 minutes.

    • Critical: BzCl is immiscible with water.[1][2] Without vigorous stirring, hydrolysis occurs only at the interface, which is too slow.

  • Monitoring: Check TLC. If BzCl persists (high Rf spot), add a catalytic amount of DMAP (dimethylaminopyridine) or N-methylimidazole to shuttle the acyl group to the water interface.

  • Separation: Separate layers. The aqueous layer contains sodium benzoate.[1]

  • Safety Note: This generates

    
     gas.[1] Vent the funnel frequently.
    
Method C: Recrystallization (Polishing)

Best for: Final purification after Method A or B.[1]

Data: Solubility Profile

SolventTarget Product (Est.)Impurity (Benzoic Acid)Impurity (BzCl)
Methanol/Ethanol High (Hot), Low (Cold)HighReacts (forms ester)
Hexane/Heptane LowLowHigh
Toluene HighModerateHigh

Protocol:

  • Dissolve the crude solid in minimal boiling Methanol or Ethanol.[1]

  • Crucial: If you smell BzCl, do not use alcohols (it will form methyl benzoate, a liquid impurity). Use Toluene/Heptane instead.[1]

  • Allow to cool slowly to Room Temp, then 4°C.

  • Filter the solids.[1][3][4] Wash with cold Heptane.[1]

Troubleshooting & FAQs

Q1: I still smell Benzoyl Chloride after the bicarbonate wash. Why?

A: Benzoyl chloride is notoriously hydrophobic.[1] It forms "oil droplets" that protect the internal molecules from the aqueous base.

  • Fix: You must increase the surface area.[1] Use a high-speed overhead stirrer or add a phase transfer catalyst (like TBAB - Tetrabutylammonium bromide) to accelerate the hydrolysis. Alternatively, switch to Method A (Amine Scavenger).[1]

Q2: My product yield dropped, and I see a new spot on TLC (lower Rf).

A: You likely hydrolyzed the phenolic ester (C-3 position).

  • Cause: The pH of your wash was too high (using NaOH or

    
    ) or the exposure time was too long.
    
  • Fix: Switch to saturated

    
     (pH ~8.5) and keep the mixture cold (0°C). Do not let the biphasic mixture stir overnight.
    
Q3: An emulsion formed during the wash.[1]

A: Phenolic compounds and benzoates often act as surfactants.[1]

  • Fix:

    • Add solid NaCl to saturate the aqueous layer.[1]

    • Filter the biphasic mixture through a pad of Celite (diatomaceous earth) to break the physical emulsion.[1]

    • Add a small amount of Methanol (5%) to the organic layer to break surface tension.[1]

Q4: Can I use Silica Gel Chromatography?

A: Yes, but with a warning. BzCl is non-polar and moves with the solvent front.[1] However, it often "streaks" and decomposes on the acidic silica, contaminating your fractions with benzoic acid.

  • Pro Tip: Pre-treat your silica column with 1% Triethylamine in Hexane to neutralize acidic sites, or ensure you have fully quenched the BzCl (Method A) before loading the column.

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed.[1] Longman Scientific & Technical.[1] (Standard procedures for Schotten-Baumann reaction workups).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Mechanistic explanation of ester hydrolysis rates).

  • Noted Protocol: Quenching Acid Chlorides with Diamines. Common process chemistry technique adapted from: Org. Process Res. Dev. 2005, 9, 2, 188–197.

Sources

Technical Support Center: Purification of Methyl 3-(benzoyloxy)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile & Chemical Logic

Before initiating purification, it is critical to understand the structural behaviors that dictate solubility and impurity profiles.

  • Target Molecule: Methyl 3-(benzoyloxy)-2-hydroxybenzoate.[1]

  • Structural Feature: The 2-hydroxy group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the methyl ester at position 1.[1]

  • Purification Implication: This internal hydrogen bond "masks" the polarity of the hydroxyl group, making the molecule significantly more lipophilic (non-polar) than typical diphenols. Consequently, this compound often exhibits high solubility in non-polar solvents (e.g., dichloromethane, benzene) and risks "oiling out" in aqueous mixtures.

Common Impurity Profile:

Impurity Type Origin Chemical Behavior Removal Strategy
Methyl 2,3-dihydroxybenzoate Unreacted Starting Material More polar; higher water solubility.[1] Remains in supernatant (mother liquor) in alcohol/water systems.[1]
Methyl 2,3-di(benzoyloxy)benzoate Over-reaction (Side Product) Highly lipophilic; no free phenol.[1] Difficult to remove by crystallization alone; requires non-polar wash (e.g., cold hexane).

| Benzoic Acid | Hydrolysis/Reagent Residue | Acidic.[1][2][3] | Removed via bicarbonate wash prior to recrystallization.[1] |

Standard Recrystallization Protocol

Note: Do not proceed if the crude material contains significant benzoic acid (check TLC).[1] Perform a liquid-liquid extraction with saturated NaHCO₃/Ethyl Acetate first.[1]

Method A: The Ethanol/Water Displacement (Recommended)

Best for removing unreacted starting material (polar).

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add absolute Ethanol (EtOH) dropwise while heating at reflux (approx. 78°C).[1] Use the minimum volume required to dissolve the solid completely.[1][4]

  • Hot Filtration (Optional): If insoluble particulates are visible, filter rapidly through a pre-warmed glass funnel/fluted filter paper.[1]

  • Nucleation: Remove from heat. While the solution is still hot, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of hot Ethanol to clear the turbidity.[1]

  • Crystallization: Allow the flask to cool to room temperature undisturbed (2-3 hours).

  • Maximization: Cool in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter via vacuum (Buchner funnel).[1][5] Wash cake with cold 50% EtOH/Water .

Method B: The Ethyl Acetate/Hexane System

Best for removing over-benzoylated side products (non-polar).[1]

  • Dissolve crude in minimum boiling Ethyl Acetate .

  • Slowly add Hexane (or Heptane) until cloud point.[1]

  • Cool slowly. This method reduces the risk of hydrolysis compared to aqueous alcohols.[1]

Troubleshooting Guide
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, the product separates as a distinct oily layer at the bottom of the flask upon cooling. Cause: The solution temperature dropped below the "oiling out" temperature (where the liquid phase separates) before it reached the crystallization temperature.[1] This is common in salicylates due to the melting point depression caused by impurities.[1]

Corrective Actions:

  • Q: How do I recover from the oil phase?

    • A: Reheat the mixture until the oil redissolves. Add a small amount of the good solvent (e.g., Ethanol) to change the composition.

    • A: Seeding is critical. Add a seed crystal of pure product to the solution when it is slightly above the temperature where oiling previously occurred.[1] This provides a template for the solid phase, bypassing the liquid phase.

    • A: Increase the agitation (stirring) speed during cooling to prevent oil coalescence.

Issue: Low Yield / Product Loss

Symptom: No crystals form, or yield is <40%. Cause: The intramolecular hydrogen bond increases solubility in the supernatant, preventing precipitation.[1]

Corrective Actions:

  • Q: Should I boil off the solvent?

    • A: No. Evaporating solvent concentrates impurities.[1] Instead, cool the solution to -20°C (freezer) overnight.

  • Q: Is the solvent too "good"?

    • A: If using Ethanol, switch to Methanol . Methyl esters often pack better from their homologous alcohol (Methanol) due to solvent exchange minimization.[1]

Issue: Hydrolysis (Smell of Wintergreen/Benzoic Acid)

Symptom: The product smells strongly aromatic/medicinal; melting point is broad.[1] Cause: Transesterification or hydrolysis occurred during heating, especially if the crude was acidic.[1]

Corrective Actions:

  • A: Ensure the crude is neutral before heating.

  • A: Switch to Isopropanol (IPA) . IPA is bulkier and less nucleophilic than MeOH/EtOH, reducing the rate of transesterification.

Visualization: Decision Workflows
Figure 1: Recrystallization Logic Flow

RecrystallizationWorkflow Start Crude Material CheckAcid Check Acidity (TLC/pH) Start->CheckAcid Wash Wash with NaHCO3 CheckAcid->Wash Acidic Dissolve Dissolve in Hot Ethanol CheckAcid->Dissolve Neutral Wash->Dissolve AddWater Add Water to Cloud Point Dissolve->AddWater Cool Slow Cool to RT AddWater->Cool Result Crystals Form? Cool->Result Success Filter & Wash (Pure Product) Result->Success Yes Oiling Oiling Out Occurs Result->Oiling No (Oil) Reheat Reheat + Add More Ethanol Oiling->Reheat Seed Add Seed Crystal at 40°C Reheat->Seed Seed->Cool

Caption: Step-by-step logic for the purification of salicylate derivatives, emphasizing the handling of "oiling out" events.

Frequently Asked Questions (FAQs)

Q1: Why does the 2-position not benzoylate during the synthesis, leaving me with the 2-hydroxy product? A: This is due to Intramolecular Hydrogen Bonding .[1] The hydrogen on the 2-OH group is tightly bound to the carbonyl oxygen of the methyl ester (C1).[1] This locks the proton in place, making the oxygen less nucleophilic (less reactive) toward benzoyl chloride compared to the 3-OH group, which is sterically exposed and electronically free. This natural selectivity is a key advantage of this synthesis route [1].[1]

Q2: Can I use Acetone as a solvent? A: Acetone is generally too good a solvent for this compound.[1] It dissolves the product effectively even at room temperature, leading to poor recovery (low yield). If you must use acetone, it requires a very high ratio of anti-solvent (Hexane), which increases the risk of oiling out.

Q3: My crystals are slightly pink. Is this a problem? A: Yes. Pink coloration indicates oxidation of the phenol (2-OH) to quinone-like species.[1]

  • Fix: Redissolve the crystals in the hot solvent and add Activated Charcoal (5% w/w) . Stir for 5 minutes, then perform a hot filtration before adding the anti-solvent (Water/Hexane).

Q4: How do I store the purified compound? A: Store in a desiccator, protected from light. The 2-hydroxy ester motif is susceptible to slow hydrolysis if exposed to atmospheric moisture over months.[1]

References
  • Regioselective Benzoylation of Diols

    • Context: Explains the reactivity difference between H-bonded and free hydroxyl groups.
    • Source: Wang, Y., et al. (2016).[6] "Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase." Molecules, 21(5), 641.

    • URL:[Link][1][6]

  • Purification of Salicylate Esters

    • Context: General protocols for recrystallizing methyl 2-hydroxybenzoate derivatives.[1]

    • Source: BenchChem Technical Support.[1][4] "Purification of Methyl 2-(3-hydroxyphenyl)benzoate."

  • Physical Properties of Methyl 3-hydroxybenzoate Analogs

    • Context: Solubility data and melting point comparisons for structural analogs.[1]

    • Source: PubChem Compound Summary for Methyl 3-hydroxybenzoate.[1]

    • URL:[Link][1]

  • Crystallography of Benzoyloxy Benzoates

    • Context: Structural confirmation of the extended conformation and packing in ethanol.[1]

    • Source: Harrison, W.T.A. (2012).[1] "Methyl 2-(benzoyloxy)benzoate."[1] Acta Crystallographica Section E.

    • URL:[Link]

Sources

Technical Support Center: Regioselective Benzoylation and Separation of Salicylate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals dealing with the synthesis and chromatographic resolution of 2-benzoyloxy and 3-benzoyloxy isomers derived from 2,3-dihydroxybenzoate (salicylate) scaffolds.

By understanding the causality behind intramolecular hydrogen bonding and organobase kinetics, you can achieve precise regiocontrol and flawless chromatographic separation.

Part 1: Mechanistic Causality & Troubleshooting FAQs

The 2,3-dihydroxybenzoate system presents a classic synthetic challenge: it contains two hydroxyl groups with competing properties. The 2-OH is highly acidic but weakly nucleophilic due to its strong intramolecular hydrogen bond with the adjacent 1-carboxylate group (the "salicylate effect"). Conversely, the 3-OH is a standard, highly nucleophilic phenolic group. Understanding this dichotomy is the key to troubleshooting your synthesis and separation workflows.

Q1: Why am I getting a mixture of isomers instead of the desired 3-benzoyloxy product?

A: Your choice of base is dictating the regioselectivity[1].

  • Kinetic Control (Weak Bases): When using weak bases like pyridine or triethylamine, the 2-OH remains protonated and locked in its intramolecular hydrogen bond. The acylating agent (e.g., benzoyl chloride) selectively attacks the more nucleophilic, sterically accessible 3-OH, yielding the 3-benzoyloxy isomer .

  • Thermodynamic/Anion Control (Strong Bases): If you use strong bases (e.g., NaH, DBU), you deprotonate the highly acidic 2-OH. The resulting phenoxide is overwhelmingly nucleophilic, leading to rapid acylation at the 2-position and yielding the 2-benzoyloxy isomer (or a complex mixture if the base is not added stoichiometrically).

Q2: How can I efficiently separate the 2-benzoyloxy and 3-benzoyloxy isomers using column chromatography?

A: You must exploit their differing hydrogen-bond adsorption profiles on silica gel[2].

  • In the 3-benzoyloxy isomer , the 2-OH remains intact and maintains a tight intramolecular hydrogen bond with the 1-carboxylate. This "hides" the polar hydroxyl group from the external environment, preventing it from interacting with the silanol groups on the silica surface[3]. Consequently, it behaves as a non-polar molecule and elutes very rapidly (High

    
    ).
    
  • In the 2-benzoyloxy isomer , the 3-OH is intact. Because it is too far from the 1-carboxylate to form a stable 6-membered ring, the 3-OH is fully exposed. It forms strong intermolecular hydrogen bonds with the silica gel, drastically slowing its elution (Low

    
    ).
    
Q3: What analytical signatures self-validate the identity of each isolated isomer?

A: Proton NMR (


H NMR) is your definitive, self-validating tool. Because the 2-OH in the 3-benzoyloxy isomer is locked in a strong intramolecular hydrogen bond, its proton is highly deshielded, appearing as a sharp singlet far downfield (typically >10.0 ppm). The exposed 3-OH in the 2-benzoyloxy isomer appears in the standard phenolic range (5.0–7.0 ppm) as a broader peak.

Part 2: Quantitative Data & Analytical Signatures

Summarized below are the critical physical and analytical parameters used to differentiate and validate the two isomers during your workflow.

Property3-Benzoyloxy Isomer (Target)2-Benzoyloxy Isomer (Byproduct)
Free Hydroxyl Position 2-OH3-OH
Intramolecular H-Bond Yes (Strong, 6-membered ring)No (Sterically hindered)
Silica Gel Interaction Weak (Shielded OH)Strong (Exposed OH)
TLC Retention Factor (

)
High (~0.6 in 3:1 Hexane:EtOAc)Low (~0.2 in 3:1 Hexane:EtOAc)

H NMR (OH shift, CDCl

)
> 10.0 ppm (Sharp, downfield)5.0 - 7.0 ppm (Broad)
IR (Carbonyl stretch) ~1670 cm

(H-bonded ester)
~1720 cm

(Free ester)

Part 3: System Workflows & Logical Relationships

IsomerSeparation Start 2,3-Dihydroxybenzoate (Starting Material) Reaction Benzoylation (PhCOCl + Base) Start->Reaction Iso3 3-Benzoyloxy Isomer (2-OH Intact) Reaction->Iso3 Weak Base (e.g., Pyridine) Kinetic Control Iso2 2-Benzoyloxy Isomer (3-OH Intact) Reaction->Iso2 Strong Base (e.g., DBU/NaH) Thermodynamic Control HB3 Strong Intramolecular H-Bond (Shielded from Silica) Iso3->HB3 HB2 No Intramolecular H-Bond (Exposed to Silica) Iso2->HB2 Chroma Silica Gel Chromatography (Hexane/EtOAc) HB3->Chroma HB2->Chroma Frac1 Fast Eluting Fraction (High Rf) Chroma->Frac1 Weak Silica Interaction Frac2 Slow Eluting Fraction (Low Rf) Chroma->Frac2 Strong Silica Interaction

Workflow detailing the base-dependent regioselective benzoylation and H-bond driven chromatography.

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Benzoyloxy-2-hydroxybenzoate

Objective: Maximize kinetic control to favor the 3-benzoyloxy isomer.

  • Preparation: Dissolve 1.0 eq of methyl 2,3-dihydroxybenzoate in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 1.2 eq of anhydrous pyridine. Causality Note: Pyridine is weak enough to leave the 2-OH protonated, preserving its intramolecular H-bond and directing the reaction to the 3-OH.

  • Acylation: Cool the reaction mixture to 0 °C. Dropwise, add 1.05 eq of benzoyl chloride over 15 minutes to prevent localized heating.

  • In-Process Validation (TLC): After 2 hours, spot the reaction on a silica TLC plate (Eluent: 3:1 Hexane:EtOAc).

    • Self-Validation: You should observe a dominant new spot at

      
       ~0.6. If a significant spot appears at 
      
      
      
      ~0.2, the reaction is overheating or the base is too strong, leading to 2-benzoylation.
  • Quenching: Quench with saturated aqueous NH

    
    Cl, extract with DCM, wash with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
Protocol B: Chromatographic Separation Workflow

Objective: Resolve any isomeric mixtures using hydrogen-bond adsorption principles.

  • Column Preparation: Pack a glass column with normal-phase silica gel (230-400 mesh) using a non-polar slurry (e.g., 100% Hexane).

  • Loading: Dissolve the crude mixture in a minimum volume of DCM and load it evenly onto the silica bed.

  • Elution: Elute using an isocratic gradient of 4:1 Hexane:Ethyl Acetate.

    • Causality Note: The non-polar solvent system forces the molecules to rely on their hydrogen-bonding capabilities to interact with the stationary phase.

  • Fraction Collection:

    • Fraction 1 (Target): Collect the fast-eluting band (

      
       ~0.6). This is the 3-benzoyloxy isomer, which bypasses the silica due to its shielded 2-OH.
      
    • Fraction 2 (Byproduct): Collect the slow-eluting band (

      
       ~0.2). This is the 2-benzoyloxy isomer, which drags on the column due to its exposed 3-OH.
      
  • Post-Column Validation (NMR): Evaporate Fraction 1 and dissolve in CDCl

    
    . Run a 
    
    
    
    H NMR.
    • Self-Validation: The presence of a sharp singlet at >10.0 ppm definitively confirms you have successfully isolated the 3-benzoyloxy isomer.

References

  • Lu, Y., et al. "Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase." Molecules (2016). Available at: 1

  • SIELC Technologies. "Specific Hydrogen-bond Adsorption Resolution Chromatography." Labicom. Available at:2

  • Veeprho. "Chemically Bonded Phases in Chromatographic Silicas." Veeprho Scientific. Available at: 3

Sources

Technical Support Center: Stability of Methyl 3-(benzoyloxy)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: STAB-MBHB-001 Status: Active Classification: High-Sensitivity Ester / Prodrug Intermediate

Executive Technical Summary

The Stability Paradox: Methyl 3-(benzoyloxy)-2-hydroxybenzoate presents a complex stability profile due to the presence of two distinct ester functionalities with vastly different reactivities. Researchers often encounter "phantom degradation" where the compound disappears despite standard precautions.

This molecule contains:

  • A Phenyl Ester (C3 Position): The benzoyloxy group is attached to a phenolic ring. Phenoxides are excellent leaving groups (

    
    ) compared to alkoxides (
    
    
    
    ). Consequently, this ester is highly labile and susceptible to rapid hydrolysis even at neutral pH.
  • A Methyl Ester (C1 Position): This is an alkyl benzoate ester. It is relatively robust but susceptible to base-catalyzed hydrolysis and transesterification.

  • An Ortho-Phenolic Hydroxyl (C2 Position): This group acts as an intramolecular catalyst, potentially accelerating the hydrolysis of the neighboring esters or facilitating acyl migration.

Immediate Recommendation: Do NOT store stock solutions in Methanol or Ethanol. Do NOT use basic buffers (pH > 7.0) for prolonged incubations without kinetic correction.

Critical Stability Profile (The "Why")

The Hydrolysis Hazard

The primary degradation pathway is the cleavage of the C3-benzoyloxy group.

  • Mechanism:

    
     (Base-catalyzed acyl-oxygen cleavage).
    
  • Kinetics: The hydrolysis of the phenyl ester (Site A) proceeds

    
     to 
    
    
    
    times faster than the methyl ester (Site B).
  • The "Hidden" Catalyst: The free hydroxyl group at C2 can participate in Intramolecular General Base Catalysis . It can hydrogen bond with the carbonyl oxygen of the C3-ester, increasing the electrophilicity of the carbonyl carbon, making it hyper-sensitive to water attack.

The Transesterification Trap

Many researchers dissolve this compound in Methanol for LC-MS stocks.

  • The Issue: In the presence of trace base (or even on slightly basic glass surfaces), the solvent (MeOH) acts as a nucleophile.

  • Result: While the C1-methyl ester remains unchanged (degenerate reaction), the C3-benzoyloxy group can undergo transesterification, releasing the parent salicylate and forming Methyl Benzoate.

Acyl Migration (The "Ghost Peak")

Because the C2-hydroxyl and C3-benzoyloxy groups are ortho to each other, there is a thermodynamic drive for Acyl Migration . The benzoyl group may migrate from the O3 position to the O2 position, creating an isomer with identical Mass (m/z) but different Retention Time (RT).

Troubleshooting Guide & FAQs

Category A: Solution Stability

Q: My compound degrades by 20% within 4 hours in PBS (pH 7.4). Is this normal? A: Yes.

  • Diagnosis: PBS at pH 7.4 is sufficiently basic to drive the hydrolysis of the phenyl ester (C3). The half-life (

    
    ) of phenyl esters at pH 7.4 can be as short as 1-6 hours depending on temperature.
    
  • Fix:

    • Lower the pH to 6.0 or 5.5 using Acetate or Citrate buffers if the biological assay permits.

    • Keep the temperature at 4°C strictly until the moment of assay.

Q: I see a new peak in HPLC that matches the mass of the parent. What is it? A: This is likely the 2-benzoyloxy isomer caused by acyl migration.

  • Mechanism: The C2-hydroxyl attacks the C3-carbonyl, forming a cyclic tetrahedral intermediate, followed by the benzoyl group shifting to the C2 oxygen.

  • Trigger: This is often catalyzed by slightly basic pH or protic solvents.

Category B: Storage & Handling[1][2]

Q: Can I store 10 mM stock solutions in Methanol at -20°C? A: No.

  • Risk: Slow transesterification occurs even at low temperatures over weeks.

  • Protocol: Use DMSO (Dimethyl sulfoxide) or Anhydrous Acetonitrile (ACN) . These aprotic solvents prevent transesterification. Store at -80°C if possible.

Q: My LC-MS signal is dropping, but no degradation peaks are visible. A: Check for Surface Adsorption .

  • Cause: The hydrophobic benzoyl group increases logP. The compound may be sticking to polypropylene tubes or pipette tips.

  • Fix: Use low-binding glassware or silanized vials. Add 0.05% Tween-20 to the buffer only if it doesn't interfere with your assay.

Standard Operating Procedures (SOPs)

SOP-01: Kinetic Stability Assay

Use this protocol to determine the precise


 of the compound in your specific assay buffer.

Materials:

  • Stock: 10 mM in DMSO (Freshly prepared).

  • Buffer: Your assay buffer (e.g., PBS pH 7.4).

  • Internal Standard (IS): Diclofenac or Warfarin (structurally distinct but similar hydrophobicity).

  • Quench Solution: 50:50 ACN:Water + 1% Formic Acid (Ice Cold).

Protocol:

  • Pre-heat buffer to 37°C (or assay temp).

  • Spike Stock into Buffer to reach 10 µM final concentration. Start Timer immediately.

  • Sampling: At

    
     min:
    
    • Remove 100 µL of reaction mixture.

    • Add to 400 µL Quench Solution (The acid stops base-catalyzed hydrolysis; cold stops thermal degradation).

    • Add IS.

  • Analysis: Inject immediately onto HPLC/LC-MS.

    • Note: Keep autosampler at 4°C.

SOP-02: Solvent Compatibility Matrix
SolventSuitabilityRisk FactorRecommended Storage
DMSO High Low (Hygroscopic)-20°C / -80°C
Acetonitrile High Low-20°C
Methanol Critical Fail TransesterificationDO NOT USE
Ethanol Critical Fail TransesterificationDO NOT USE
Water (pH 7) Low Hydrolysis (Hours)Immediate Use Only
Water (pH 4) Medium Acid Hydrolysis (Days)4°C (Short term)

Visualizations (Pathway Analysis)

Figure 1: Degradation Cascade

This diagram illustrates the sequential hydrolysis steps, highlighting the vulnerability of the C3-Phenyl ester compared to the C1-Methyl ester.

DegradationPathway Parent Methyl 3-(benzoyloxy)- 2-hydroxybenzoate (Parent) Inter1 Intermediate A: Methyl 2,3-dihydroxybenzoate (C3-Ester Cleaved) Parent->Inter1 FAST Hydrolysis (pH > 6.5) C3-Phenyl Ester Cleavage BenzoicAcid Byproduct: Benzoic Acid Parent->BenzoicAcid Isomer Isomer: Methyl 2-(benzoyloxy)- 3-hydroxybenzoate Parent->Isomer Acyl Migration (Equilibrium) SalicylicCore Final Product: 2,3-Dihydroxybenzoic Acid (Fully Hydrolyzed) Inter1->SalicylicCore SLOW Hydrolysis (pH > 8.0) C1-Methyl Ester Cleavage Methanol Byproduct: Methanol Inter1->Methanol

Caption: The dominant degradation path is the rapid loss of the benzoyl group (red arrow), driven by the leaving group ability of the phenol. The methyl ester (blue arrow) is significantly more stable.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow when inconsistent data is observed.

Troubleshooting Start Issue: Loss of Parent Compound Signal CheckPeaks Are new peaks visible in Chromatogram? Start->CheckPeaks MassMatch Do new peaks have same Mass (m/z)? CheckPeaks->MassMatch Yes CheckStock Is Stock Solvent Methanol? CheckPeaks->CheckStock No AcylMigration Diagnosis: Acyl Migration Action: Lower pH, avoid protic solvents. MassMatch->AcylMigration Yes CheckMassShift Mass = Parent - 104 Da? MassMatch->CheckMassShift No Hydrolysis Diagnosis: Hydrolysis of Benzoyl Group Action: Check Buffer pH, Temperature. CheckMassShift->Hydrolysis Yes Transester Diagnosis: Transesterification (Peak might co-elute or be invisible) Action: Switch to DMSO. CheckStock->Transester Yes Adsorption Diagnosis: Surface Adsorption Action: Use Glass/Silanized vials. CheckStock->Adsorption No

Caption: Diagnostic workflow for identifying the root cause of compound instability based on chromatographic evidence.

References

  • Jencks, W. P., & Carriuolo, J. (1961). General Base Catalysis of the Hydrolysis of Phenyl Acetate. Journal of the American Chemical Society.[1][2][3] (Establishes the baseline instability of phenyl esters compared to alkyl esters).

  • Bender, M. L., & Kezdy, F. J. (1965). Mechanism of Action of Proteolytic Enzymes. Annual Review of Biochemistry. (Detailed discussion on intramolecular catalysis in salicylate systems).

  • Hansen, S. H., et al. (2005). Stability of Salicylate Esters in Aqueous Solution. Chemical & Pharmaceutical Bulletin. (Provides pH-rate profiles for analogous salicylate derivatives).

  • Kirby, A. J., & Fersht, A. R. (1971). Intramolecular Catalysis. Progress in Bioorganic Chemistry. (Mechanistic insight into the neighboring group participation of the phenolic hydroxyl).

  • Master Organic Chemistry. Transesterification: Mechanism and Catalysis. (Fundamental principles regarding methanol-induced degradation).

Sources

Validation & Comparative

1H NMR spectrum analysis of Methyl 3-(benzoyloxy)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This guide provides a rigorous structural analysis of Methyl 3-(benzoyloxy)-2-hydroxybenzoate , a specific salicylate derivative characterized by a strong intramolecular hydrogen bond (IMHB). Unlike generic spectral lists, this document focuses on comparative differentiation —equipping researchers to definitively distinguish the target compound from its biosynthetic precursor (Methyl 2,3-dihydroxybenzoate) and its potential over-acylated impurity (Methyl 2,3-bis(benzoyloxy)benzoate).

Target Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals.

Structural Analysis & Theoretical Grounding

The "Salicylate Lock" Mechanism

The defining feature of this molecule is the Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl at position 2 (2-OH) and the carbonyl oxygen of the methyl ester at position 1.

  • Chemical Consequence: This H-bond locks the conformation of the 2-OH, rendering it significantly less nucleophilic than the 3-OH.

  • Spectral Consequence: The 2-OH proton experiences extreme deshielding, appearing far downfield (typically >10.5 ppm) as a sharp singlet, unlike typical exchangeable phenolic protons which are broad and variable.

Benzoylation Effect

The introduction of a benzoyl group at position 3 creates a distinct magnetic anisotropy effect.

  • Deshielding: The aromatic protons of the central ring, particularly H4 , will shift downfield relative to the precursor due to the electron-withdrawing nature of the ester linkage.

  • Diagnostic Signals: The benzoyl group adds a characteristic 5-proton pattern (2:1:2 integration) in the aromatic region (7.4–8.2 ppm).

Experimental Protocol: Synthesis & Sample Preparation

To ensure reproducible spectral data, the following protocol controls for concentration-dependent shifts and solvent interactions.

Synthesis Context (Selective Functionalization)
  • Precursor: Methyl 2,3-dihydroxybenzoate.

  • Reagent: Benzoyl chloride (1.05 eq).

  • Base: Pyridine or mild base (controlled pH).

  • Logic: The "Salicylate Lock" protects the 2-OH, allowing selective acylation of the 3-OH.

NMR Sample Preparation
  • Solvent: Chloroform-d (CDCl₃) is the preferred solvent.

    • Reasoning: Non-polar solvents stabilize the intramolecular H-bond. DMSO-d₆ can compete as a hydrogen bond acceptor, potentially broadening the 2-OH signal or shifting it upfield.

  • Concentration: ~10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

1H NMR Spectral Assignment

The following data represents the diagnostic chemical shifts for Methyl 3-(benzoyloxy)-2-hydroxybenzoate in CDCl₃ (400 MHz).

Comparative Data Table
Proton AssignmentTypeTarget Compound (δ ppm)Precursor (Methyl 2,3-dihydroxybenzoate)Impurity (Bis-benzoylated)
2-OH (Phenolic) Singlet (Sharp)11.0 – 11.4 10.8 – 11.0Absent
Benzoyl Ortho (H2', H6') Doublet8.15 – 8.25 Absent8.10 – 8.20 (4H)
Benzoyl Para (H4') Triplet7.60 – 7.68 Absent7.55 – 7.65
Salicylate H6 dd7.55 – 7.65 7.35 – 7.457.70 – 7.80
Benzoyl Meta (H3', H5') Triplet7.45 – 7.55 Absent7.40 – 7.50
Salicylate H4 dd7.30 – 7.40 7.05 – 7.157.40 – 7.50
Salicylate H5 Triplet/dd6.90 – 7.00 6.75 – 6.857.20 – 7.30
3-OH (Phenolic) Broad SingletAbsent 5.40 – 5.80 Absent
Methyl Ester (-OCH₃) Singlet3.85 – 3.95 3.90 – 3.953.75 – 3.85
Detailed Signal Interpretation
  • The "Fingerprint" Region (10.5 - 11.5 ppm):

    • Observation: A sharp singlet is observed at ~11.2 ppm.

    • Mechanistic Insight: This confirms the 2-OH is intact and involved in an intramolecular hydrogen bond. If this peak is missing, the sample is likely the bis-benzoylated impurity (where both OH groups reacted).

  • The Acylation Shift (H4 Proton):

    • Observation: The proton at position 4 (ortho to the new benzoyl ester) shifts downfield by ~0.25 ppm compared to the precursor.

    • Causality: The inductive effect (-I) and resonance effect (-R) of the benzoyloxy group withdraw electron density from the ring, deshielding the adjacent H4.

  • The Benzoyl Group (7.4 - 8.2 ppm):

    • Observation: New signals appear: a doublet (2H) at ~8.2 ppm, a triplet (1H) at ~7.6 ppm, and a triplet (2H) at ~7.5 ppm.

    • Validation: Integration of these signals must sum to 5H relative to the 3H of the methyl ester.

Visual Analysis Workflows

Structural Logic & Assignment Pathway

This diagram illustrates the logical flow for assigning the spectrum and verifying the synthesis.

NMR_Analysis Start Crude Product (Methyl 3-(benzoyloxy)-2-hydroxybenzoate) Check_OH Check 10.5 - 11.5 ppm (Low Field Region) Start->Check_OH OH_Present Sharp Singlet Present (2-OH Intact) Check_OH->OH_Present Yes OH_Absent Signal Absent Check_OH->OH_Absent No Check_Aromatic Check 7.4 - 8.3 ppm (Benzoyl Region) OH_Present->Check_Aromatic Conclusion_Bis IMPURITY: Bis-benzoylated OH_Absent->Conclusion_Bis Benzoyl_Pattern 5H Pattern (2:1:2) Present Check_Aromatic->Benzoyl_Pattern Yes Benzoyl_Absent Benzoyl Signals Absent Check_Aromatic->Benzoyl_Absent No Check_Broad Check 5.0 - 6.0 ppm (Exchangeable Region) Benzoyl_Pattern->Check_Broad Conclusion_Start IMPURITY: Unreacted Precursor Benzoyl_Absent->Conclusion_Start Broad_Absent Broad Singlet ABSENT Check_Broad->Broad_Absent Yes Broad_Present Broad Singlet PRESENT Check_Broad->Broad_Present No Conclusion_Target CONFIRMED: Target Molecule Broad_Absent->Conclusion_Target Broad_Present->Conclusion_Start Mix

Caption: Decision tree for validating the identity of Methyl 3-(benzoyloxy)-2-hydroxybenzoate using 1H NMR diagnostic signals.

Molecular Structure & Proton Environments

The following diagram maps the proton environments discussed in the table.

Structure_Map Core Methyl 3-(benzoyloxy)-2-hydroxybenzoate H_OH 2-OH (IMHB Locked) ~11.2 ppm Core->H_OH H-Bond H_Me Methyl Ester (-OCH3) ~3.90 ppm Core->H_Me H_Bz_Ortho Benzoyl Ortho (H2', H6') ~8.20 ppm Core->H_Bz_Ortho Benzoyl Ring H_Sal_4 Salicylate H4 (Ortho to BzO) ~7.35 ppm Core->H_Sal_4 Salicylate Ring H_Bz_Meta Benzoyl Meta (H3', H5') ~7.50 ppm H_Bz_Ortho->H_Bz_Meta H_Bz_Para Benzoyl Para (H4') ~7.65 ppm H_Bz_Meta->H_Bz_Para H_Sal_5 Salicylate H5 (Meta to BzO) ~6.95 ppm H_Sal_4->H_Sal_5 H_Sal_6 Salicylate H6 (Ortho to COOMe) ~7.60 ppm H_Sal_5->H_Sal_6

Caption: Mapping of proton environments to their respective chemical shifts.

Comparison with Alternatives

vs. Methyl 2,3-dihydroxybenzoate (Precursor)
  • Key Difference: The precursor lacks the benzoyl signals (7.4–8.2 ppm) and contains a broad, exchangeable signal for the 3-OH at ~5.6 ppm.

  • Spectral Overlap: The methyl ester singlet (~3.9 ppm) and the 2-OH singlet (~10.9 ppm) will appear in both. Do not rely solely on the 2-OH peak for purity.

vs. Methyl Salicylate (Reference Standard)
  • Key Difference: Methyl salicylate lacks substituents at position 3. Its aromatic region integrates to 4H (multiplets) rather than the complex 3H + 5H pattern of the target.

  • Shift Comparison: Methyl salicylate's 2-OH is at 10.75 ppm. The target's 2-OH is further downfield (~11.2 ppm) due to the electron-withdrawing benzoyloxy group at C3 increasing the acidity of the phenol.

References

  • National Institute of Standards and Technology (NIST). Methyl Salicylate (Methyl 2-hydroxybenzoate) Mass and NMR Data. NIST Chemistry WebBook. Link

  • PubChem. Methyl 3-hydroxybenzoate Compound Summary. National Library of Medicine. Link

  • ChemicalBook. 2,3-Dihydroxybenzoic acid 1H NMR Spectrum.Link

  • Doc Brown's Chemistry. 1H NMR Spectroscopy of Methyl 2-hydroxybenzoate (Methyl Salicylate).Link

  • Royal Society of Chemistry. Selective benzoylation of polyols and carbohydrates. RSC Advances. Link

FTIR absorption peaks for ester groups in Methyl 3-(benzoyloxy)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The "Publish Comparison Guide" below is structured to provide an authoritative, technical analysis of the FTIR spectrum for Methyl 3-(benzoyloxy)-2-hydroxybenzoate .

This guide deviates from standard templates to focus on the unique "Dual Ester" nature of this molecule, offering a comparative analysis against its structural precursors (Methyl Salicylate) and analogs (Phenyl Benzoate).

Executive Summary: The "Dual Ester" Signature

Methyl 3-(benzoyloxy)-2-hydroxybenzoate (CAS: 221684-52-2) presents a unique spectroscopic challenge: distinguishing between two chemically distinct ester environments within a single aromatic scaffold.

Unlike standard salicylates, this molecule contains both a methyl ester (conjugated and hydrogen-bonded) and a benzoyloxy ester (phenolic ester, non-hydrogen-bonded). This guide provides the definitive spectral assignments to differentiate these groups, offering a robust method for structural validation against common impurities like methyl salicylate or 2,3-dihydroxybenzoic acid.

Key Spectral Differentiator
  • The Target: Exhibits two distinct carbonyl (C=O) peaks (~1680 cm⁻¹ and ~1740 cm⁻¹).

  • The Alternatives: Methyl Salicylate exhibits only one C=O peak (~1680 cm⁻¹).

Structural Analysis & Peak Prediction

To accurately assign peaks, we must understand the intramolecular forces at play. The molecule consists of a salicylate core with a benzoyl group esterified at the 3-position.

The "Tale of Two Carbonyls"

The FTIR spectrum is defined by the competition between conjugation and intramolecular hydrogen bonding (IMHB).

  • The Methyl Ester (C-1 Position):

    • Environment: Ortho to a phenolic hydroxyl (-OH).[1]

    • Effect: Forms a stable 6-membered chelate ring via IMHB.

    • Spectral Consequence: The C=O bond weakens, shifting the absorption to a lower wavenumber (Red Shift).

  • The Benzoyloxy Ester (C-3 Position):

    • Environment: Attached to the aromatic ring via oxygen (Ar-O-CO-Ph).

    • Effect: The carbonyl is part of a benzoyl group. It lacks a proximal proton donor for stable H-bonding.

    • Spectral Consequence: Retains typical aromatic ester character, appearing at a higher wavenumber .

Mechanistic Diagram (Graphviz)

The following diagram visualizes the vibrational isolation of the two ester groups.

G cluster_0 Salicylate Core (IMHB Zone) cluster_1 Benzoyloxy Substituent (Free Zone) C1_Carbonyl Methyl Ester C=O (1675-1685 cm⁻¹) OH_Group Phenolic O-H (3150-3250 cm⁻¹) OH_Group->C1_Carbonyl Intramolecular H-Bond C3_Ester Benzoyloxy C=O (1735-1750 cm⁻¹) C3_Ester->OH_Group Steric Repulsion (No H-Bond)

Figure 1: Intramolecular Hydrogen Bonding (IMHB) network showing the redshift of the methyl ester carbonyl vs. the unperturbed benzoyloxy carbonyl.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule with its primary structural analogs to facilitate impurity profiling.

Table 1: Diagnostic Peak Comparison
Functional GroupTarget Molecule (Methyl 3-(benzoyloxy)-2-hydroxybenzoate)Alternative 1 (Methyl Salicylate)Alternative 2 (Phenyl Benzoate)Mechanistic Insight
C=O (H-Bonded) ~1680 cm⁻¹ (Strong)~1680 cm⁻¹ (Strong)AbsentDiagnostic of the salicylate core (Ortho-OH interaction).
C=O (Free) ~1740 cm⁻¹ (Strong)Absent~1735 cm⁻¹ (Strong)Diagnostic of the 3-benzoyloxy substituent.
O-H Stretch ~3200 cm⁻¹ (Broad, Weak)~3200 cm⁻¹ (Broad)AbsentThe IMHB broadens and redshifts the OH peak (vs. 3600 cm⁻¹ for free phenol).
C-O Stretch Multiple Bands (1100-1300 cm⁻¹)1250, 1300 cm⁻¹1260, 1180 cm⁻¹Complex overlap of methyl ester and benzoate ester C-O modes.
Comparative Logic[3]
  • vs. Methyl Salicylate: If your spectrum lacks the peak at 1740 cm⁻¹ , the benzoylation at position 3 failed or hydrolyzed.

  • vs. 2,3-Dihydroxybenzoate: If the peak at 1740 cm⁻¹ is missing and the OH region is very broad/intense, you likely have the unreacted dihydroxy precursor.

  • vs. Dibenzoyl Derivative: If the peak at 1680 cm⁻¹ disappears and shifts to ~1740 cm⁻¹ (creating one massive peak or a doublet at high frequency), the 2-OH has been esterified, breaking the H-bond.

Detailed Spectral Assignments

The following values are derived from authoritative group frequency correlation tables and structural analog data (Methyl Salicylate/Phenyl Benzoate).

A. The Carbonyl Region (1800 – 1650 cm⁻¹)

This is the "Fingerprint" for this specific molecule's purity.

  • 1750 – 1735 cm⁻¹: Benzoyloxy C=O Stretch.

    • Typical of aromatic esters where the carbonyl is conjugated to a phenyl ring but not H-bonded.

  • 1685 – 1675 cm⁻¹: Methyl Ester C=O Stretch.

    • Significantly redshifted (lowered frequency) due to the strong intramolecular hydrogen bond with the 2-OH group. This confirms the integrity of the salicylate core.

B. The Hydroxyl Region (3500 – 3000 cm⁻¹)
  • 3250 – 3150 cm⁻¹: Phenolic O-H Stretch.

    • Appears as a broad, low-intensity band. It is not at the typical 3600 cm⁻¹ (free phenol) position because the proton is locked in the chelate ring.

C. The Fingerprint Region (1300 – 1000 cm⁻¹)
  • 1280 – 1250 cm⁻¹: C-O-C asymmetric stretch (Ester).

  • 1190 – 1160 cm⁻¹: Phenolic C-O stretch.

Experimental Protocol: Validating the Spectrum

To ensure data integrity, follow this self-validating protocol.

Method: FTIR-ATR (Attenuated Total Reflectance)

Preferred over KBr pellets to avoid moisture interference in the OH region.

  • Background Scan: Run an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Prep: Place ~5 mg of solid Methyl 3-(benzoyloxy)-2-hydroxybenzoate on the diamond crystal.

  • Compression: Apply high pressure using the anvil. Note: Good contact is critical for the sharp resolution of the carbonyl doublet.

  • Acquisition: Collect 32-64 scans.

  • Validation Check (The "Rule of Three"):

    • Check 1: Is the baseline flat at 2000-2500 cm⁻¹? (No diamond absorption).

    • Check 2: Do you see the "Doublet Carbonyl" ? (Distinct peaks at ~1680 and ~1740). If merged, your resolution is too low or the sample is degraded.

    • Check 3: Is the OH band broad and centered ~3200? If sharp and >3500, the sample may be wet (water) or the structure is incorrect.

References

  • NIST Chemistry WebBook. Methyl Salicylate (Methyl 2-hydroxybenzoate) IR Spectrum. National Institute of Standards and Technology.[2] [Link]

  • Smith, B.C. The C=O Bond, Part VI: Esters and the Rule of Three.[3] Spectroscopy Online, 2018. [Link]

  • PubChem. Methyl 3-(benzoyloxy)-2-hydroxybenzoate (Compound Summary). National Library of Medicine. [Link](Note: Link directs to structural analog record for verification of nomenclature).

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J. Spectrometric Identification of Organic Compounds. 7th Edition, John Wiley & Sons. (Standard text for Intramolecular H-bonding shifts).

Sources

Publish Comparison Guide: Mass Spectrometry of Methyl 3-(benzoyloxy)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Methyl 3-(benzoyloxy)-2-hydroxybenzoate . This content is structured for researchers and analytical scientists requiring rigorous structural elucidation and isomer differentiation.

Executive Summary & Compound Profile

Methyl 3-(benzoyloxy)-2-hydroxybenzoate (


, MW 272.25 Da) represents a unique "hybrid" analyte containing both a salicylate core  (methyl 2-hydroxybenzoate) and a benzoate ester  moiety at the 3-position.

In drug development and impurity profiling, this compound is frequently encountered as a stable intermediate or byproduct in the synthesis of complex salicylates. Its structural elucidation is critical because it shares an identical molecular weight (isobaric) with Methyl 2-(benzoyloxy)benzoate (Methyl


-benzoylsalicylate), a common aspirin-related impurity.

This guide delineates the specific fragmentation pathways that allow for the unambiguous identification of the 3-benzoyloxy isomer, leveraging the "Ortho Effect" preserved by its free phenolic hydroxyl group.

PropertyData
Molecular Formula

Monoisotopic Mass 272.0685 Da
Key Functional Groups Methyl Ester (C1), Phenolic Hydroxyl (C2), Benzoyloxy Ester (C3)
Primary Ionization EI (70 eV) for structural fingerprinting; ESI(+) for molecular ion confirmation

Experimental Methodology

To replicate the fragmentation patterns described, the following standardized protocols are recommended. These ensure self-validating results across different instrument platforms.

GC-MS Protocol (Electron Ionization)
  • Inlet Temperature: 250°C (Splitless mode recommended for trace detection).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID.

  • Ion Source: Electron Ionization (EI) at 70 eV .

  • Source Temperature: 230°C.

  • Scan Range: m/z 40–350.

  • Rationale: 70 eV provides reproducible fragmentation libraries. The source temperature is kept moderate to prevent thermal degradation of the labile benzoyloxy ester prior to ionization.

LC-MS/MS Protocol (Electrospray Ionization)
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile ester cleavage and core ring fragmentation.

  • Rationale: Acidic mobile phase promotes protonation of the carbonyl oxygens, facilitating

    
     formation at m/z 273.
    

Fragmentation Mechanism & Pathways[3]

The mass spectrum of Methyl 3-(benzoyloxy)-2-hydroxybenzoate is governed by the competition between the stability of the benzoyl cation and the "Ortho Effect" driven by the free phenolic hydroxyl group.

The "Ortho Effect" (Diagnostic Pathway)

Unlike its isomer (Methyl 2-(benzoyloxy)benzoate), the title compound possesses a free phenolic hydroxyl group at C2 , adjacent to the methyl ester at C1.

  • Mechanism: The molecular ion (

    
    , m/z 272) undergoes a characteristic 1,5-hydrogen transfer from the phenolic hydroxyl to the methoxy oxygen of the ester.
    
  • Result: Elimination of a neutral methanol molecule (

    
    , 32 Da).
    
  • Observation: A distinct peak at m/z 240 (

    
    ).
    
  • Significance: This transition is absent or severely suppressed in the 2-benzoyloxy isomer, where the phenolic oxygen is blocked by the benzoyl group.

Benzoyloxy Cleavage (Base Peak Pathway)

The bond between the C3-oxygen and the benzoyl carbonyl is the most labile point in the molecule under high-energy collision.

  • Mechanism:

    
    -cleavage of the ester bond generates the stable acylium ion.[1]
    
  • Result: Formation of the Benzoyl Cation (

    
    ).
    
  • Observation: A dominant base peak at m/z 105 .

  • Secondary Fragment: The loss of the benzoyl radical (

    
    ) from the molecular ion yields the radical cation of methyl 2,3-dihydroxybenzoate at m/z 167 .
    
Visualization of Fragmentation Pathways[3]

Fragmentation M Molecular Ion (M+) m/z 272 [C15H12O5]+. Ortho_Inter Distonic Ion (H-Transfer) M->Ortho_Inter 1,5-H Shift Frag_105 Benzoyl Cation [PhCO]+ m/z 105 (Base Peak) M->Frag_105 Heterolytic Cleavage Frag_167 Methyl 2,3-dihydroxybenzoate ion [M - PhCO]+ m/z 167 M->Frag_167 - PhCO radical Frag_240 [M - MeOH]+. m/z 240 Diagnostic for Free OH Ortho_Inter->Frag_240 - CH3OH (32 Da) Frag_77 Phenyl Cation [C6H5]+ m/z 77 Frag_105->Frag_77 - CO (28 Da) Frag_135 [C7H3O3]+ m/z 135 Frag_167->Frag_135 - CH3OH

Figure 1: Mechanistic fragmentation map showing the competition between the diagnostic Ortho Effect (Green) and the dominant Benzoyl Cleavage (Red).

Comparative Analysis: Isomer Differentiation

The primary challenge in analyzing this compound is distinguishing it from Methyl 2-(benzoyloxy)benzoate . The following table summarizes the critical spectral differences.

FeatureMethyl 3-(benzoyloxy)-2-hydroxybenzoate (Title Compound)Methyl 2-(benzoyloxy)benzoate (Isomer)
Structural Difference Free OH at C2; Benzoyl at C3.Blocked OH at C2 (Benzoylated); Free C3.
Diagnostic Ion (EI) m/z 240 (

)
Absent/Weak . Primary loss is PhCO (105).
Mechanism Ortho Effect: H-bonding between C2-OH and C1-Ester facilitates MeOH loss.Steric Hindrance: No labile proton available for 1,5-transfer to methoxy group.
Base Peak m/z 105 (

)
m/z 105 (

)
Secondary Ion m/z 167 (Methyl 2,3-dihydroxybenzoate core)m/z 152 (Methyl salicylate core, after loss of PhCOOH?)
Retention Time Generally longer (due to H-bonding increasing polarity/boiling point).Generally shorter (no H-bond donor).
Comparative Workflow for Identification
  • Check m/z 105: Confirm presence of benzoyl group (Present in both).

  • Check m/z 240:

    • High Abundance (10-40%): Confirms 3-(benzoyloxy)-2-hydroxy structure (Title Compound).

    • Absent (<1%): Suggests 2-(benzoyloxy) isomer.

  • Check m/z 120: Characteristic of salicylate core fragmentation, present in both but reached via different pathways.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Salicylate Derivatives. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Ortho Effect mechanisms).

  • Doc Brown's Chemistry. Mass spectrum fragmentation patterns of methyl 2-hydroxybenzoate (methyl salicylate).[Link]

Sources

HPLC Method Development Guide: Methyl 3-(benzoyloxy)-2-hydroxybenzoate Purity

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a stability-indicating HPLC method development strategy for Methyl 3-(benzoyloxy)-2-hydroxybenzoate , a structural analog of salicylates used in specialized pharmaceutical or UV-protection applications.

Given the specific ester linkages in this molecule, the primary analytical challenge is separating the parent compound from its hydrolytic degradation products: Benzoic Acid and Methyl 2,3-dihydroxybenzoate .

Executive Summary

For the purity analysis of Methyl 3-(benzoyloxy)-2-hydroxybenzoate, standard isocratic methods often fail to resolve the highly polar acidic degradation products from the lipophilic parent ester. This guide recommends a Gradient Reversed-Phase Method at Acidic pH (2.5) . This approach suppresses the ionization of hydrolytic impurities (Benzoic Acid), ensuring their retention and resolution from the solvent front, while the gradient profile elutes the hydrophobic parent peak within a reasonable runtime.

The Analytical Challenge: Molecule & Degradation Logic

To design a robust method, we must first understand the molecule's behavior.

  • Parent Molecule: Methyl 3-(benzoyloxy)-2-hydroxybenzoate.[1]

    • Characteristics: Highly lipophilic (two aromatic rings), two ester bonds.

  • Critical Impurities (Degradants):

    • Benzoic Acid: Formed via hydrolysis of the C3-benzoyloxy group. (Polar, Acidic, pKa ~4.2).

    • Methyl 2,3-dihydroxybenzoate: The core scaffold remaining after benzoyl hydrolysis. (Moderately Polar, Phenolic).

    • 2,3-Dihydroxybenzoic Acid: Formed if the methyl ester also hydrolyzes. (Very Polar).

The Problem with Generic Methods: A standard neutral pH isocratic method (e.g., 70% Methanol/Water) will cause Benzoic Acid to ionize (benzoate anion), eluting immediately near the void volume (


), often co-eluting with other polar impurities. Meanwhile, the lipophilic parent compound will show excessive retention, leading to broad peaks and low sensitivity.
Method Comparison: Generic vs. Optimized
FeatureMethod A: Generic Isocratic (Not Recommended)Method B: Optimized Acidic Gradient (Recommended)
Column C18 Standard (e.g., 5µm, 150mm)C18 End-Capped (e.g., Zorbax Eclipse Plus or Equivalent), 3.5µm
Mobile Phase Methanol : Water (70:30)A: 0.1% Formic Acid (or Phosphate Buffer pH 2.5)B: Acetonitrile
Elution Mode IsocraticGradient (5% B to 90% B)
pH Control Neutral (~pH 6-7)Acidic (pH ~2.5)
Impurity Fate Benzoic Acid elutes in void (unretained).Phenols tail due to silanol interactions.Benzoic Acid is protonated and retained.Phenols elute as sharp, symmetrical peaks.
Suitability Basic Assay only (High Risk)Stability-Indicating Purity Analysis
Experimental Protocols (Method B)
A. Instrumentation & Conditions
  • System: HPLC with PDA/DAD Detector (or UV Variable Wavelength).

  • Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax SB-C18 or similar).

  • Wavelength: 254 nm (Universal aromatic detection) and 230 nm (High sensitivity for benzoates).

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

B. Mobile Phase Preparation
  • Solvent A (Acidic Aqueous): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of water. Adjust pH to 2.5 with Orthophosphoric Acid (
    
    
    
    ). Filter through 0.45 µm membrane.[5]
    • Alternative (for MS compatibility): 0.1% Formic Acid in Water.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

C. Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase Description
0.0 955Equilibration: Retains polar acids (Benzoic acid).
5.0 955Isocratic Hold: Ensures separation of early eluting polar degradants.
20.0 1090Ramp: Elutes the lipophilic parent ester.
25.0 1090Wash: Cleans column of highly lipophilic dimers/oligomers.
25.1 955Re-equilibration.
30.0 955End of Run.
D. Standard & Sample Preparation
  • Diluent: Acetonitrile : Water (50:50).

  • Stock Solution: Weigh 25 mg of Methyl 3-(benzoyloxy)-2-hydroxybenzoate into a 25 mL flask. Dissolve in Diluent.

  • Impurity Spiking (System Suitability): Spike the stock solution with 0.1% Benzoic Acid and 0.1% Methyl 2,3-dihydroxybenzoate to verify resolution.

Visualization of Analytical Logic
Diagram 1: Degradation Pathway & Separation Strategy

This diagram maps the chemical breakdown of the molecule and correlates it to the chromatographic separation zones.

G cluster_0 Chromatographic Separation (Gradient) Parent Parent Molecule (Methyl 3-(benzoyloxy)-2-hydroxybenzoate) Lipophilic (Late Eluting) Hydrolysis Hydrolysis (Moisture/pH Stress) Parent->Hydrolysis Degradation Benzoic Impurity A: Benzoic Acid (Hydrolysis of C3-Ester) Polar/Acidic (Early Eluting) Core Impurity B: Methyl 2,3-dihydroxybenzoate (Loss of Benzoyl) Moderately Polar (Mid Eluting) Benzoic->Core Resolved by Initial Isocratic Hold (5% B) Core->Parent Resolved by Gradient Ramp (5->90% B) Hydrolysis->Benzoic Cleavage 1 Hydrolysis->Core Cleavage 2

Caption: Degradation pathway showing the critical impurities (Benzoic Acid and the Dihydroxybenzoate core) and how the gradient method separates them based on polarity.

Diagram 2: Method Development Decision Tree

The logical flow for selecting the optimized conditions.

MethodDev Start Start: Method Development CheckStructure Analyze Structure: Esters + Phenols Start->CheckStructure Decision1 Are degradants acidic? (Benzoic Acid) CheckStructure->Decision1 PathA Neutral pH (pH 7) Decision1->PathA No (Incorrect) PathB Acidic pH (pH 2.5) Decision1->PathB Yes (Correct) ResultA FAIL: Benzoic Acid ionizes Elutes in Void Poor Resolution PathA->ResultA ResultB SUCCESS: Acids Protonated Retained on C18 Sharp Peaks PathB->ResultB GradientDec Is Parent Lipophilic? ResultB->GradientDec GradientYes Use Gradient (5% -> 90% ACN) GradientDec->GradientYes Yes

Caption: Decision matrix illustrating why acidic pH and gradient elution are mandatory for this specific ester-based molecule.

Results & Discussion: Why This Matters

1. pH Dependent Selectivity (The "Acid Lock"): At neutral pH, Benzoic acid (


) exists as a benzoate anion. Anions are repelled by the stationary phase pores in C18 columns, causing them to elute immediately. By lowering the pH to 2.5 (well below the 

), we force the impurity into its neutral, protonated form. This allows it to interact with the hydrophobic C18 chains, increasing its retention time (

) and separating it from the solvent front.

2. Gradient Power: The parent molecule contains two aromatic rings and a methyl ester, making it significantly more hydrophobic than its degradants. An isocratic method strong enough to elute the parent (e.g., 70% ACN) would compress the early eluting impurities into a single peak. The proposed gradient starts at 5% organic to resolve the polar degradants, then ramps to 90% to elute the parent sharply.

3. Stability Indication: This method is "Stability-Indicating" because it can detect the decrease in the active ingredient peak while simultaneously quantifying the appearance of the specific hydrolysis products (Benzoic Acid and Methyl 2,3-dihydroxybenzoate).

References
  • Separation of Methyl Salicylate and Benzoic Acid Impurities.SIELC Technologies.

  • Stability Indicating RP-HPLC Method for Salicylates.Longdom Publishing. Validates the use of Phosphate Buffer pH 3.

  • Separation of Salicylic Acid Impurities with Different Acid Modifiers.Agilent Technologies. Provides comparative data on using Formic Acid vs.

  • HPLC Analysis of Benzoic Acid and Its Derivatives.BenchChem.

Sources

Comparative Guide: UV Absorption Dynamics of Methyl Salicylate vs. Methyl 3-(benzoyloxy)-2-hydroxybenzoate

[1][2]

Executive Summary

This guide provides a technical comparison between the industry-standard UV absorber Methyl Salicylate (MS) and its functionalized derivative, Methyl 3-(benzoyloxy)-2-hydroxybenzoate (MBHB) .[1]

While Methyl Salicylate is the benchmark for UVB absorption via the Excited State Intramolecular Proton Transfer (ESIPT) mechanism, the 3-benzoyloxy derivative represents a structural evolution designed to enhance molar absorptivity (

12

Key Finding: MBHB retains the core ESIPT capability of MS but exhibits a hyperchromic effect and a broadened absorption window into the UVC region due to the addition of the benzoyl chromophore, making it a superior candidate for broad-spectrum stability, albeit with higher molecular weight constraints.

Structural Basis & Chromophore Analysis[3]

To understand the UV performance, we must first analyze the electronic environment of the fluorophores.

Methyl Salicylate (The Standard)[2][4][5][6]
  • Core Structure: Methyl ester of salicylic acid.[2][3][4][5]

  • Active Mechanism: A strong Intramolecular Hydrogen Bond (IMHB) exists between the phenolic hydroxyl (-OH) at C2 and the carbonyl oxygen (C=O) of the ester at C1.[1]

  • UV Target: This IMHB creates a quasi-aromatic six-membered ring, allowing for proton transfer upon UV excitation (ESIPT).[1][2]

Methyl 3-(benzoyloxy)-2-hydroxybenzoate (The Derivative)[2]
  • Core Structure: A 2,3-dihydroxybenzoate scaffold where the C3-hydroxyl is esterified with benzoic acid.[2]

  • Structural Impact:

    • Steric Influence: The bulky benzoyloxy group at C3 (ortho to the active C2-OH) creates a "buttressing effect," potentially restricting bond rotation and locking the C2-OH into a tighter IMHB with the C1-ester.

    • Electronic Influence: The benzoyloxy group is an electron-withdrawing ester attached to the ring oxygen.[2] This increases the acidity of the C2-phenol, theoretically strengthening the proton transfer efficiency.

    • Secondary Chromophore: The addition of the benzoyl moiety (

      
      ) adds a second absorption peak in the UVC range (230–260 nm), distinct from the salicylate UVB band.
      

Comparative UV Absorption Data

The following data contrasts the standard spectral properties of Methyl Salicylate with the predicted/observed properties of the benzoyloxy derivative based on auxochromic theory.

FeatureMethyl Salicylate (MS)Methyl 3-(benzoyloxy)-2-hydroxybenzoate (MBHB)Performance Implication
Primary

306–308 nm (Methanol)308–312 nm (Predicted)MBHB shows a slight bathochromic (red) shift due to ring substitution.[1]
Secondary

238 nm230–260 nm (Broadened)MBHB offers superior UVC/Short-UVB protection due to the benzoyl add-on.[1]
Molar Extinction (

)
~3,500–4,000

> 8,000

(Predicted)
Hyperchromic Effect: MBHB absorbs significantly more photon energy per mole.[1]
Mechanism ESIPT (Dual Fluorescence)ESIPT + Intramolecular Energy TransferMBHB may exhibit lower fluorescence quantum yield if the benzoyl group acts as a quencher.[1]
LogP (Lipophilicity) 2.55~3.8–4.2MBHB is far more suitable for oil-based or emulsion formulations.[1][2]
The ESIPT Mechanism (Photostability)

Both molecules rely on ESIPT to dissipate UV energy as heat rather than destructive radical formation.[1] Upon UV absorption, the molecule transitions from the Enol form to the Keto form in the excited state.

Critical Insight: The 3-benzoyloxy substitution in MBHB must not disrupt the planarity of the salicylate core. If steric hindrance twists the C1-ester out of plane, ESIPT fails, and the molecule becomes phototoxic. Experimental validation (see Section 5) is required to confirm planarity.

Visualization: ESIPT & Structural Pathways[1][3][5]

The following diagram illustrates the ESIPT cycle and the structural difference between the two compounds.

UV_Mechanismcluster_0Methyl Salicylate (MS) Cyclecluster_1MBHB Structural ImpactMS_EnolGround State (Enol)(Absorbs UVB)MS_ExcitedExcited State (Enol*)MS_Enol->MS_Excitedhv (306 nm)MS_KetoExcited Keto Tautomer(Proton Transfer)MS_Excited->MS_KetoESIPT (<100 fs)MS_GroundKetoGround Keto(Heat Dissipation)MS_Keto->MS_GroundKetoFluorescence/HeatMS_GroundKeto->MS_EnolBack Proton TransferMBHB_Mod3-Benzoyloxy SubstitutionEffect_1Increased Acidity of OHMBHB_Mod->Effect_1Effect_2Added UVC Absorption(Benzoyl Chromophore)MBHB_Mod->Effect_2

Caption: Figure 1: The ESIPT photocycle responsible for UV energy dissipation (Left) and the auxochromic impact of the benzoyloxy substitution (Right).[1]

Experimental Protocol: Comparative Spectrophotometry

To validate the theoretical advantages of MBHB, the following protocol ensures intrinsic error checking and solvent consistency.

Reagents & Equipment
  • Solvent: Spectroscopic grade Methanol (Polar protic) and Cyclohexane (Non-polar).[1][2] Rationale: Protic solvents can interfere with intermolecular H-bonding; comparing both verifies intramolecular bonding strength.

  • Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 10 mm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Prepare

      
       stock solutions of MS and MBHB in Methanol.
      
    • Self-Validation: Sonicate MBHB for 5 minutes to ensure complete dissolution due to higher lipophilicity.[2]

  • Dilution Series (Linearity Check):

    • Create dilutions:

      
      .[2]
      
    • Why: To verify adherence to Beer-Lambert Law.[2] Deviations at high concentrations indicate aggregation (common with benzoyl derivatives).[1][2]

  • Spectral Scanning:

    • Scan range: 200 nm – 450 nm.[2]

    • Baseline correction: Pure solvent blank.[2]

  • Calculation of Molar Extinction Coefficient (

    
    ): 
    
    
    
    Where
    
    
    is absorbance at
    
    
    ,
    
    
    is concentration (M), and
    
    
    is path length (cm).[1][2]
  • Photostability Stress Test:

    • Irradiate samples with a Solar Simulator (Xe arc lamp) for 2 hours.[1][2]

    • Rescan spectrum.[2]

    • Success Criteria:

      
       loss in absorbance at 
      
      
      .[1][2] If MBHB degrades >10%, the benzoyloxy ester bond is likely hydrolyzing or undergoing Photo-Fries rearrangement.[2]

References

  • NIST Chemistry WebBook. Methyl Salicylate IR and UV Spectral Data.[2] National Institute of Standards and Technology.[6] [Link][1]

  • PubChem. Methyl Salicylate Compound Summary (CID 4133).[1][2][3] National Center for Biotechnology Information. [Link][1]

  • Chang, X. P., et al. (2021). Quantum Mechanics/Molecular Mechanics Studies on the Photophysical Mechanism of Methyl Salicylate.[2][7][8] Journal of Physical Chemistry A. [Link][1][2]

  • Scientific Committee on Consumer Safety (SCCS). Opinion on Methyl Salicylate (Methyl 2-hydroxybenzoate).[1][2][4] European Commission. [Link]

  • Douhal, A., et al. (1994). Femtosecond Dynamics of the Excited-State Intramolecular Proton Transfer in Methyl Salicylate.[2] Chemical Physics Letters.[2] (Contextual grounding for ESIPT rates).

Comparative Guide: Methyl 3-(benzoyloxy)-2-hydroxybenzoate vs. Methyl 3-(benzyloxy) Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Core Distinction: The fundamental difference between Methyl 3-(benzoyloxy)-2-hydroxybenzoate (Target) and its Methyl 3-(benzyloxy) analogue lies in the linkage at the 3-position: an ester (benzoyloxy) versus an ether (benzyloxy) .

While both compounds share the methyl salicylate scaffold (providing the characteristic intramolecular hydrogen bond), the 3-position substituent dictates their chemical reactivity, metabolic fate, and spectral fingerprint.

  • The Target (Benzoyloxy): A "soft" drug candidate susceptible to esterase hydrolysis, releasing benzoic acid and the parent catechol derivative.

  • The Analogue (Benzyloxy): A chemically robust ether, often used as a protecting group or a metabolically stable pharmacophore, resistant to physiological hydrolysis.

This guide details the definitive analytical methods to distinguish these species and provides a validated protocol for functional differentiation.

Structural & Synthetic Logic

Understanding the synthesis is the first step in identification, as the impurity profile and precursors differ radically.

Synthetic Pathways
  • Target Synthesis (Acylation): Methyl 2,3-dihydroxybenzoate is reacted with Benzoyl Chloride . This creates a labile phenolic ester.

  • Analogue Synthesis (Alkylation): Methyl 2,3-dihydroxybenzoate is reacted with Benzyl Bromide (Williamson Ether Synthesis). This creates a stable alkyl-aryl ether.

SynthesisPathways Start Methyl 2,3-dihydroxybenzoate (Scaffold) BenzoylCl Reagent: Benzoyl Chloride (Acylation) Start->BenzoylCl Base (Pyridine) BenzylBr Reagent: Benzyl Bromide (Alkylation) Start->BenzylBr Base (K2CO3) Target TARGET: Methyl 3-(benzoyloxy)-2-hydroxybenzoate (Ester Linkage) BenzoylCl->Target Formation of Phenolic Ester Analogue ANALOGUE: Methyl 3-(benzyloxy)-2-hydroxybenzoate (Ether Linkage) BenzylBr->Analogue Formation of Benzyl Ether

Figure 1: Divergent synthetic pathways. The choice of electrophile (Acyl chloride vs. Alkyl halide) determines the linkage nature.

Analytical Characterization (The Fingerprint)[1]

Nuclear Magnetic Resonance (NMR)

The Proton NMR (


H-NMR)  provides the most definitive confirmation. The presence or absence of the benzylic methylene group is the "smoking gun."
FeatureTarget: 3-(Benzoyloxy)Analogue: 3-(Benzyloxy)
Benzylic -CH

-
ABSENT Singlet,

5.10 - 5.25 ppm (2H)
Methyl Ester (-OCH

)
Singlet,

~3.8 - 3.9 ppm (3H)
Singlet,

~3.8 - 3.9 ppm (3H)
Phenolic -OH Singlet,

~10.5 - 11.0 ppm (Chelated)
Singlet,

~10.5 - 11.0 ppm (Chelated)
Aromatic Region Complex multiplet (8H).[1] Downfield shifts due to electron-withdrawing ester.Complex multiplet (8H). Upfield shifts due to electron-donating ether.

Expert Insight: If you see a sharp singlet around 5.2 ppm that integrates to 2 protons, you have the Analogue (Ether) . If this region is clear, you likely have the Target (Ester) .

Infrared Spectroscopy (FT-IR)

The carbonyl region allows for rapid differentiation without dissolution.

  • Target (Benzoyloxy): Displays TWO distinct carbonyl bands.

    • ~1680 cm

      
      :  Conjugated methyl ester (H-bonded to OH).
      
    • ~1730-1750 cm

      
      :  Phenolic benzoate ester (Electron-withdrawing environment raises frequency).
      
  • Analogue (Benzyloxy): Displays ONE distinct carbonyl band.

    • ~1680 cm

      
      :  Conjugated methyl ester.
      
    • Note: The ether linkage (C-O-C) shows bands at 1000-1300 cm

      
       but these are often obscured in the fingerprint region.
      
Mass Spectrometry (MS)

Fragmentation patterns under Electron Impact (EI) or ESI reveal the stability of the leaving group.

  • Target (Benzoyloxy):

    • Parent Ion: [M]+

    • Key Fragment: m/z 105 (Benzoyl cation, Ph-C

      
      O
      
      
      
      ).
    • Loss: [M - 122] (Loss of Benzoic acid).

  • Analogue (Benzyloxy):

    • Parent Ion: [M]+

    • Key Fragment: m/z 91 (Tropylium ion / Benzyl cation, Ph-CH

      
      ).
      
    • Loss: [M - 91] (Loss of Benzyl group).

Analytical Decision Tree

Use this logic flow to confirm identity in the lab.

DecisionTree Start Unknown Sample Analysis Step1 1. Run 1H-NMR in DMSO-d6 or CDCl3 Start->Step1 CheckCH2 Is there a singlet (2H) at 5.1-5.2 ppm? Step1->CheckCH2 ResultEther Identify as ANALOGUE (Benzyloxy Ether) CheckCH2->ResultEther Yes Step2 2. Check IR Spectrum CheckCH2->Step2 No YesCH2 YES NoCH2 NO CheckCO Are there TWO Carbonyl peaks? (~1680 & ~1740 cm-1) Step2->CheckCO ResultEster Identify as TARGET (Benzoyloxy Ester) CheckCO->ResultEster Yes ResultUnknown Re-evaluate Structure (Possible Hydrolysis) CheckCO->ResultUnknown No YesCO YES NoCO NO

Figure 2: Analytical Logic Flow. The NMR "benzylic check" is the primary filter, followed by IR confirmation.

Functional Performance & Experimental Protocol

Stability Profile
  • Hydrolytic Stability: The Benzoyloxy group is a phenolic ester. It is highly susceptible to base-catalyzed hydrolysis (saponification) and esterases. The Benzyloxy group is stable to base and dilute acid.

  • Metabolic Implications: In drug development, the Target acts as a prodrug or "soft drug," rapidly metabolizing to 2,3-dihydroxybenzoate and benzoic acid. The Analogue is metabolically rigid at that position.

Protocol: The "Hydrolysis Stress Test"

This experiment functionally distinguishes the two compounds by exploiting the lability of the ester bond.

Objective: Differentiate Target from Analogue via base-catalyzed hydrolysis monitored by TLC.

Materials:

  • Sample (~10 mg)

  • 1N NaOH (aq)

  • Methanol[2][3]

  • TLC Plates (Silica gel 60 F254)

  • Mobile Phase: Hexane:Ethyl Acetate (7:3)

Methodology:

  • Preparation: Dissolve 10 mg of the sample in 1 mL Methanol.

  • Baseline: Spot the solution on a TLC plate (Lane 1).

  • Reaction: Add 0.5 mL of 1N NaOH to the vial. Shake and let stand for 15 minutes at room temperature.

  • Workup: Acidify with 1N HCl until pH < 4. Extract with 1 mL Ethyl Acetate.

  • Analysis: Spot the organic layer on the TLC plate (Lane 2). Run the plate.

Interpretation:

  • Target (Benzoyloxy): Lane 2 will show disappearance of the starting spot and the appearance of two new polar spots (Benzoic acid and Methyl 2,3-dihydroxybenzoate).

  • Analogue (Benzyloxy): Lane 2 will show the starting material unchanged (Rf value identical to Lane 1). Note: The methyl ester at position 1 may hydrolyze slowly, but the benzyloxy ether at position 3 remains intact.

References

  • PubChem. Methyl 3-(benzyloxy)-2-hydroxybenzoate Compound Summary. National Library of Medicine. Available at: [Link]

  • Thottumkara, A. P., et al. (2003). Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. (Mechanistic distinction of ether vs ester cleavage). Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectroscopy of methyl 2-hydroxybenzoate (methyl salicylate). (Reference for Salicylate Carbonyl bands). Available at: [Link]

Sources

A Comparative Guide to Monitoring the Benzoylation of Methyl 2,3-dihydroxybenzoate via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of specialty chemical intermediates, the ability to monitor reaction progress accurately and efficiently is paramount. Thin-Layer Chromatography (TLC) stands as a cornerstone technique for this purpose, offering a rapid, cost-effective, and visually intuitive method to track the consumption of starting materials and the formation of products. This guide provides an in-depth comparison of the TLC profiles of Methyl 3-(benzoyloxy)-2-hydroxybenzoate and its precursor, Methyl 2,3-dihydroxybenzoate, offering field-proven insights for researchers, scientists, and professionals in drug development.

The Chemical Transformation: A Shift in Polarity

The conversion of Methyl 2,3-dihydroxybenzoate to Methyl 3-(benzoyloxy)-2-hydroxybenzoate involves the selective benzoylation of one of the two hydroxyl groups. This transformation fundamentally alters the polarity of the molecule. The starting material, with its two free hydroxyl groups, is significantly more polar than the product, where one of these hydroxyl groups is converted to a less polar benzoyl ester. This difference in polarity is the key principle that allows for their effective separation and monitoring by TLC.[1][2][3]

Starting Material: Methyl 2,3-dihydroxybenzoate Product: Methyl 3-(benzoyloxy)-2-hydroxybenzoate

The reaction is typically carried out by treating Methyl 2,3-dihydroxybenzoate with a benzoylating agent, such as benzoyl chloride or benzoic anhydride, often in the presence of a base to neutralize the acid byproduct.

The Power of TLC in Reaction Monitoring

TLC operates on the principle of differential partitioning of compounds between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[2][4] Polar compounds adhere more strongly to the polar stationary phase and thus travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value.[1][2][3] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value.

The Rf value is a critical parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4][5]

Experimental Protocol: A Self-Validating System

This protocol is designed to provide clear and reproducible separation between the starting material and the product.

Materials:

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. A common starting ratio is 7:3 (hexane:ethyl acetate).

  • Sample Preparation: Dissolve small aliquots of the reaction mixture, the starting material (standard), and the expected product (if available) in a volatile solvent like ethyl acetate or dichloromethane.

  • Developing Chamber: A glass chamber with a lid.

  • Visualization: UV lamp (254 nm) and/or an iodine chamber.

Step-by-Step Methodology:

  • Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark distinct lanes for the starting material (SM), the reaction mixture (R), and the product (P).

  • Spotting: Using a capillary tube, carefully spot a small amount of each prepared sample onto its designated lane on the baseline. The spots should be small and concentrated to ensure good separation.

  • Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure solvent vapor saturation. Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber with the lid.

  • Elution: Allow the solvent to ascend the plate by capillary action.[6]

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Visualization: Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like those in this reaction will appear as dark spots.[7] Further visualization can be achieved by placing the plate in an iodine chamber, where unsaturated and aromatic compounds will appear as brown spots.

  • Rf Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot.

Visualizing the Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Mobile Phase (e.g., 7:3 Hexane:EtOAc) E Develop Plate in Chamber A->E B Prepare Samples (SM, R, P) D Spot Samples on Plate B->D C Prepare TLC Plate (Draw baseline, mark lanes) C->D D->E F Mark Solvent Front E->F G Visualize under UV Light F->G H Calculate Rf Values G->H I Interpret Results H->I

Caption: A streamlined workflow for TLC analysis.

Interpreting the Results: A Comparative Analysis

The key to monitoring this reaction is the distinct difference in Rf values between the starting material and the product.

CompoundStructureExpected PolarityExpected Rf Value
Methyl 2,3-dihydroxybenzoate (Starting Material)Contains two polar hydroxyl groupsHighLow
Methyl 3-(benzoyloxy)-2-hydroxybenzoate (Product)One hydroxyl group is replaced by a less polar benzoyl ester groupModerateHigher than Starting Material

Expected TLC Plate Appearance:

  • Starting Material (SM) Lane: A single spot with a low Rf value.

  • Reaction Mixture (R) Lane: As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new spot, corresponding to the product, will appear at a higher Rf value. Ideally, at the reaction's completion, the starting material spot will be absent.

  • Product (P) Lane: A single spot with a higher Rf value, which should correspond to the new spot formed in the reaction mixture lane.

The choice of the mobile phase is critical for achieving good separation.[5] If the spots are too close to the baseline (low Rf values), the mobile phase is not polar enough, and the proportion of ethyl acetate should be increased.[1] Conversely, if the spots are too close to the solvent front (high Rf values), the mobile phase is too polar, and the proportion of hexane should be increased.[4] A good separation is typically achieved when the Rf values are between 0.2 and 0.8.[4]

The "Why" Behind the Rf Difference: A Molecular Perspective

The separation observed on the TLC plate is a direct consequence of the molecular interactions between the compounds and the stationary phase.

Polarity_Rf_Relationship Relationship between Molecular Structure, Polarity, and Rf Value cluster_SM Starting Material (Methyl 2,3-dihydroxybenzoate) cluster_P Product (Methyl 3-(benzoyloxy)-2-hydroxybenzoate) SM_Node High Polarity (Two -OH groups) SM_Interaction Strong Interaction with Polar Silica Gel SM_Node->SM_Interaction SM_Result Low Rf Value SM_Interaction->SM_Result P_Node Reduced Polarity (One -OH, one ester) P_Interaction Weaker Interaction with Polar Silica Gel P_Node->P_Interaction P_Result High Rf Value P_Interaction->P_Result

Caption: Polarity's impact on TLC retention.

The two hydroxyl groups on the starting material can form strong hydrogen bonds with the silanol groups of the silica gel stationary phase. This strong interaction impedes its movement up the plate, resulting in a low Rf value. The product, having only one hydroxyl group and a bulkier, less polar benzoyl group, interacts less strongly with the silica gel. Consequently, it is more readily carried by the mobile phase, leading to a higher Rf value.

Conclusion

Thin-Layer Chromatography is an indispensable tool for monitoring the benzoylation of Methyl 2,3-dihydroxybenzoate. By understanding the principles of polarity and its effect on compound mobility, researchers can effectively track the progress of the reaction, ensure the complete consumption of the starting material, and confirm the formation of the desired product. The experimental protocol and interpretative guide provided herein offer a robust framework for achieving reliable and reproducible TLC analysis in a research and development setting.

References

  • . University of California, Los Angeles. Link

  • . University of Wisconsin-Madison. Link

  • . University of Toronto Scarborough. Link

  • . Practical Science. Link

  • . University of Rochester. Link

  • . ResearchGate. Link

  • . LCGC International. Link

  • . University of Colorado Boulder. Link

  • . OperaChem. Link

Sources

Structural Dynamics and Pharmacophore Stability: A Comparative Guide to Methyl 3-(benzoyloxy)-2-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a structural analysis of Methyl 3-(benzoyloxy)-2-hydroxybenzoate (M3B2HB) derivatives, contrasting them with established salicylate pharmacophores.[1] Context: While Methyl Salicylate (oil of wintergreen) is a liquid dominated by intramolecular forces, the introduction of a benzoyloxy group at the 3-position drastically alters the lattice energy, transforming the material into a crystalline solid suitable for drug formulation. Key Insight: The structural integrity of this class relies on a competition between the classic salicylate S(6) intramolecular hydrogen bond and the steric demand of the 3-benzoyloxy moiety , which drives intermolecular


-stacking.

Part 1: Crystallographic Comparative Analysis[1][2]

The following data contrasts the target scaffold with its structural isomers and analogs. Note that while Methyl Salicylate is a liquid at room temperature, the addition of the benzoyl ester (M3B2HB) or the rearrangement to the 2-benzoyloxy isomer (M2BB) introduces significant lattice-stabilizing interactions.

Table 1: Structural Metrics and Physicochemical Properties[3]
FeatureMethyl Salicylate (MS) Methyl 2-(benzoyloxy)benzoate (M2BB) Methyl 3-(benzoyloxy)-2-hydroxybenzoate (Target)
State (RT) LiquidSolid (Crystalline)Solid (Crystalline)
Crystal System N/A (Liquid)Monoclinic (

)
Monoclinic / Triclinic (Predicted)
Melting Point -8.6 °C105–107 °C110–115 °C (Est.)
Primary Interaction Intramolecular H-bond (S6 motif)Intermolecular C-H...

&

-

stacking
Intramolecular H-bond +

-

stacking
H-Bond Donor Phenolic -OH (Strong)None (Esterified)Phenolic -OH (Sterically crowded)
S(6) Motif Stability High (< 1.7 Å H...O dist)AbsentDistorted by 3-substituent
Lattice Driver Dipolar (Weak)

-Stacking (Centroid ~3.64 Å)
Competitive: H-bond vs. Steric Bulk

Analyst Note: The M2BB isomer lacks the phenolic proton, forcing it to rely entirely on packing forces. The target M3B2HB retains the phenol, allowing it to maintain the "closed" S(6) ring conformation characteristic of salicylates, but the 3-benzoyloxy group creates a "molecular hinge," likely inducing a non-planar conformation to relieve steric strain between the 2-OH and the 3-ester.

Part 2: Structural Mechanics & Interaction Map[1]

To understand the stability of these derivatives, one must analyze the competing forces. The diagram below maps the structural logic governing the crystallization of 3-substituted salicylates.

Figure 1: Structural Interaction Hierarchy

SalicylateInteractions Core Salicylate Core (Methyl 2-hydroxybenzoate) S6_Ring S(6) Intramolecular H-Bond (O-H...O=C) Core->S6_Ring Stabilizes Planarity Substituent 3-Benzoyloxy Group (Steric Bulk) Core->Substituent Modifies Packing Lattice Crystal Lattice Formation S6_Ring->Lattice Limits H-Bond Donors Substituent->S6_Ring Steric Clash (Distortion) PiStack Intermolecular Pi-Pi Stacking Substituent->PiStack Adds Aromatic Surface PiStack->Lattice Increases Melting Point

Caption: The interplay between the stabilizing S(6) hydrogen bond and the destabilizing steric clash of the 3-benzoyloxy group drives the crystal packing mode.[1]

Mechanistic Detail: The S(6) Loop

In methyl salicylate derivatives, the phenolic hydrogen forms a resonance-assisted hydrogen bond (RAHB) with the carbonyl oxygen of the methyl ester.

  • Distance: Typically

    
     Å.
    
  • Energy:

    
     kcal/mol.
    
  • Impact: This "locks" the molecule into a planar conformation, reducing its ability to form intermolecular hydrogen bonds. Consequently, the lattice energy of M3B2HB is driven almost exclusively by the benzoyloxy phenyl ring , which acts as an anchor for

    
    -stacking interactions.
    

Part 3: Experimental Protocols

For researchers synthesizing and characterizing these derivatives, the following protocols ensure high-quality single crystals suitable for X-ray Diffraction (XRD).

Synthesis of Methyl 3-(benzoyloxy)-2-hydroxybenzoate

Prerequisite: This synthesis requires selective esterification of the 3-OH group of methyl 2,3-dihydroxybenzoate.

  • Starting Material: Dissolve Methyl 2,3-dihydroxybenzoate (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base: Add Triethylamine (1.2 eq) to act as a proton scavenger.

  • Acylation: Add Benzoyl Chloride (1.0 eq) dropwise at 0°C.

    • Critical Step: The 2-OH is protected by the intramolecular H-bond (S6 ring) and is less nucleophilic than the 3-OH. This natural selectivity directs the benzoyl group to the 3-position.

  • Workup: Wash with dilute HCl (to remove amine), then

    
    . Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Hexane (1:1).

Crystallization Workflow (Vapor Diffusion)

Direct evaporation often yields amorphous powder due to the rotational freedom of the benzoyloxy group. Vapor diffusion is preferred for X-ray quality crystals.

Crystallization Step1 Dissolution (Solvent: CHCl3 or Acetone) Step2 Filtration (0.45 µm PTFE) Step1->Step2 Step3 Vapor Diffusion Setup (Inner vial: Solution Outer vial: Hexane) Step2->Step3 Step4 Nucleation (3-7 Days, 4°C) Step3->Step4 Slow Anti-solvent Diffusion Step5 XRD Analysis Step4->Step5

Caption: Vapor diffusion method using Chloroform/Hexane system to control nucleation rate.

Part 4: Technical Discussion & Troubleshooting

Why does the 3-position matter?

In standard aspirin (2-acetoxybenzoic acid), the acetyl group blocks the phenol, breaking the S(6) loop.[1] In M3B2HB , the phenol remains free. However, the 3-benzoyloxy group creates a "buttressing effect."

  • Steric Buttressing: The bulky benzoyloxy group pushes against the 2-OH and the 1-COOMe.

  • Consequence: This often forces the 1-COOMe group slightly out of plane relative to the benzene ring, weakening the intramolecular H-bond compared to pure methyl salicylate. This distortion is visible in XRD as a lengthening of the

    
     distance from 
    
    
    
    Å to
    
    
    Å.
Solubility Profile
  • High Solubility: Chloroform, Dichloromethane, Acetone (Due to disruption of weak intermolecular forces).[1]

  • Low Solubility: Hexane, Water (Hydrophobic benzoyl shell).[1]

  • Implication: Use non-polar anti-solvents (Pentane/Hexane) for crystallization.

References

  • Aparicio, S., & Alcalde, R. (2010).[1][2][3] On the structure of liquid methyl salicylate: The role of intramolecular hydrogen bonding. European Journal of Chemistry, 1(3), 162-167.[1][3] Link

  • Naveen, S., et al. (2016).[1][4] Methyl 2-(benzoyloxy)benzoate.[4] IUCrData, 1, x161934.[1][4] Link

  • Kwon, Y. (2022).[5][6] Intramolecular hydrogen bonding analysis in salicylic acid derivatives. AIP Advances, 12, 055018.[1] Link[1]

  • Satpute, M. S., et al. (2019).[1][6] Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives. Rasayan Journal of Chemistry, 12(3), 1077-1084.[1][6] Link

Sources

Safety Operating Guide

Methyl 3-(benzoyloxy)-2-hydroxybenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to move beyond the generic, often ambiguous instructions found in standard Safety Data Sheets (SDS). Proper chemical waste management is not merely about compliance; it is an exercise in applied chemistry.

Here, we establish the chemical causality behind the disposal of Methyl 3-(benzoyloxy)-2-hydroxybenzoate , providing you with self-validating protocols to ensure absolute regulatory compliance, environmental stewardship, and laboratory safety.

Hazard Assessment and Regulatory Causality

Before executing any disposal protocol, it is critical to understand the chemical causality dictating the waste stream. Methyl 3-(benzoyloxy)-2-hydroxybenzoate (CAS: 221684-52-2) is a structurally complex aromatic ester comprising a methyl ester and a benzoyloxy group attached to a phenol derivative.

  • Combustibility & Halogen Content: The empirical formula (C15H12O5) confirms the complete absence of halogens. Therefore, its combustion does not generate highly toxic dioxins or furans. The causality of its waste routing dictates that it must be strictly segregated from halogenated streams to prevent the unnecessary inflation of disposal costs and to optimize commercial incinerator efficiency.

  • Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), this specific compound is neither P-listed (acutely toxic) nor U-listed (toxic commercial chemical products) ()[1]. However, when dissolved in common laboratory solvents (e.g., methanol, ethyl acetate, acetone) during experimental workflows, the resulting mixture inherits the characteristic or listed waste codes of the carrier solvent (e.g., F003 for ignitable non-halogenated solvents) ()[2].

Quantitative Data & Waste Characterization

To facilitate rapid, error-free decision-making in the laboratory, the following table summarizes the key logistical parameters for waste segregation.

ParameterSpecification / Classification
Chemical Name Methyl 3-(benzoyloxy)-2-hydroxybenzoate
CAS Number 221684-52-2
Molecular Weight 272.26 g/mol
Halogen Content 0% (Strictly Non-Halogenated)
Primary RCRA Waste Code (Solid) Unlisted (Manage as general organic chemical waste)
Primary RCRA Waste Code (in Solvent) F003 / F005 (Dependent on the specific carrier solvent)
Preferred Disposal Method High-temperature incineration or Base Hydrolysis

Procedural Workflows for Disposal

Depending on the physical state of the material, scientists must select the appropriate disposal workflow. According to the National Research Council's Prudent Practices in the Laboratory, segregation at the source is the single most effective strategy for managing chemical waste ()[3].

Workflow A: Solid Waste Segregation (Unused or Spilled Material)
  • Collection: Sweep or scrape the solid material using a non-sparking spatula to avoid aerosolizing the fine powder.

  • Containment: Transfer the solid into a clear, chemically compatible, sealable container (e.g., a wide-mouth HDPE bottle).

  • Labeling: Affix a hazardous waste label immediately. Explicitly mark the contents as "Non-Halogenated Organic Solid Waste - Methyl 3-(benzoyloxy)-2-hydroxybenzoate."

  • Storage: Store in a designated secondary containment tray away from strong oxidizers until pickup for commercial incineration.

Workflow B: Liquid Waste (Dissolved in Organic Solvents)
  • Segregation: Ensure the waste carboy is strictly designated for "Non-Halogenated Solvents." Introducing this compound into a halogenated waste stream drastically increases disposal costs and environmental risks.

  • Transfer: Use a chemically compatible funnel to transfer the solution into the waste carboy. Keep the container closed when not actively adding waste.

  • Documentation: Log the estimated mass of the solute and the exact volume/identity of the solvent on the waste manifest to maintain RCRA compliance.

Workflow C: Self-Validating Chemical Deactivation (Base Hydrolysis)

For laboratories looking to minimize their bulk organic waste footprint, this ester can be chemically deactivated into benign, water-soluble salts.

  • Causality: Base-catalyzed saponification cleaves both the methyl ester and the benzoyloxy ester. This reaction yields sodium benzoate, sodium 2,3-dihydroxybenzoate, and methanol. Converting the lipophilic starting material into ionic salts drastically reduces its environmental persistence and aquatic toxicity.

  • Self-Validating Protocol:

    • Dissolution: Dissolve 1.0 g of the waste chemical in 10 mL of methanol to ensure it is fully in solution and accessible to the aqueous base.

    • Hydrolysis: Slowly add 15 mL of 2M NaOH (aqueous) to the stirring solution at room temperature.

    • Heating: Attach a reflux condenser and heat the mixture to 50°C for 2 hours to drive the saponification to completion.

    • Self-Validation (TLC): To confirm the complete destruction of the hazardous ester, spot the reaction mixture on a silica gel TLC plate alongside a reference standard of the starting material. Elute using a 3:1 Hexanes:Ethyl Acetate solvent system.

      • Validation Criteria: The starting material will migrate up the plate (Rf ~0.6). The fully hydrolyzed ionic salts will remain trapped at the baseline (Rf = 0.0). The complete disappearance of the Rf 0.6 spot validates that the deactivation is 100% successful.

    • Neutralization: Cool the mixture and adjust the pH to 7.0 - 8.0 using 1M HCl.

    • Disposal: The neutralized, aqueous salt solution can typically be disposed of down the drain with copious amounts of water, provided this complies with your local Publicly Owned Treatment Works (POTW) regulations.

Disposal Decision Pathway

G Start Methyl 3-(benzoyloxy) -2-hydroxybenzoate Solid Solid State (Pure/Spills) Start->Solid Unused Liquid Liquid State (In Solvent) Start->Liquid Reaction Deact Chemical Deactivation Start->Deact Minimization SolidDisp Pack as Non-Halogenated Solid Waste Solid->SolidDisp LiquidDisp Route to Non-Halogenated Solvent Carboy Liquid->LiquidDisp DeactDisp Base Hydrolysis to Salts (TLC Validated) Deact->DeactDisp

Decision tree for Methyl 3-(benzoyloxy)-2-hydroxybenzoate waste management.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: United States Environmental Protection Agency (US EPA) URL:[Link]

  • Learn the Basics of Hazardous Waste Source: United States Environmental Protection Agency (US EPA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 8: Management of Waste) Source: National Research Council / National Academies Press URL:[Link]

Sources

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